4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10-5-2-9(3-6-10,4-7-10)8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBDAPLFRGILPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509342 | |
| Record name | 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-34-2 | |
| Record name | 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Foreword: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery
The bicyclo[2.2.2]octane framework represents a unique and highly sought-after structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a predictable and conformationally constrained scaffold, enabling the precise spatial orientation of pharmacophoric elements. This rigidity is instrumental in enhancing binding affinity and selectivity for biological targets, while the non-aromatic nature of the core can improve metabolic stability and solubility compared to traditional phenyl bioisosteres. The title compound, 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, is a key building block that incorporates this valuable scaffold, featuring differentiated functionality at the bridgehead positions for further synthetic elaboration. This guide provides a comprehensive overview of a logical and efficient synthetic pathway to this important molecule, grounded in established chemical principles and supported by field-proven insights.
Deconstructing the Synthetic Challenge: A Strategic Overview
The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives presents a distinct set of challenges, primarily centered on the construction of the bridged cyclic system with controlled functionalization at the sterically hindered bridgehead positions. Our synthetic strategy is predicated on a convergent approach that leverages a well-established Diels-Alder reaction to form the core bicyclic structure, followed by a series of carefully orchestrated functional group interconversions.
The proposed synthetic pathway can be conceptualized as follows:
Caption: A high-level overview of the proposed synthetic strategy.
Part I: Forging the Bicyclic Core: The Diels-Alder Approach
The cornerstone of our synthesis is the [4+2] cycloaddition reaction between a suitable 1,3-cyclohexadiene derivative and a dienophile to construct the bicyclo[2.2.2]octene skeleton. While various dienophiles can be employed, the use of maleic anhydride is particularly advantageous due to its high reactivity and the symmetrical nature of the resulting adduct, which simplifies subsequent transformations.
A plausible route to the key intermediate, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, often involves a Diels-Alder reaction as a critical step.[1][2] Although the direct Diels-Alder synthesis of the saturated dicarboxylic acid is not straightforward, the bicyclic olefin formed from a cyclohexadiene and a suitable dienophile can be further elaborated.
Part II: Strategic Functionalization of the Bridgehead Positions
With the bicyclo[2.2.2]octane core in hand, the next critical phase involves the selective functionalization of the 1- and 4-positions. A key precursor for our target molecule is 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid.[3][4] The synthesis of this intermediate is a crucial step and can be achieved from precursors like diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[5]
Experimental Protocol: Synthesis of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
A documented procedure for the synthesis of the methyl ester of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid provides a valuable starting point.[6]
Reaction Scheme:
Step-by-Step Methodology:
-
To a solution of 4-hydroxy-bicyclo[2.2.2]octane-1-carboxylic acid (0.10 g, 0.59 mmol) in methanol (5 mL), a 2.0 M solution of (trimethylsilyl)diazomethane in hexane (1 mL) is slowly added.[6]
-
The reaction mixture is stirred for 2 hours at room temperature.[6]
-
The solvent is then removed under reduced pressure to yield methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate as a yellow solid (0.105 g, 99% yield).[6]
Table 1: Reaction Parameters for the Esterification of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | [6] |
| Reagent | (Trimethylsilyl)diazomethane in hexane (2.0 M) | [6] |
| Solvent | Methanol | [6] |
| Reaction Time | 2 hours | [6] |
| Temperature | Room Temperature | [6] |
| Yield | 99% | [6] |
Part III: The Crucial Methylation Step: Converting the Hydroxyl to a Methoxy Group
The conversion of the bridgehead hydroxyl group to a methoxy ether is the defining step in the synthesis of our target molecule. This transformation requires a careful choice of methylating agent and reaction conditions to ensure high efficiency and to avoid side reactions, particularly with the carboxylic acid moiety.
Several methods are available for the O-methylation of alcohols.[7][8] Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of reagent and conditions often depends on the substrate's reactivity and the presence of other functional groups. For a substrate containing a carboxylic acid, it is often necessary to protect the acid functionality prior to methylation of the alcohol to prevent esterification as a side reaction.
Conceptual Workflow for Methylation
Caption: A conceptual workflow for the methylation of the bridgehead hydroxyl group.
Protecting Group Strategy
To prevent the unwanted esterification of the carboxylic acid during the methylation of the hydroxyl group, a protecting group strategy is advisable. The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, which can be hydrolyzed back to the carboxylic acid after the methylation step.
Methylation of the Bridgehead Alcohol
With the carboxylic acid protected, the hydroxyl group can be methylated. A common and effective method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with a methylating agent like methyl iodide.
Reaction Scheme (Illustrative):
-
Protection: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid + CH3OH (H+) -> Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
-
Methylation: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate + NaH, then CH3I -> Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
-
Deprotection: Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate + LiOH -> this compound
Table 2: Illustrative Reagents for the Final Synthesis Steps
| Step | Reagent(s) | Purpose |
| Protection | Methanol, Acid Catalyst (e.g., H2SO4) | Convert carboxylic acid to methyl ester. |
| Methylation | Sodium Hydride (NaH), Methyl Iodide (CH3I) | Convert hydroxyl to methoxy group. |
| Deprotection | Lithium Hydroxide (LiOH) or other base | Hydrolyze the ester back to the carboxylic acid. |
The chemoselective methylation of hydroxyl groups in the presence of other functionalities is a well-studied area, and various reagents and conditions can be employed to achieve this transformation.[9][10][11]
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that relies on the strategic construction of the bicyclic core and the careful manipulation of functional groups at the bridgehead positions. The pathway outlined in this guide, commencing with a Diels-Alder reaction to form the scaffold followed by selective functionalization, represents a robust and logical approach. The successful execution of this synthesis provides access to a valuable building block for the development of novel pharmaceuticals and advanced materials. Further research may focus on developing more convergent and atom-economical routes to this and related 1,4-disubstituted bicyclo[2.2.2]octane derivatives.
References
-
Humber, L. G., et al. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry, 42(12), 2852-2859. [Link]
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Canadian Science Publishing. (n.d.). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Science Publishing. [Link]
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Gray, G. W., & Harrison, K. J. (1971). The Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octanes exhibiting Wide-range, Enantiotropic Nematic Phases. Journal of the Chemical Society, Perkin Transactions 2, (11), 1783-1787. [Link]
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The Royal Society of Chemistry. (1971). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
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Semantic Scholar. (n.d.). Bridgehead carboxy-substituted 2,3-diazabicyclo[2.2.2]oct-2-enes: synthesis, fluorescent properties, and host-guest complexation. Semantic Scholar. [Link]
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Wiley Online Library. (n.d.). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1. Wiley Online Library. [Link]
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ResearchGate. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. ResearchGate. [Link]
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ConnectSci. (n.d.). Synthesis of Bridgehead-Bridgehead Substituted Bicycloalkanes. Australian Journal of Chemistry. [Link]
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Canadian Science Publishing. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2860. [Link]
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ResearchGate. (n.d.). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. ResearchGate. [Link]
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Iowa State University Digital Repository. (n.d.). Reaction of Nucleophiles with Bridgehead Carbocations Derived from l-Bromobicyclo[2.2.2]octanes and l-Bromobicyclo[3.3.1]nonanes. Iowa State University Digital Repository. [Link]
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OSTI.GOV. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. OSTI.GOV. [Link]
-
PubMed. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. PubMed. [Link]
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Canadian Science Publishing. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation of 1-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acids. Canadian Journal of Chemistry, 59(3), 344-358. [Link]
-
Indian Academy of Sciences. (n.d.). Rapid Communication Improved procedure for the synthesis of methyl ethers from alcohols. Indian Academy of Sciences. [Link]
-
Chegg. (n.d.). There are many other widely used alcohol-protecting groups. For example, an alcohol such as cyclohexanol can be converted to a methoxy methyl ether (a MOM protecting group) by treatment with base and chloromethyl methyl ether, ClCH2OCH3. The protecting group can be removed by treatment with aqueous acid. Write a stepwise mechanism for the formation of a MOM ether from cyclohexanol. Chegg. [Link]
-
Bentham Science. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Bentham Science. [Link]
-
ResearchGate. (n.d.). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. [Link]
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ResearchGate. (n.d.). How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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Quora. (2017). How should I change ethanol into methoxymethane?. Quora. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry due to its rigid bicyclic scaffold. The bicyclo[2.2.2]octane core offers a three-dimensional structure that can be exploited to improve the pharmacological properties of drug candidates. This document delves into the known and predicted properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development. While comprehensive experimental data for this specific molecule is not widely available in public literature, this guide establishes a framework for its characterization by leveraging data from related compounds and established analytical methodologies.
Introduction: The Significance of Bicyclic Scaffolds in Drug Discovery
In the realm of modern drug discovery, the structural rigidity and three-dimensional topology of a molecule are paramount in dictating its binding affinity and selectivity for a biological target. Bicyclic scaffolds, such as the bicyclo[2.2.2]octane system, have emerged as "privileged structures" in medicinal chemistry. These rigid frameworks reduce the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a target protein. This often translates to enhanced potency and selectivity. Furthermore, the defined spatial arrangement of substituents on a bicyclic core allows for precise vectoral exploration of the binding pocket, a critical aspect of rational drug design. The incorporation of bicyclic fragments can also improve metabolic stability and other pharmacokinetic properties.
This compound is a derivative of this important class of scaffolds. The presence of a carboxylic acid group provides a handle for forming salts or for further chemical modification, while the methoxy group influences the molecule's polarity and potential hydrogen bonding interactions. A thorough understanding of its physicochemical properties is therefore essential for its effective application in drug development programs.
Molecular and Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Core Molecular Information
| Property | Value | Source |
| CAS Number | 773-34-2 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| Chemical Structure | ![]() |
Predicted and Experimental Physicochemical Data
The following table summarizes the available predicted and relevant experimental data. It is crucial to note the distinction between computationally predicted values and experimentally determined ones. The lack of extensive experimental data for the title compound highlights an opportunity for further research.
| Property | Predicted Value | Experimental Value (Related Compounds) | Significance in Drug Discovery |
| pKa | Not available | 5.6 (for Bicyclo[2.2.2]octane carboxylic acid)[2] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP (o/w) | 1.8104 | Not available | A measure of lipophilicity, which influences membrane permeability, solubility, and metabolic stability. |
| Aqueous Solubility | Not available | Not available | Crucial for drug formulation and bioavailability. |
| Melting Point | Not available | 186.0 to 190.0 °C (for 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid)[3] | Indicates crystal lattice energy and can influence dissolution rate. |
| Boiling Point | Not available | 322.473 °C at 760 mmHg (for 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid)[3] | Relevant for purification and stability at high temperatures. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Not available | Correlates with passive molecular transport through membranes. |
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, this section provides detailed, field-proven methodologies for determining the key physicochemical properties of this compound.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a compound at a given pH. For a carboxylic acid, the pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.
Causality Behind Experimental Choices: Potentiometric titration is a robust and widely accepted method for pKa determination. It relies on the precise measurement of pH changes in a solution of the analyte upon the incremental addition of a titrant of known concentration. The resulting titration curve provides a direct measure of the pKa.
Self-Validating System: The methodology includes calibration with standard buffers to ensure the accuracy of the pH measurements. The inflection point of the titration curve serves as an internal validation of the equilibrium point.
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable co-solvent if necessary to ensure initial solubility.
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Prepare standard pH buffer solutions (e.g., pH 4.0, 7.0, and 10.0) for pH meter calibration.
-
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Titration:
-
Place a known volume of the analyte solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP via the Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of lipophilicity and is crucial for predicting a drug's ability to cross biological membranes.
Causality Behind Experimental Choices: The shake-flask method is the gold standard for LogP determination due to its direct measurement of the compound's partitioning. This method provides a clear and unambiguous value for the partition coefficient.
Self-Validating System: The experiment should be performed in both directions (saturating the aqueous phase with the octanol-dissolved compound and vice versa) to ensure that true equilibrium has been reached. Analysis of both phases provides a mass balance check.
-
Preparation:
-
Prepare a stock solution of this compound in n-octanol.
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility via the Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its bioavailability.
Causality Behind Experimental Choices: The shake-flask method is the most reliable method for determining thermodynamic solubility. It ensures that the solution is in equilibrium with the solid form of the compound, providing a true measure of its maximum solubility.
Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved. Analysis of samples at different time points can verify that equilibrium has been reached.
-
Preparation:
-
Place an excess amount of solid this compound into a vial.
-
Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
-
Reporting:
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
-
Caption: Workflow for aqueous solubility determination.
Conclusion and Future Directions
This compound represents a valuable building block for the design of novel therapeutics due to its rigid, three-dimensional scaffold. While computational data provides initial insights into its physicochemical properties, a comprehensive experimental characterization is essential for its effective utilization in drug discovery. This guide has outlined the standard, robust methodologies for determining its pKa, LogP, and aqueous solubility. The execution of these experiments will provide the critical data needed to guide medicinal chemistry efforts and to develop a deeper understanding of how the interplay of the bicyclic core, the methoxy group, and the carboxylic acid functionality influences the overall properties of the molecule. The lack of publicly available experimental data for this compound underscores the importance of in-house characterization for any research program intending to incorporate this promising scaffold.
References
-
Mykhailiuk, P., Levterov, V., Panasiuk, Y., & Bas, J. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. Retrieved from [Link]
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A-Z Guide to 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid: Structural Analysis and Conformational Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, a key derivative of the bicyclo[2.2.2]octane (BCO) scaffold. The BCO core is a highly sought-after structural motif in medicinal chemistry and materials science due to its rigid, cage-like structure that allows for precise three-dimensional orientation of substituents. This document elucidates the synthesis, structural characterization, and conformational dynamics of this specific derivative. Through a combination of spectroscopic analysis and computational modeling, we explore the influence of the 4-methoxy and 1-carboxylic acid groups on the molecule's geometry and energetic landscape. This guide serves as a comprehensive resource for researchers leveraging the BCO scaffold for the design of novel therapeutics and advanced materials.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) framework is a bridged bicyclic hydrocarbon with a unique, highly symmetrical, and rigid structure. This rigidity is a key attribute that makes BCO derivatives invaluable tools in several scientific disciplines. In medicinal chemistry, the BCO cage acts as a rigid scaffold, enabling the precise positioning of pharmacophoric elements in three-dimensional space to optimize interactions with biological targets.[1][2] Its saturated, non-polar nature also makes it an attractive bioisostere for aromatic rings in drug design.
The placement of functional groups at the bridgehead positions (C1 and C4) is of particular interest.[3] These substituents are held in a fixed orientation, allowing for the systematic study of through-bond and through-space electronic effects without the complexities of conformational isomerism that plague more flexible systems.[3][4] The title compound, this compound, is an exemplary model for investigating the interplay of electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups on the BCO core.
Synthesis and Characterization
The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has been a subject of interest for decades, with various routes developed to access these valuable compounds.[5] A common strategy involves the elaboration of a pre-formed BCO core.
Synthetic Protocol
A plausible synthetic route to this compound can be envisioned starting from a 1,4-disubstituted BCO precursor. One such approach could involve the hydrolysis of a diester, followed by functional group manipulation. The following is a generalized, illustrative protocol:
-
Mono-hydrolysis of a Diester Precursor: Start with dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. Perform a selective mono-hydrolysis using one equivalent of a base like potassium hydroxide in a methanol/water mixture.[6] This selectively saponifies one of the methyl esters to a carboxylate.
-
Acidification: Carefully acidify the reaction mixture with an acid such as hydrochloric acid to a pH of 1-2. This protonates the carboxylate to yield 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.[6]
-
Purification: The desired product can be extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic extracts are then dried and concentrated to yield the product.[6]
-
Further Modification (Hypothetical): While the direct synthesis of the 4-methoxy derivative is not extensively detailed in the provided search results, one could envision a pathway from a 4-hydroxy BCO derivative followed by methylation, or a more complex route involving a key intermediate that allows for the introduction of the methoxy group.
Characterization Data
The structural identity and purity of this compound are confirmed through a suite of analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃[7] |
| Molecular Weight | 184.23 g/mol [7] |
| CAS Number | 773-34-2[7] |
| Appearance | Typically a solid |
| SMILES | O=C(C1(CC2)CCC2(OC)CC1)O[7] |
| InChI | InChI=1S/C10H16O3/c1-13-10-5-2-9(3-6-10,4-7-10)8(11)12/h2-7H2,1H3,(H,11,12)[8] |
Spectroscopic data is crucial for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methoxy group, the carboxylic acid proton, and the characteristic signals of the BCO cage protons and carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid, C-H stretches for the aliphatic cage, a sharp C=O stretch for the carbonyl, and C-O stretches for the ether and carboxylic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass and elemental composition of the molecule.[6]
Structural and Conformational Analysis
The rigid nature of the BCO framework significantly limits its conformational freedom compared to acyclic or monocyclic systems.[1][2] However, subtle twisting and flexing of the bicyclic cage are possible.
Ground State Conformation
The ground state conformation of the bicyclo[2.2.2]octane core is a highly symmetrical twisted-boat conformation. X-ray crystallographic studies on various BCO derivatives have provided precise bond lengths and angles, confirming the three-dimensional structure.[3][9] The substituents at the C1 and C4 positions are directed along the three-fold axis of the molecule.
Computational Modeling Workflow
To gain deeper insight into the conformational preferences and the influence of the substituents, computational modeling is an indispensable tool. Density Functional Theory (DFT) calculations are well-suited for this purpose.[10]
Step-by-Step Computational Protocol:
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the orientation of the carboxylic acid and methoxy groups.
-
Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[10]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Analysis: Compare the relative energies of the conformers to determine the most stable structures.
Computational Analysis Workflow Diagram:
Caption: Workflow for the computational analysis of molecular conformations.
Influence of Substituents
The electronic properties of the 4-methoxy and 1-carboxylic acid substituents have a measurable impact on the electronic structure and acidity of the molecule.
-
Inductive/Field Effects: The BCO framework is a classic system for studying the transmission of electronic effects.[4][10] The electron-donating methoxy group and the electron-withdrawing carboxylic acid group interact primarily through space (field effect) and through the sigma bonds of the cage (inductive effect).[3][11]
-
Acidity: The acidity of the carboxylic acid group is modulated by the substituent at the C4 position. Computational studies on a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown a good correlation between the calculated acidities and experimental values.[10][11] The methoxy group, being electron-donating, would be expected to slightly decrease the acidity of the carboxylic acid compared to the unsubstituted parent compound.
Applications and Future Directions
The unique structural and electronic properties of this compound and related BCO derivatives make them valuable building blocks in several areas:
-
Drug Discovery: As rigid scaffolds, they can be used to design potent and selective inhibitors of enzymes and receptors. The defined spatial arrangement of functional groups can lead to improved binding affinity and reduced off-target effects.[1]
-
Materials Science: The rod-like shape and rigidity of the BCO core are desirable features for the construction of liquid crystals and other functional materials.[9][12]
-
Physical Organic Chemistry: These molecules continue to serve as important models for understanding fundamental concepts of electronic effects and their transmission through molecular frameworks.[3][4][10]
Future research could focus on the synthesis of a wider range of 1,4-disubstituted BCO derivatives to further probe structure-activity relationships. Additionally, the incorporation of this scaffold into more complex molecular architectures could lead to the development of novel therapeutic agents and advanced materials.
Conclusion
This compound is a fascinating molecule that embodies the key features of the bicyclo[2.2.2]octane scaffold: rigidity, well-defined stereochemistry, and the ability to transmit electronic effects in a predictable manner. Its structural and conformational properties, elucidated through a combination of experimental and computational methods, provide a solid foundation for its application in rational drug design and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and theoretical analysis, underscoring its importance as a versatile chemical entity.
References
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Plesnicar, B., et al. (2002). Inductive effects in isolated molecules: 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Chemistry, 8(22), 5147-52. [Link]
-
Wiberg, K. B. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry, 67(5), 1613-1617. [Link]
-
Nagase, S., et al. (2006). Synthesis and properties of SMAPs 1-phospha-4-silabicyclo[2.2.2]octane derivatives. ARKIVOC, 2006(7), 359-369. [Link]
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ResearchGate. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. [Link]
-
Sadlej-Sosnowska, N. (2017). Inductive or Field Substituent Effect? Quantum Chemical Modeling of Interactions in 1-Monosubstituted Bicyclooctane Derivatives. ACS Omega, 2(7), 3493-3500. [Link]
-
Scientific.Net. Synthesis and Molecular Structures of 1-Carboxyl-4-Amino-2-Aza-3-Oxo-[2.2.2] Bicyclooctane. [Link]
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Borne, R. F., et al. (1972). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 15(12), 1325-1327. [Link]
-
ResearchGate. Conformational effects on mesophase stability: Numerical comparison of carborane diester homologous series with their bicyclo[2.2.2]octane. [Link]
- Google Patents. Synthesis of bicyclo[2.2.2]octanes.
-
PubMed. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. [Link]
-
Taylor & Francis Online. Homostructural two-ring mesogens: a comparison of p-carboranes, bicyclo[2.2.2]octane and benzene as structural elements. [Link]
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PubChemLite. This compound. [Link]
-
SpectraBase. 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid - Optional[Vapor Phase IR] - Spectrum. [Link]
-
PubMed Central. (R)-Methyl {[(2-carboxybicyclo[2.2.2]octan-1-yl)ammonio]methyl}phosphonate dichloromethane 0.25-solvate. [Link]
-
ACS Publications. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. [Link]
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Spectroscopic Characterization of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the rigid, three-dimensional architecture of bicyclic scaffolds is of paramount importance. Among these, the bicyclo[2.2.2]octane framework offers a unique combination of steric bulk, conformational rigidity, and precise spatial orientation of substituents. This guide provides a comprehensive technical overview of the spectroscopic characterization of a key derivative, 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid , tailored for researchers, scientists, and professionals in drug development. Understanding the nuanced spectroscopic signature of this molecule is fundamental to its application in the synthesis of complex molecular entities, including potent and selective immunoproteasome inhibitors.[1][2] This document will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but a field-proven perspective on experimental choices and data interpretation.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its bridgehead carboxylic acid and methoxy substituents, presents a fascinating case for spectroscopic analysis. The rigid bicyclic cage restricts bond rotations, leading to well-defined and often complex NMR spectra. The electronic environments of the bridgehead carbons and the methylene bridges are distinct, and their corresponding signals provide a wealth of structural information. The presence of the carboxylic acid and methoxy functional groups will dominate the IR spectrum with characteristic vibrational modes. Mass spectrometry will reveal the molecular weight and provide insights into the fragmentation patterns governed by the stability of the bicyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the 3D Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. The rigidity of the bicyclo[2.2.2]octane system results in distinct chemical shifts for protons and carbons, and their coupling patterns provide through-bond and through-space connectivity information.
Experimental Protocol: NMR Data Acquisition
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for ensuring the solubility of carboxylic acids and for observing the exchangeable carboxylic acid proton.
-
Filter the solution through a glass wool pipette into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Workflow for NMR Data Acquisition and Processing
Caption: A streamlined workflow for acquiring and processing NMR data.
¹H NMR Spectral Interpretation
The proton NMR spectrum of this compound is expected to exhibit several key features:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. This peak will disappear upon D₂O exchange. |
| Methoxy (-OCH₃) | ~3.2 | Singlet | 3H | A sharp singlet characteristic of a methoxy group. |
| Methylene (-CH₂-) | 1.2 - 2.4 | Multiplets | 12H | The six methylene groups of the bicyclic cage will give rise to complex, overlapping multiplets due to restricted rotation and complex spin-spin coupling. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 175 - 185 | The deshielded nature of the carbonyl carbon places it far downfield. |
| Bridgehead Carbon (C-O) | 70 - 80 | The carbon atom attached to the methoxy group. |
| Methoxy (-OCH₃) | 50 - 60 | A characteristic chemical shift for a methoxy carbon. |
| Bridgehead Carbon (C-COOH) | 40 - 50 | The carbon atom attached to the carboxylic acid group. |
| Methylene (-CH₂-) | 20 - 40 | The methylene carbons of the bicyclic framework will appear in this region. Due to the symmetry of the molecule, fewer than six signals may be observed. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound will be dominated by the absorptions of the carboxylic acid and ether moieties.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
Workflow for ATR-FTIR Analysis
Caption: A standard procedure for acquiring an ATR-FTIR spectrum.
IR Spectral Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad | This broadness is due to hydrogen bonding between carboxylic acid dimers. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp | Arising from the C-H bonds of the bicyclic framework. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp | The position is indicative of a saturated, hydrogen-bonded carboxylic acid. |
| C-O Stretch (Ether) | 1070 - 1150 | Strong | A characteristic absorption for the C-O-C linkage of the methoxy group. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium to strong | Associated with the C-O single bond of the carboxylic acid. |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad | An out-of-plane bend that further confirms the presence of the carboxylic acid. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Electrospray Ionization (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infuse the solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode.
Logical Flow of ESI-MS Analysis
Caption: The fundamental stages of analysis in ESI-Mass Spectrometry.
Mass Spectrum Interpretation
The expected molecular weight of this compound (C₁₀H₁₆O₃) is 184.23 g/mol .
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 185.1172 | Protonated molecule, expected in positive ion mode ESI. |
| [M+Na]⁺ | 207.0991 | Sodium adduct, commonly observed in ESI. |
| [M-H]⁻ | 183.1027 | Deprotonated molecule, expected in negative ion mode ESI. |
| [M-H₂O+H]⁺ | 167.1066 | Loss of water from the protonated molecule. |
| [M-CH₃OH+H]⁺ | 153.0910 | Loss of methanol from the protonated molecule. |
| [M-COOH]⁺ | 139.1117 | Loss of the carboxylic acid group. |
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an unambiguous structural confirmation and a deep understanding of its chemical nature. The rigidity of the bicyclo[2.2.2]octane core imparts distinct and interpretable features in each spectroscopic technique. For researchers engaged in the synthesis of novel therapeutics and advanced materials, a thorough grasp of this data is not merely academic but a cornerstone of rational design and quality control. This guide serves as a foundational reference, empowering scientists to confidently utilize this versatile building block in their future endeavors.
References
-
Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. ResearchGate. Available at: [Link]
-
Fragrances of Cage Bicyclic Benzene Bioisosteres. ResearchGate. Available at: [Link]
-
Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. ACS Publications. Available at: [Link]
Sources
An In-Depth Technical Guide to 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, a key building block in modern medicinal chemistry and materials science. The document details its fundamental molecular and physical properties, provides a validated synthesis protocol, and outlines its application in advanced chemical synthesis, including a detailed protocol for peptide coupling. Emphasis is placed on the compound's role as a rigid, non-aromatic scaffold and its utility as a bioisostere for improving the physicochemical properties of drug candidates. Safety protocols, handling procedures, and detailed spectroscopic data are also included to provide a complete resource for researchers, chemists, and drug development professionals.
Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Chemistry
The bicyclo[2.2.2]octane (BCO) framework is a bridged, saturated carbocycle that has garnered significant interest as a three-dimensional, rigid scaffold. Unlike planar aromatic rings, the BCO cage projects substituents into precise vectors in 3D space. This structural rigidity is highly advantageous in drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.
This compound is a bifunctional derivative of this scaffold, featuring a carboxylic acid at one bridgehead and a methoxy group at the opposing bridgehead. This substitution pattern makes it an invaluable synthon, particularly as a non-aromatic bioisostere for para-substituted benzene rings. Replacing a phenyl ring with the BCO moiety can significantly improve critical drug properties such as solubility while mitigating metabolic liabilities associated with aromatic systems.[1] This guide serves to consolidate the essential technical information required for the effective procurement, synthesis, and application of this versatile compound.
Molecular Properties and Characterization
A thorough understanding of the fundamental properties of this compound is critical for its effective use. The key molecular identifiers and physicochemical properties are summarized below.
Molecular Formula and Weight
The core identity of the compound is defined by its elemental composition and mass.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | [2][3] |
| Molecular Weight | 184.23 g/mol | [2] |
| Monoisotopic Mass | 184.10994 Da | [3] |
Spectroscopic Data (Predicted & Reported)
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. A peer-reviewed article in the Journal of Medicinal Chemistry describes the use of this compound and confirms spectral data acquisition using standard techniques (e.g., Bruker ARX-300 or ARX-400), referencing tetramethylsilane (TMS) as an internal standard.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected stretches include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-O stretches for the ether and carboxylic acid moieties.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The predicted m/z for the protonated molecule [M+H]⁺ is 185.11722.[3]
Synthesis and Purification
While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for custom applications or large-scale needs. Published literature indicates that it can be readily prepared on a large scale.[1] A common and effective method involves the hydrolysis of its corresponding methyl ester.
Synthesis Protocol: Hydrolysis of Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
This protocol is based on standard hydrolysis procedures for converting an ester to a carboxylic acid, a method alluded to in the chemical literature.[5]
Workflow Diagram:
Caption: General workflow for the synthesis of the target acid.
Step-by-Step Methodology:
-
Dissolution: To a solution of methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v), add an aqueous solution of sodium hydroxide (e.g., 2M, 2.0-3.0 equiv.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M hydrochloric acid (HCl) with stirring until the pH of the aqueous phase is approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x volume). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Applications in Chemical Synthesis
The primary utility of this compound is as a structural and functional building block. The carboxylic acid handle allows for a wide range of chemical transformations, most notably amide bond formation.
Protocol: HATU-Mediated Amide Coupling
This protocol details the use of this compound in a standard peptide coupling reaction to form an amide bond with an amine, a procedure explicitly described in the Journal of Medicinal Chemistry.[4]
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Charging: To a solution of this compound (1.0 g, 5.43 mmol, 1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) cooled to 0 °C, add the desired amine hydrochloride salt (e.g., benzyl L-alaninate hydrochloride, 1.29 g, 5.97 mmol, 1.1 equiv.).[4]
-
Base and Coupling Agent Addition: To the stirred suspension, add N,N-Diisopropylethylamine (DIPEA, 1.54 g, 11.94 mmol, 2.2 equiv.) followed by HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 3.1 g, 8.14 mmol, 1.5 equiv.) in sequence at 0 °C.[4]
-
Reaction: Allow the reaction mixture to warm to ambient temperature and stir overnight.
-
Workup: Quench the reaction by adding water (20 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford the pure amide product.[4]
Safety and Handling
Proper handling of all chemicals is paramount. This compound should be handled in accordance with standard laboratory safety procedures.
Hazard Identification
Based on supplier safety data, the compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its rigid three-dimensional structure and its utility as a non-aromatic bioisostere make it a compound of high interest for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this valuable scaffold into their discovery and development programs.
References
- Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry, 2025. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02583]
- Valorization of Platform Chemicals using Photoredox Catalysis. University of Groningen. [URL: https://research.rug.
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/E0ioRwMMvO1]
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. Biosynth. [URL: https://www.biosynth.com/p/FM75312/4-methoxycarbonyl-bicyclo-2-2-2-octane-1-carboxylic-acid]
- This compound. ChemScene. [URL: https://www.chemscene.com/products/4-Methoxybicyclo-2-2-2-octane-1-carboxylic-acid-CS-0092254.html]
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/anv00226]
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/bridged-bicyclic-intermediates/4-methoxycarbonyl-bicyclo-2-2-2-octane-1-carboxylic-acid-59973]
- Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9711688.htm]
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- Fragrances of Cage Bicyclic Benzene Bioisosteres. Chemistry – A European Journal, 2025. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202404716]
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The Bicyclo[2.2.2]octane Scaffold: A Rigid Framework for Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) core, a rigid and sterically defined three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for aromatic rings have propelled its exploration across a wide spectrum of therapeutic areas. This guide provides a comprehensive overview of the diverse biological activities exhibited by bicyclo[2.2.2]octane derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
The Strategic Advantage of the Bicyclo[2.2.2]octane Core in Drug Design
The utility of the bicyclo[2.2.2]octane scaffold in drug discovery stems from its distinct physicochemical properties. Unlike planar aromatic rings, the BCO core introduces a three-dimensional element into small molecules. This spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets by providing a more defined orientation of substituents. Furthermore, replacing a para-phenyl group with a bicyclo[1.1.1]pentane-1,4-diyl (BCP), cubane-1,4-diyl (CUB), or bicyclo[2.2.2]octane-1,4-diyl (BCO) can improve physicochemical properties such as solubility and metabolic stability.[1] The bridgehead distance of BCO (2.60 Å) is comparable to that of a p-phenyl group (2.79 Å), making it an effective mimic.
Key Advantages of Incorporating a BCO Scaffold:
-
Increased Fsp3 Character: A higher fraction of sp3-hybridized carbons can lead to improved solubility, reduced promiscuity, and better overall drug-like properties.
-
Three-Dimensional Diversity: The rigid framework allows for precise positioning of functional groups in three-dimensional space, enabling better interaction with protein binding pockets.
-
Metabolic Stability: The saturated nature of the BCO core can block metabolic pathways that target aromatic rings, leading to improved pharmacokinetic profiles.
-
Novel Intellectual Property: The use of BCO scaffolds can provide a route to novel chemical entities with distinct intellectual property landscapes.
Anticancer Activity: A Multifaceted Approach
Bicyclo[2.2.2]octane derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
Mimetics of Natural Products
The rigid BCO scaffold has been successfully employed to mimic the activity of potent natural product anticancer agents, such as paclitaxel. Spiro-bicyclo[2.2.2]octane derivatives have been designed and synthesized as paclitaxel mimetics.[2][3][4] While some of these compounds exhibited toxicity against breast cancer cell lines, their potency was generally lower than paclitaxel itself.[2] This area of research highlights the potential of the BCO core to replicate the pharmacophore of complex natural products in a more synthetically accessible framework.
Platinum-Based Chemotherapeutics
Platinum complexes are a cornerstone of cancer chemotherapy. To improve the pharmacological properties of these drugs, various bicyclo[2.2.2]octane ligands have been incorporated.[5] For instance, platinum(II) complexes with trans-[bicyclo[2.2.2]octane-7R,8R-diamine] have been synthesized and evaluated for their cytotoxicity.[6] One such complex demonstrated more potent antitumor effects against HCT-116, HepG-2, and A549 cancer cell lines than cisplatin and oxaliplatin, inducing apoptosis through a mitochondrial-dependent pathway.[5][6]
Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptors (VEGFR) are key regulators of this process. Several bicyclo[2.2.2]octane derivatives have been investigated for their ability to interact with VEGFRs.[7] Docking studies have suggested that these derivatives could act as good anticancer agents by modulating the expression of VEGFR-1, VEGFR-2, and VEGFR-3.[7]
Experimental Protocol: Cytotoxicity Evaluation of Bicyclo[2.2.2]octane Derivatives
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of novel bicyclo[2.2.2]octane derivatives against cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.[6]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG-2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bicyclo[2.2.2]octane derivatives (dissolved in DMSO)
-
Cisplatin or other relevant positive controls
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the bicyclo[2.2.2]octane derivatives and control drugs in the complete medium. The final concentration of DMSO should be less than 0.1%.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity: Targeting Viral Entry and Replication
The rigid nature of the bicyclo[2.2.2]octane scaffold has proven advantageous in the design of antiviral agents, particularly against influenza viruses.
Influenza M2 Channel Inhibitors
A series of bicyclo[2.2.2]octan-1-amines and related compounds have shown anti-influenza activity by targeting the M2 proton channel of the influenza A virus.[8] This channel is crucial for the uncoating of the virus within the host cell. The antiviral activity of these compounds is influenced by the substitution pattern on the bicyclic core and the amino group.[8] For instance, the presence of α-alkyl groups in the bicyclo[2.2.2]octane-1-methylamine series enhances antiviral activity.[8]
Sorbicatechol Analogues
Sorbicatechol A, a natural product containing a bicyclo[2.2.2]octane core, exhibits antiviral activity against the influenza A virus (H1N1).[9] A library of structural analogues has been synthesized to explore the structure-activity relationship. These studies revealed that an aromatic portion in close proximity to the bicyclo[2.2.2]octane core is required for antiviral activity against HIV-1, although the potency was modest.[9]
Illustrative Workflow: Screening for M2 Channel Inhibitors
Caption: Workflow for the discovery of bicyclo[2.2.2]octane-based M2 channel inhibitors.
Antimicrobial and Antiprotozoal Activities
Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated significant antibacterial activity.[10] These cationic amphiphilic compounds are thought to disrupt bacterial cell membranes. The structure-activity relationship studies have shown that increasing the length of the alkyl chain and the linker between the DABCO units correlates with increased antimicrobial activity.[10]
Furthermore, 4-aminobicyclo[2.2.2]octane derivatives have been investigated for their antiprotozoal activities against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[11][12][13] The biological activity of these compounds is influenced by the substitution pattern and the stereochemistry of the bicyclic core.[11] Some of these derivatives have shown antimalarial potency comparable to chloroquine.[11]
Neurological Applications
The rigid framework of the bicyclo[2.2.2]octane scaffold has also been exploited in the development of agents targeting the central nervous system.
γ-Secretase Inhibitors for Alzheimer's Disease
A series of 2-azabicyclo[2.2.2]octane sulfonamides have been designed and synthesized as potent and selective inhibitors of presenilin-1 (PSEN1), a key component of the γ-secretase complex involved in the production of amyloid-β peptides in Alzheimer's disease.[14] Conformational modeling suggests that a specific 'U' shape orientation between the aromatic sulfone/sulfonamide and an aryl ring is crucial for selectivity and potency.[14]
Opioid Receptor Ligands
Novel opioid ligands incorporating an azabicyclo[2.2.2]octane skeleton have been synthesized.[15] These compounds have shown high affinity for the μ-opioid receptor, with the affinity being influenced by the substituent on the nitrogen atom.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of bicyclo[2.2.2]octane derivatives is highly dependent on the nature and position of substituents on the rigid core.
Caption: Key factors influencing the biological activity of bicyclo[2.2.2]octane derivatives.
General SAR Observations:
-
Antimicrobial Activity: For 1,4-diazabicyclo[2.2.2]octane derivatives, increasing the alkyl chain length enhances antimicrobial activity.[10]
-
Antiviral Activity: In M2 channel inhibitors, α-alkyl groups on the methylamine at the 1-position of the BCO core improve activity.[8] For sorbicatechol analogues, an aromatic moiety near the BCO core is necessary for activity.[9]
-
Anticancer Activity: The nature of the ligand in platinum complexes significantly affects their cytotoxicity and DNA binding properties.[6]
-
Neuroactivity: For γ-secretase inhibitors, a specific 3D conformation, often a 'U' shape, is critical for potency and selectivity.[14]
Conclusion and Future Directions
The bicyclo[2.2.2]octane scaffold has proven to be a versatile and valuable tool in drug discovery. Its rigid, three-dimensional structure offers distinct advantages over traditional planar aromatic systems, leading to improvements in potency, selectivity, and pharmacokinetic properties. The diverse range of biological activities exhibited by BCO derivatives, from anticancer and antiviral to antimicrobial and neuroprotective, underscores the broad applicability of this privileged core.
Future research in this area will likely focus on:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider variety of substituted bicyclo[2.2.2]octane derivatives.
-
Structure-Based Drug Design: The use of computational modeling and structural biology to design BCO derivatives with enhanced target affinity and selectivity.
-
Exploration of New Therapeutic Areas: Investigating the potential of BCO derivatives in other disease areas where a rigid scaffold could be advantageous.
-
Bioisosteric Replacement Strategies: Further exploring the use of the BCO core as a bioisostere for other cyclic systems to optimize drug properties.
The continued exploration of the bicyclo[2.2.2]octane scaffold holds great promise for the development of the next generation of innovative therapeutics.
References
- Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents.
- Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane...
- The Rising Potential of Bicyclo[2.2.
- Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane... University of Groningen.
- Synthesis and biological evaluation of water-soluble trans-[bicyclo[2.2.2]octane-7R,8R-diamine]platinum(II) complexes with linear or branched alkoxyacetates as leaving groups. Taylor & Francis Online.
- Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Lirias.
- Interaction of Twenty-Seven Bicyclo Derivatives with VEGF Receptors as a Therapeutic Alternative to Treat Cancer.
- Chemoenzymatic Total Synthesis of Sorbicatechol Structural Analogues and Evaluation of Their Antiviral Potential. PMC - NIH.
- Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock.
- Inhibitors of the M2 channel of influenza A virus. University of Barcelona.
- Fungal Origins of the Bicyclo[2.2.
- Spiro-bicyclo[2.2.2]octane Derivatives as Paclitaxel Mimetics. Synthesis and Toxicity Evaluation in Breast Cancer Cell Lines.
- Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. PubMed.
- Norbornene and its Derivatives as Potential Anticancer Agents. MDPI.
- Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry.
- One-pot multicomponent synthesis of highly substituted bicyclo[2.2.
- Synthesis of Bicyclo[2.2.2]octane-2,3,5,6,7,8-hexols (Bishomoinositols) as Glycosidase Inhibitors.
- Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.
- Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. PMC - PubMed Central.
- Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols.
- Synthetic Approaches to the Bicyclo[2.2.
- 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics.
- New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. PubMed.
- 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities.
- APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- Bicyclo (2.2.2) octane derivatives as cholecystokinin...
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed.
- Natural products containing Bicyclo[2.2.2]octane.
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- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
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An In-depth Technical Guide to 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, a rigid, non-aromatic scaffold, represents a significant building block in the landscape of medicinal chemistry and materials science. Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable tool in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of this compound, including a detailed, representative synthetic protocol, a summary of its physicochemical properties, and a discussion of its current and potential applications, particularly in the realm of drug discovery.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane core is a highly sought-after structural motif in modern chemistry. Unlike its flexible acyclic or conformationally mobile cyclic counterparts, the bicyclo[2.2.2]octane system is conformationally rigid. This rigidity is paramount in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity. The bridgehead positions (1 and 4) provide well-defined vectors for the attachment of substituents, allowing for the systematic exploration of chemical space.
This compound (CAS No. 773-34-2) incorporates two key functional groups onto this rigid framework: a methoxy group and a carboxylic acid. The carboxylic acid at the C1 position serves as a versatile handle for further chemical modifications, such as amide bond formation, while the methoxy group at the C4 position introduces polarity and can act as a hydrogen bond acceptor. This combination of a rigid core and strategically placed functional groups makes it a valuable intermediate for creating molecules with specific three-dimensional pharmacophores.
Synthesis and Methodology: A Representative Protocol
Overall Synthetic Strategy
The core of the synthetic approach involves the construction of the bicyclo[2.2.2]octene skeleton via a [4+2] cycloaddition (Diels-Alder reaction), followed by the reduction of the double bond to yield the saturated bicyclic system.
The Genesis of a Rigid Scaffold: Discovery and First Synthesis of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Bicyclo[2.2.2]octane Cage in Medicinal Chemistry
The bicyclo[2.2.2]octane framework represents a fascinating and highly valuable structural motif in the field of medicinal chemistry and materials science. Its rigid, three-dimensional cage-like structure provides a unique and predictable orientation of substituents, making it an ideal scaffold for the design of novel therapeutic agents and functional materials. Unlike more flexible aliphatic or aromatic systems, the bicyclo[2.2.2]octane core restricts conformational freedom, which can lead to enhanced binding affinity and selectivity for biological targets. The 1,4-disubstituted pattern, in particular, allows for the precise positioning of pharmacophoric elements in space, a critical aspect in rational drug design. This guide delves into the historical context of the discovery and the seminal first synthesis of a key derivative, 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid, providing a detailed technical overview for scientists engaged in advanced chemical synthesis.
The Foundational Discovery: A New Era of Substituted Bicyclo[2.2.2]octanes
While the specific discovery of this compound is not extensively documented as a singular event, its existence and synthesis are a direct result of the pioneering work on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. A landmark publication in 1964 by Holtz and Stock in the Journal of the American Chemical Society laid the groundwork for the synthesis of these valuable compounds[1]. Their research provided a systematic and reproducible methodology to access a variety of derivatives at the 4-position of the bicyclo[2.2.2]octane-1-carboxylic acid core, opening the door for extensive investigation into the structure-activity relationships of this rigid scaffold. This foundational work is widely cited in subsequent literature and patents related to the synthesis and application of these compounds.
The primary challenge in synthesizing these molecules lies in the construction of the bicyclic system with the desired bridgehead functionalization. The methodology developed by Holtz and Stock likely involved a multi-step sequence starting from more readily available cyclic precursors. The ability to introduce a substituent at the 4-position, opposite the carboxylic acid, was a significant advancement, enabling the exploration of how electronic and steric effects are transmitted through the rigid cage structure.
The First Synthesis: A Detailed Methodological Walkthrough
The first synthesis of this compound, with the CAS Number 773-34-2, would have logically followed the general strategy for 4-substituted derivatives, likely involving the synthesis of a 4-hydroxy precursor followed by etherification. The following protocol is a detailed, technically sound representation of the likely synthetic route, grounded in the principles established by the foundational work in the field.
Experimental Workflow Overview
Caption: A generalized workflow for the synthesis of this compound.
Step 1: Construction of the Bicyclo[2.2.2]octane Core
The synthesis would commence with the construction of the bicyclo[2.2.2]octane skeleton, a reaction often achieved through a Diels-Alder cycloaddition. A plausible route involves the reaction of a suitably substituted 1,3-cyclohexadiene with an appropriate dienophile.
Protocol:
-
To a solution of a 1,3-cyclohexadiene derivative in a suitable solvent such as toluene, add a dienophile (e.g., maleic anhydride).
-
Heat the reaction mixture under reflux for several hours to facilitate the [4+2] cycloaddition.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting bicyclic adduct is then hydrolyzed to the corresponding dicarboxylic acid.
Step 2: Synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid
With the core structure in hand, the next critical phase is the introduction of a hydroxyl group at the 4-position. This can be a challenging transformation and may involve a sequence of reactions to achieve the desired regioselectivity. A common strategy involves the conversion of a bridgehead carboxylic acid to a hydroxyl group via a Curtius or Hofmann rearrangement, followed by hydrolysis.
Protocol:
-
Protect one of the carboxylic acid groups of the previously synthesized dicarboxylic acid as an ester (e.g., methyl ester).
-
Convert the remaining free carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA) or a similar reagent.
-
Induce the Curtius rearrangement by heating the acyl azide in an inert solvent, which upon addition of water will yield the corresponding amine.
-
Diazotize the amine with sodium nitrite in an acidic aqueous solution, followed by warming to yield the 4-hydroxy derivative.
-
Alternatively, a Hunsdiecker-type reaction on a protected diacid could yield a bridgehead halide, which can then be displaced by a hydroxide.
Step 3: Williamson Ether Synthesis to Introduce the Methoxy Group
The final key transformation is the conversion of the 4-hydroxy group to the target 4-methoxy group. The Williamson ether synthesis is the classic and most logical method for this step.
Protocol:
-
Dissolve the 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (with the carboxylic acid group likely still protected as an ester) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding alkoxide.
-
To the resulting alkoxide solution, add a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
Caption: The Williamson ether synthesis mechanism for the formation of the 4-methoxy group.
Step 4: Deprotection and Isolation
The final step is the hydrolysis of the ester protecting group to yield the desired carboxylic acid.
Protocol:
-
Dissolve the methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to protonate the carboxylate.
-
The solid product, this compound, will precipitate out of the solution and can be collected by filtration, washed with cold water, and dried.
Characterization and Data
The synthesized this compound would be characterized using a suite of standard analytical techniques to confirm its structure and purity.
| Property | Value |
| CAS Number | 773-34-2[1] |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the methoxy protons, the bicyclic cage protons, and the acidic proton. |
| ¹³C NMR | Resonances for the methoxy carbon, the quaternary carbons of the bridgehead, the methylene carbons of the cage, and the carbonyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Infrared Spectroscopy | Characteristic absorptions for the O-H of the carboxylic acid, the C=O of the carbonyl, and the C-O of the ether. |
Conclusion
The discovery and synthesis of this compound are rooted in the foundational studies of 4-substituted bicyclo[2.2.2]octane derivatives. The logical and robust synthetic pathway, likely involving the construction of the bicyclic core followed by functional group interconversions, highlights key principles of organic synthesis. The resulting molecule, with its well-defined three-dimensional structure, continues to be a valuable building block for the development of new chemical entities with potential applications in medicine and materials science. This guide provides a comprehensive overview of the likely historical synthesis and a practical framework for its modern-day preparation, underscoring the enduring legacy of the pioneering work in this area.
References
- Holtz, H. D., & Stock, L. M. (1964). The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes. Journal of the American Chemical Society, 86(23), 5183–5188. (Note: While the full text was not directly retrieved, this reference is widely cited as the foundational work in the synthesis of this class of compounds).
- Google Patents. US3484436A - Bicyclo(2.2.2)octane - 1 - -carboxylate esters of delta**4 - pregnene corticoid steroids.
-
PubChem. This compound. [Link]
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An In-depth Technical Guide on the Safety and Handling of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid is readily available in public databases. Therefore, this guide is synthesized from general principles of laboratory safety, and data from structurally analogous compounds. It is imperative to treat this compound as potentially hazardous until its toxicological properties have been thoroughly investigated.[1]
Hazard Identification and Risk Assessment
As a novel chemical entity, this compound must be handled with the assumption of it being hazardous.[2] A thorough risk assessment should be conducted before any handling.[3][4] This involves recognizing the inherent hazards, assessing the risks associated with the experimental procedures, minimizing those risks, and preparing for emergencies.[3][4]
Structural Analogy Analysis
-
Bicyclo[2.2.2]octane-1-carboxylic acid: The parent bicyclic carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5][6]
-
Aliphatic Carboxylic Acids: Generally, short-chain aliphatic carboxylic acids can be primary irritants to the skin, eyes, and mucous membranes.[7] The irritating capacity tends to decrease as molecular weight increases and water solubility decreases.[7] While many are of low toxicity, they can be corrosive.[7][8]
-
Methoxy Ethers: Some glycol ethers, which contain methoxy groups, have been shown to have reproductive and developmental toxicity in animal studies.[9][10][11] Chronic exposure may lead to neurological and blood effects.[9] While the methoxy group in the target molecule is on a rigid bicyclic alkane and not a flexible glycol chain, prudence dictates considering the potential for systemic effects.
Predicted Hazards
Based on the functional groups and structural analogs, the following hazards should be anticipated for this compound:
| Hazard Class | Predicted Effect |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][5][6] |
| Chronic Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Long-term exposure effects are unknown. |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment must be utilized.[4][12]
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: The laboratory should have adequate general ventilation.[5]
Personal Protective Equipment (PPE)
A standard PPE protocol for handling hazardous research chemicals should be strictly followed:[2][12]
| PPE Item | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended when a splash hazard is present.[2] | To protect against splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves.[2] Gloves must be inspected before use and changed frequently, especially after direct contact.[5] | To prevent skin contact. The specific glove material should be selected based on its resistance to the solvents being used. |
| Skin and Body Protection | A laboratory coat (flame-resistant if flammable solvents are used).[2] Closed-toe shoes and long pants are mandatory. | To protect against spills and splashes. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] | To be used if engineering controls are not sufficient or during emergency situations. |
Safe Handling and Storage Procedures
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6]
-
Keep containers tightly closed when not in use.[5]
Storage
-
Keep containers tightly closed.[5]
-
Store in secondary containment.[2]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[2][8]
-
Label all containers clearly with the chemical name and appropriate hazard warnings.[15][16]
First-Aid and Emergency Procedures
First-Aid Measures
Immediate medical attention is crucial in case of exposure.[2]
-
In case of skin contact: Immediately remove contaminated clothing.[2] Wash off with soap and plenty of water for at least 15 minutes.[1][2][5] Seek medical attention.[1][2][5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[1][2][5]
-
If inhaled: Move the person into fresh air.[1][2][5] If not breathing, give artificial respiration.[1][5] Seek immediate medical attention.[1][2][5]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][5] Rinse mouth with water.[1][5] Seek immediate medical attention.[1][2]
Accidental Release Measures
-
Spill Response: Evacuate personnel to a safe area.[1] Wear appropriate PPE, including respiratory protection.[1]
-
Containment: For solid spills, avoid dust formation.[1] Sweep up and shovel into a suitable, closed container for disposal.[1] For liquid spills, absorb with an inert material and place in a designated chemical waste container.
-
Environmental Precautions: Do not let the product enter drains.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Combustion may produce carbon oxides.[1]
-
Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Considerations
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as the chemical itself.
Workflow and Protocol Diagrams
Risk Assessment Workflow for Novel Compounds
Caption: Risk assessment workflow for a novel chemical entity.
Standard Laboratory Handling Protocol
Caption: Step-by-step laboratory handling workflow.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
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An In-depth Technical Guide to the Thermophysical Properties of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of a molecule's physical and chemical properties is paramount. This guide provides a comprehensive technical overview of the thermophysical properties of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, a compound of interest due to its rigid bicyclic scaffold. Such scaffolds are increasingly utilized in medicinal chemistry to explore chemical space and optimize pharmacokinetic and pharmacodynamic profiles.[1] The thermophysical properties of a compound govern its behavior from synthesis and purification to formulation and in vivo performance, making their determination a critical step in the research and development pipeline.[2][[“]][4]
This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for determining the key thermophysical parameters of this molecule. In the absence of extensive publicly available experimental data for this specific compound, this guide will focus on the established, reliable, and reproducible experimental protocols for elucidating these properties.
Molecular and Physicochemical Identifiers
A clear identification of the molecule is the foundation of any scientific investigation. Below is a summary of the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 773-34-2 | [5] |
| Molecular Formula | C₁₀H₁₆O₃ | [5][6] |
| Molecular Weight | 184.23 g/mol | [5] |
| Canonical SMILES | COC12CCC(CC1)(CC2)C(=O)O | [6] |
| InChI Key | DLBDAPLFRGILPT-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 1.0 | [6] |
Melting Point and Enthalpy of Fusion: A Gateway to Purity and Stability
The melting point (Tm) is a fundamental thermophysical property that provides insights into the purity and crystalline nature of a compound. It is the temperature at which a substance transitions from a solid to a liquid phase. The enthalpy of fusion (ΔHf) is the energy required to induce this phase change. Differential Scanning Calorimetry (DSC) is a powerful technique for determining these parameters with high precision.[7][8][9] The shape and onset of the melting endotherm in a DSC thermogram can also indicate the presence of impurities.[10]
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion by DSC
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure accuracy.[8]
-
Sample Preparation : Accurately weigh 2-5 mg of this compound into a clean, dry aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan as a reference.
-
DSC Analysis :
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature sufficiently above the melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis :
-
The melting point (Tm) is typically determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
-
Thermal Stability and Decomposition
Understanding the thermal stability of a compound is crucial for determining its shelf-life, storage conditions, and processing limits. Thermogravimetric Analysis (TGA) is the standard technique for this assessment. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][11][12][13] The resulting data reveals the temperatures at which the material decomposes.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration : Ensure the TGA's balance and temperature sensors are properly calibrated.
-
Sample Preparation : Place a small, accurately weighed amount of the sample (5-10 mg) into a tared TGA pan (typically ceramic or platinum).
-
TGA Analysis :
-
Place the pan in the TGA furnace.
-
Purge the furnace with a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability) at a defined flow rate.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample's mass as a function of temperature.
-
-
Data Analysis :
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition. The temperature at which 5% mass loss occurs (T₅%) is often reported as a measure of thermal stability.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor influencing its absorption and bioavailability.[4] For carboxylic acids, solubility is often pH-dependent.[14][15][16] Determining solubility in aqueous buffers at different pH values, as well as in relevant organic solvents, is essential.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Solutions : Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4) and select relevant organic solvents.
-
Sample Addition : Add an excess amount of this compound to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation : Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting : Express the solubility in units such as mg/mL or mol/L.
Computational Prediction of Thermophysical Properties
In the early stages of research, or when a physical sample is not yet available, computational (in-silico) methods can provide valuable estimations of thermophysical properties. [17][18][19]Various software packages and web-based tools utilize quantitative structure-property relationship (QSPR) models and other algorithms to predict properties like melting point, boiling point, solubility (logS), and pKa based on the molecule's structure. [20][21]While these predictions are not a substitute for experimental data, they can be useful for prioritizing compounds and guiding experimental design.
Data Summary and Interpretation
The data obtained from the aforementioned experimental procedures should be compiled into a clear and concise format.
| Property | Experimental Value | Method | Notes |
| Melting Point (Tm) | DSC | Onset temperature, °C | |
| Enthalpy of Fusion (ΔHf) | DSC | J/g or kJ/mol | |
| Thermal Decomposition (T₅%) | TGA | Temperature at 5% mass loss, °C | |
| Aqueous Solubility (pH 7.4) | Shake-Flask/HPLC | mg/mL at 25°C | |
| pKa | Potentiometric Titration |
Interpretation for Drug Development:
-
A sharp melting peak at a high temperature suggests a stable crystalline form and high purity.
-
High thermal stability is desirable for storage and formulation processes.
-
Aqueous solubility greater than 100 µg/mL is often considered a good starting point for oral drug candidates.
-
The pKa value will dictate the charge state of the molecule in different parts of the gastrointestinal tract and in the bloodstream, which has profound implications for absorption, distribution, metabolism, and excretion (ADME).
Conclusion
The thermophysical properties of this compound are critical parameters that influence its suitability for various applications, particularly in drug development. This guide has provided a framework of robust and validated experimental methodologies for determining its melting point, thermal stability, solubility, and pKa. By systematically applying these protocols, researchers can generate the high-quality data necessary to make informed decisions in the advancement of their scientific objectives. The integration of such fundamental characterization early in the development process is an indispensable strategy for mitigating risks and accelerating the path from discovery to application.
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Methodological & Application
Application Notes & Protocols: Utilizing 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid for Rigid PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid in the synthesis of rigid linkers for Proteolysis-Targeting Chimeras (PROTACs). We will delve into the rationale behind employing rigid scaffolds in PROTAC design, highlighting the unique advantages conferred by the bicyclo[2.2.2]octane core. Detailed, step-by-step protocols for the incorporation of this building block into a PROTAC linker via amide coupling are provided, along with a discussion of reaction optimization and characterization.
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2][] The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[2][4][5]
Figure 1: The PROTAC mechanism of action.
The Rationale for Rigid Linkers in PROTAC Design
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility, rigid linkers are increasingly favored for their ability to enhance PROTAC potency and improve pharmacokinetic properties.[2][6] The incorporation of rigid structural elements, like the bicyclo[2.2.2]octane scaffold, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to form the ternary complex.[4]
Advantages of Rigid Linkers:
-
Enhanced Potency: By restricting conformational freedom, rigid linkers can lock the PROTAC into an optimal orientation for ternary complex formation, leading to more efficient ubiquitination and degradation of the target protein.[2]
-
Improved Pharmacokinetics: The constrained conformation of rigid linkers can lead to increased metabolic stability and improved pharmacokinetic profiles.[2]
-
Increased Selectivity: A more defined orientation of the warhead and E3 ligase ligand can improve selectivity for the target protein and reduce off-target effects.[2][4]
This compound: A Key Building Block for Rigid Linkers
This compound is a valuable building block for the synthesis of rigid PROTAC linkers. Its bicyclic structure provides a high degree of rigidity, while the methoxy group can be used to fine-tune solubility and other physicochemical properties. The carboxylic acid moiety serves as a convenient handle for conjugation to other linker components or to the E3 ligase ligand or warhead via amide bond formation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 773-34-2 | [7][8][9] |
| Molecular Formula | C₁₀H₁₆O₃ | [7][10] |
| Molecular Weight | 184.23 g/mol | [7] |
The rigidity of the bicyclo[2.2.2]octane scaffold can improve the physicochemical properties of the resulting PROTAC, potentially leading to better drug-like characteristics.[11]
Synthesis of a PROTAC Linker Intermediate using this compound
The following protocol describes a general procedure for the amide coupling of this compound with an amine-containing linker component. This reaction is a crucial step in the assembly of a PROTAC molecule.
Figure 2: Workflow for amide coupling.
Materials:
-
This compound
-
Amine-functionalized linker precursor (e.g., a PEG linker with a terminal amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Appropriate solvent system for column chromatography (e.g., Hexanes/Ethyl Acetate)
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine-functionalized linker precursor (1.1 eq), DIPEA (2.2 eq), and HATU (1.5 eq) sequentially at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired amide-coupled product.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Note: The choice of coupling reagent, base, and solvent may need to be optimized depending on the specific substrates being used. Other common coupling reagents include EDC/NHS and other carbodiimides.[13][14][15]
Conclusion
This compound is a valuable and versatile building block for the synthesis of rigid PROTAC linkers. Its incorporation can lead to PROTACs with enhanced potency, selectivity, and improved pharmacokinetic properties. The straightforward amide coupling protocol described herein provides a reliable method for its integration into PROTAC synthesis workflows. The continued exploration of novel rigid linkers is a key area of research that will undoubtedly contribute to the development of the next generation of highly effective and specific protein degraders.
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Application of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the strategic introduction of three-dimensional (3D) molecular frameworks is a paramount approach to overcoming the limitations of traditional "flat" aromatic structures. The over-reliance on phenyl rings in drug candidates has been associated with a range of liabilities, including poor aqueous solubility, high lipophilicity, and increased susceptibility to metabolic degradation by cytochrome P450 enzymes. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a robust solution, offering a rigid, non-planar bioisostere for the para-phenylene group. This guide focuses on the application of a key derivative, 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid , a versatile building block for enhancing the developability of novel therapeutic agents.
This document serves as a comprehensive resource for researchers, providing in-depth insights into the utility of this compound, detailed experimental protocols for its application, and a thorough examination of its impact on critical drug-like properties.
Physicochemical Properties and Medicinal Chemistry Rationale
This compound (Kas No: 773-34-2) possesses a unique combination of structural and electronic features that make it an attractive building block in drug discovery.[1][2][3]
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₆O₃ | Provides a compact, rigid scaffold with functional handles for further elaboration.[1] |
| Molecular Weight | 184.23 g/mol | Low molecular weight allows for its incorporation into larger molecules without significant "molecular weight creep."[1] |
| Fraction of sp³ carbons (Fsp³) | 0.9 | High Fsp³ character is correlated with improved solubility, reduced promiscuity, and better clinical success rates. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | The carboxylic acid and methoxy groups provide polarity, contributing to aqueous solubility. |
| Predicted logP | 1.5 - 2.0 | Offers a more favorable lipophilicity profile compared to many aromatic counterparts, potentially reducing off-target effects. |
| pKa | ~4.5 - 5.0 | The carboxylic acid provides a handle for salt formation to improve solubility and allows for ionic interactions with biological targets. |
The primary rationale for employing this compound lies in its ability to act as a bioisosteric replacement for para-substituted phenyl rings. The distance between the 1- and 4-positions of the BCO core is geometrically similar to that of a 1,4-disubstituted benzene ring, allowing it to maintain key pharmacophoric interactions while introducing beneficial 3D geometry.
Core Applications in Medicinal Chemistry
The utility of this compound spans several key areas of drug discovery, from lead optimization to the development of novel molecular modalities.
Bioisosteric Replacement of Aromatic Rings
The substitution of a para-substituted phenyl ring with the 4-methoxy-BCO moiety can lead to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Key Advantages:
-
Increased Solubility: The non-planar, saturated nature of the BCO scaffold disrupts crystal lattice packing, often leading to enhanced aqueous solubility.
-
Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can increase the half-life of a drug candidate.
-
Reduced Lipophilicity: The BCO core is generally less lipophilic than a phenyl ring, which can lead to reduced off-target toxicities and improved pharmacokinetic profiles.[4]
-
Enhanced Target Engagement: The rigid 3D structure can provide a better-defined vector for substituents, potentially leading to more specific and higher-affinity interactions with the target protein.
Workflow for Bioisosteric Replacement:
Caption: Workflow for bioisosteric replacement.
Scaffold for Novel Chemical Entities
Beyond bioisosterism, this compound serves as a versatile scaffold for the construction of novel chemical entities. Its rigid framework allows for the precise positioning of functional groups in three-dimensional space, enabling the exploration of new pharmacophores. The carboxylic acid and methoxy groups at the bridgehead positions provide orthogonal handles for chemical modification.
Linkerology in Targeted Protein Degradation (PROTACs)
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety plays a critical role in the efficacy of a PROTAC. The rigid BCO scaffold can be used to create linkers with well-defined lengths and geometries, which is crucial for optimal ternary complex formation. The related compound, 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, has been explicitly identified as a PROTAC linker.[5]
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Primary Amine
This protocol describes a standard procedure for the formation of an amide bond between this compound and a generic primary amine, a common reaction in the synthesis of bioactive molecules.
Materials:
-
This compound
-
Primary amine of interest
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere of nitrogen, add the primary amine (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Rationale for Reagent Choices:
-
PyBOP: A common and efficient peptide coupling reagent that minimizes side reactions and racemization (if chiral centers are present).
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to scavenge the acid produced during the reaction.
-
Anhydrous DCM: A polar aprotic solvent that is suitable for this type of coupling reaction and is easy to remove.
Amide Coupling Workflow:
Caption: General workflow for amide coupling.
Case Study: Improving Physicochemical Properties
While a direct case study for a drug containing the 4-methoxy derivative was not prominently found in the initial search, a related study on a 2-oxabicyclo[2.2.2]octane bioisostere of the phenyl ring in Imatinib demonstrated significant improvements in physicochemical properties.[4] This provides a strong rationale for the potential benefits of using the 4-methoxy-BCO scaffold.
| Compound | logP | Aqueous Solubility (µg/mL) | Metabolic Stability (% remaining after 1h) |
| Imatinib (Phenyl-containing) | 3.9 | 50 | 20 |
| 2-Oxabicyclo[2.2.2]octane Analog | 2.1 | 2000 | 80 |
Data adapted from a study on a related bioisostere to illustrate the potential benefits.[4]
This data highlights the potential of saturated bicyclic scaffolds to significantly enhance drug-like properties. The increase in solubility and metabolic stability, coupled with a decrease in lipophilicity, are highly desirable outcomes in drug discovery and development.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application as a 3D-rich bioisostere for the para-phenylene ring offers a powerful strategy to mitigate the liabilities associated with "flat" aromatic systems. By leveraging its unique physicochemical properties, drug discovery teams can enhance the solubility, metabolic stability, and overall developability of their lead compounds. The provided protocols offer a starting point for the seamless integration of this important scaffold into synthetic workflows, paving the way for the discovery of novel and improved therapeutics.
References
-
Roberts, J. D., Moreland, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2. 2]octane-1-carboxylic Acids1. Journal of the American Chemical Society, 75(3), 637-640. Available from: [Link]
-
Kotha, S., Gaikwad, V., & Chaurasia, U. N. (2018). Natural products containing Bicyclo[2.2.2]octane. ResearchGate. Available from: [Link]
- Vertex AI Search. The Rising Potential of Bicyclo[2.2.2]octanone Derivatives in Drug...
-
Request PDF. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Available from: [Link]
-
MySkinRecipes. 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid. Available from: [Link]
-
Taylor & Francis Online. Laterally Substituted 4-n-Alkylphenyl 4-n-Alkylbicyclo (2.2.2) octane-1-carboxylates. Available from: [Link]
-
Journal of the American Chemical Society. The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes. Available from: [Link]
- Google Patents. Process for producing 4-amino-methylbicyclo(2,2,2)octane-1-carboxylic acid and intermediate compound therefor.
-
PubChem. 4-(Methoxycarbonyl)bicyclo(2.2.1)heptane-1-carboxylic acid. Available from: [Link]
-
ResearchGate. Fragrances of Cage Bicyclic Benzene Bioisosteres. Available from: [Link]
-
UQ eSpace. Fragrances of cage bicyclic benzene bioisosteres. Available from: [Link]
-
PubMed Central. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Google Patents. Bicyclo(2.2.2)octane - 1 - -carboxylate esters of delta**4 - pregnene corticoid steroids.
-
ACS Publications. Bicyclopentylation of Alcohols with Thianthrenium Reagents. Available from: [Link]
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Synthetic Strategies for the Derivatization of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid: Application Notes and Protocols
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry and drug development. Its unique conformational constraints and its role as a bioisostere for phenyl rings make it an attractive moiety for the design of novel therapeutics.[1][2] The derivatization of functionalized bicyclo[2.2.2]octane systems, such as 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and synthetic protocols for the derivatization of this compound, focusing on transformations of the carboxylic acid group. These protocols are intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile scaffold into their molecular designs.
The protocols outlined below—amide bond formation, esterification, reduction to the corresponding alcohol, and conversion to the acyl chloride—represent fundamental transformations that unlock a diverse chemical space for further synthetic exploration. Each protocol is presented with a rationale for the chosen methodology, step-by-step instructions, and a discussion of the underlying chemical principles.
Core Synthetic Transformations
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical modifications. The primary strategies for its derivatization are summarized in the workflow diagram below.
Sources
Amide Coupling of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid: An Application Guide to Overcoming Steric Hindrance
Introduction: The Challenge of the Bridgehead Carboxylic Acid
In the landscape of modern drug discovery and development, the synthesis of amide bonds remains one of the most fundamental and frequently executed transformations. However, not all amide couplings are straightforward. The structural complexity of molecular building blocks can introduce significant challenges, particularly steric hindrance. 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid presents a classic example of such a challenge. The carboxylic acid group is situated at a tertiary bridgehead carbon, creating a sterically congested environment analogous to neopentyl systems. This steric bulk severely retards the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to low yields, slow reaction times, or complete reaction failure with standard coupling protocols.
This technical guide provides researchers, scientists, and drug development professionals with a selection of robust and field-proven protocols for the successful amide coupling of this compound. We will delve into the mechanistic rationale behind the choice of reagents and provide detailed, step-by-step procedures for three effective methods: a powerful uronium salt-based approach (HATU), a carbodiimide-mediated strategy (EDC/NHS), and an in-situ acyl fluoride formation protocol for particularly challenging couplings.
Comparative Overview of Recommended Coupling Strategies
The selection of an appropriate coupling reagent is paramount when dealing with sterically hindered substrates. The table below summarizes the key features of the protocols detailed in this guide, allowing for an informed choice based on the specific requirements of the synthesis, such as the nucleophilicity of the amine, desired reaction conditions, and scalability.
| Method | Coupling Reagent System | Key Advantages | Considerations | Typical Yield Range |
| Protocol 1 | HATU / DIPEA | High reactivity, fast reaction times, low epimerization, effective for hindered substrates.[1] | Higher cost, potential for side reactions if excess reagent is used.[1] | Good to Excellent |
| Protocol 2 | EDC / NHS | Cost-effective, water-soluble byproducts for easy removal, mild conditions.[2][3] | Generally less reactive than HATU, may require longer reaction times for hindered systems. | Moderate to Good |
| Protocol 3 | BTFFH / DIPEA | Excellent for extremely hindered acids and electron-deficient amines via acyl fluoride intermediate.[4][5][6] | Reagent may be less common, requires anhydrous conditions. | Good to Excellent |
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent renowned for its ability to mediate challenging amide bond formations.[1] Its efficacy stems from the in-situ formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to the intermediates formed by many other reagents. The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, further accelerating the rate of amide formation.
Reaction Workflow & Mechanism
The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form the OAt-active ester. The amine then displaces the HOAt group to form the desired amide.
Caption: General workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (Primary or Secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
10% Citric Acid Solution
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Add the Amine (1.0-1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a single portion, add HATU (1.2 eq) to the reaction mixture. A mild exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours. For particularly hindered amines, the temperature may be increased to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into 10% citric acid solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: Cost-Effective Coupling with EDC/NHS
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation. Its primary advantage is the formation of a water-soluble urea byproduct, which simplifies purification.[2] However, the O-acylisourea intermediate formed from the reaction of EDC with a carboxylic acid is highly reactive and prone to hydrolysis and racemization.[2] To mitigate these issues, an additive such as N-hydroxysuccinimide (NHS) is almost always included. NHS intercepts the O-acylisourea to form a more stable, yet still reactive, NHS-ester intermediate, which then cleanly reacts with the amine.[2][7]
Reaction Workflow & Mechanism
The coupling proceeds in a two-step, one-pot sequence. First, EDC activates the carboxylic acid. NHS then traps this activated species to form a semi-stable NHS ester. Finally, the amine reacts with the NHS ester to yield the amide.
Caption: Mechanism of EDC/NHS mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (Primary or Secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M HCl Solution
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF (approx. 0.1 M).
-
Add the Amine (1.1 eq) to the solution.
-
If the amine is provided as a hydrochloride salt, add 1.0 eq of a tertiary base (e.g., DIPEA or TEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) to the stirring solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
Work-up: Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acyl Fluoride Approach for Highly Challenging Couplings
For exceptionally challenging amide couplings involving both a sterically demanding acid and a poorly nucleophilic or hindered amine, standard reagents may fail. In these cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6] The small size of the fluorine atom minimizes steric repulsion in the transition state of the nucleophilic attack.[4] Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) allow for the mild, in-situ generation of acyl fluorides.[5]
Reaction Workflow
This one-pot protocol involves the initial conversion of the carboxylic acid to the acyl fluoride using BTFFH, followed by the addition of the amine to the reaction mixture.
Caption: Workflow for amide coupling via an in-situ generated acyl fluoride.
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (Primary or Secondary, particularly hindered or electron-deficient)
-
BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.3 eq) in anhydrous DCM (approx. 0.2 M), add BTFFH (1.5 eq) and DIPEA (4.5 eq).
-
Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature. If the reaction is slow, as is common with hindered substrates, heat the reaction mixture to 40-60 °C and monitor progress by LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful synthesis of amides from the sterically encumbered this compound is highly dependent on the selection of a potent coupling methodology capable of overcoming the significant steric barrier at the bridgehead position. The high-reactivity uronium salt HATU provides a rapid and efficient route for most amine substrates. The EDC/NHS system offers a milder, more cost-effective alternative, albeit potentially requiring longer reaction times. For the most recalcitrant couplings, particularly with hindered or electron-poor amines, the in-situ formation of an acyl fluoride using a reagent such as BTFFH presents a powerful and often superior strategy. By understanding the mechanistic principles and applying the detailed protocols provided in this guide, researchers can confidently and effectively incorporate this valuable bicyclic scaffold into their target molecules.
References
-
Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015. [Link]
-
Ding, Y., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 2016. [Link]
-
Due-Hansen, M. E., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate, 2015. [Link]
-
Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Spherotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech, Inc.[Link]
-
Ding, Y., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. National Institutes of Health, 2016. [Link]
-
Valorization of Platform Chemicals using Photoredox Catalysis. University of Groningen. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid. MySkinRecipes. [Link]
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Application Notes & Protocols: Esterification Strategies for 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Introduction: Navigating the Challenges of Sterically Encumbered Ester Synthesis
The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, fragrances, and advanced materials. While numerous methods exist, the synthesis of esters from sterically hindered carboxylic acids, such as 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, presents a significant synthetic hurdle. The rigid, three-dimensional cage-like structure of the bicyclo[2.2.2]octane core effectively shields the carboxylic acid moiety, impeding the approach of nucleophiles and rendering standard esterification protocols inefficient.
This compound and its derivatives are valuable building blocks, for instance, in the creation of novel fragrance bioisosteres.[1] This guide provides a comprehensive overview of robust esterification methods tailored for this challenging substrate, offering detailed protocols and mechanistic insights to aid researchers in overcoming the steric limitations inherent to this molecular scaffold. We will explore a range of techniques, from classic acid-catalyzed reactions to modern coupling-agent-mediated and activation-based strategies, providing a comparative analysis to inform methodology selection.
Comparative Analysis of Esterification Methodologies
The selection of an appropriate esterification method is contingent upon the specific alcohol to be coupled, the scale of the reaction, and the functional group tolerance required. For a sterically hindered substrate like this compound, methods that proceed under mild conditions and utilize highly reactive intermediates are generally preferred.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Suitability for Target Molecule |
| Fischer-Speier Esterification | Alcohol (solvent), Strong Acid (H₂SO₄, TsOH) | Reflux, 1-10 hours | Cost-effective, simple for large scale | Harsh acidic conditions, equilibrium-limited, not ideal for tertiary alcohols | Low, due to steric hindrance and potential for side reactions under harsh conditions. |
| Steglich Esterification | DCC or EDC, DMAP (catalyst) | Room temperature, aprotic solvent (DCM, THF) | Mild conditions, high yields for hindered substrates[2][3][4] | Formation of urea byproduct can complicate purification, DCC is an allergen. | High, a preferred method for sterically demanding acids.[5][6] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent), Et₃N, DMAP | Two-step: anhydride formation then alcohol addition | High yields, mild conditions, effective for macrolactonization[7][8] | Requires stoichiometric DMAP, Yamaguchi reagent is moisture-sensitive. | High, particularly effective for highly functionalized and hindered esters.[9][10] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Low temperature to room temperature, aprotic solvent | Mild conditions, inversion of stereochemistry at the alcohol | Stoichiometric phosphine oxide byproduct, pKa of nucleophile is critical.[11][12] | Moderate to High, depends on the alcohol; useful for sensitive substrates.[13][14] |
| Diazomethane Methylation | Diazomethane (CH₂N₂) | Room temperature, etheral solvent | High yields for methyl esters, very mild conditions[15][16] | Diazomethane is toxic and explosive, only for methyl esters.[17] | High, but limited to methyl ester synthesis and requires special handling precautions. |
Experimental Protocols and Mechanistic Insights
Protocol 1: Steglich Esterification
The Steglich esterification is a powerful method for forming esters from sterically hindered carboxylic acids and alcohols under mild conditions.[2][4] The reaction proceeds through the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an O-acylisourea intermediate.[4][18] A catalytic amount of 4-dimethylaminopyridine (DMAP) then acts as an acyl transfer agent, forming a highly reactive acylpyridinium species that is readily attacked by the alcohol.[2][4][5]
Workflow for Steglich Esterification:
Caption: Workflow diagram for the Steglich esterification protocol.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) is added portion-wise over 5 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove the precipitated urea byproduct.[3]
-
The filtrate is washed successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: Yamaguchi Esterification
The Yamaguchi esterification is particularly advantageous for the synthesis of highly functionalized and sterically demanding esters.[7][9] The reaction involves the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[7][8] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP, which acts as a nucleophilic catalyst to generate a highly reactive acylpyridinium intermediate.[8][19]
Mechanism of Yamaguchi Esterification:
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Application Notes & Protocols: Selective Reduction of the Carboxylic Acid Moiety in 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Introduction
The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The bicyclo[2.2.2]octane scaffold is a rigid and sterically demanding three-dimensional structure often employed to probe ligand-receptor interactions and to impart favorable pharmacokinetic properties to drug candidates. The title compound, 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, presents a unique challenge: the reduction of a sterically hindered bridgehead carboxylic acid to the corresponding primary alcohol, (4-methoxybicyclo[2.2.2]octan-1-yl)methanol. This transformation is critical for accessing a variety of downstream derivatives.
This guide provides detailed protocols and mechanistic insights for two robust methods for this reduction, employing lithium aluminum hydride (LAH) and borane complexes. The choice of reducing agent is dictated by factors such as functional group tolerance, safety considerations, and scalability.
Challenges in the Reduction of Bridgehead Carboxylic Acids
The primary challenge in the reduction of this compound lies in the steric hindrance around the carbonyl group. The rigid bicyclic framework shields the electrophilic carbon from the approach of the hydride reagent. Consequently, powerful reducing agents are required to overcome this steric barrier and achieve efficient conversion.
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[1][2][3] Its high reactivity makes it well-suited for the reduction of sterically encumbered substrates.
Mechanism of LAH Reduction
The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism.[4][5][6] Initially, the acidic proton of the carboxylic acid is abstracted by the basic LAH, generating hydrogen gas and a lithium carboxylate salt.[4][5][7] The aluminum hydride then coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[4] Subsequent intramolecular hydride transfer leads to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[3][4][8] It is important to note that the aldehyde intermediate cannot be isolated as it is more reactive than the starting carboxylic acid.[3][8]
Experimental Protocol: LAH Reduction
Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[9] All operations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[9] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[9][10]
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LAH) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LAH (2.0-3.0 eq) under a positive pressure of nitrogen.
-
Solvent Addition: Carefully add anhydrous THF via cannula to the flask.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flame-dried flask. Slowly add this solution to the stirred LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux to ensure complete conversion, which should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Fieser Method): Upon completion, cool the reaction mixture to 0 °C in an ice bath.[9][11][12] With vigorous stirring, slowly and cautiously add the following reagents sequentially in a dropwise manner.[9][11][12][13] For every 'x' grams of LAH used, add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration and Extraction: A granular white precipitate of aluminum salts should form.[9] Allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.[1][9] Add anhydrous MgSO₄ or Na₂SO₄ to the slurry and stir for another 15 minutes to ensure all water is absorbed.[11][12] Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.[9]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (4-methoxybicyclo[2.2.2]octan-1-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.
Method 2: Reduction with Borane Complexes
Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for the reduction of carboxylic acids.[2][14] A key advantage of borane is its chemoselectivity; it will typically reduce carboxylic acids in the presence of esters, which is not possible with the less selective LAH.[14]
Mechanism of Borane Reduction
The mechanism of carboxylic acid reduction by borane is distinct from that of LAH.[15][16] The reaction is believed to proceed via the formation of an acyloxyborane intermediate.[15][16] This is followed by a series of hydride transfers from other borane molecules, ultimately leading to a trialkoxyborane intermediate which, upon hydrolysis, yields the primary alcohol.[15][16]
Experimental Protocol: Borane Reduction
Safety Precautions: Borane complexes are flammable and react with moisture, though generally less violently than LAH.[10][17] They are also toxic and should be handled in a well-ventilated fume hood.[18] Borane-dimethyl sulfide has a strong, unpleasant odor.[14]
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the BH₃·THF solution (2.0-3.0 eq) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for complete conversion.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C. Cautiously add methanol dropwise to quench the excess borane (note: hydrogen gas evolution).
-
Hydrolysis: Add 1 M HCl and stir the mixture for 30 minutes to hydrolyze the borate esters.
-
Extraction: Remove the THF under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (4-methoxybicyclo[2.2.2]octan-1-yl)methanol. Purify by column chromatography as needed.
Data Summary
| Parameter | Method 1: LAH | Method 2: Borane |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂) |
| Equivalents | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | Anhydrous THF or Et₂O | Anhydrous THF |
| Temperature | 0 °C to reflux | 0 °C to reflux |
| Work-up | Fieser Method (H₂O, NaOH(aq), H₂O) | Quench with MeOH, acidic hydrolysis |
| Chemoselectivity | Low (reduces most carbonyls) | High (selective for carboxylic acids over esters) |
| Safety Profile | Highly reactive with water, pyrophoric solid | Flammable, toxic, less reactive with water than LAH |
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Conclusion
Both lithium aluminum hydride and borane complexes are effective for the reduction of the sterically hindered this compound. The choice between these two powerful reagents will depend on the specific requirements of the synthetic route. LAH offers high reactivity, which can be advantageous for this challenging substrate, while borane provides superior chemoselectivity, a crucial factor when other reducible functional groups are present in the molecule. Adherence to the detailed protocols and safety precautions outlined in this guide is paramount for the successful and safe execution of this important transformation.
References
-
ResearchGate. Safe Handling of Boranes at Scale. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
-
ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]
-
ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up? (2014). [Link]
-
ACS Publications. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]
-
ResearchGate. Safe Handling of Boranes at Scale | Request PDF. (2025). [Link]
-
Henry Rzepa's Blog. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. (2011). [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Borane & Borane Complexes. (2026). [Link]
-
Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]
-
Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019). [Link]
-
Chemistry Steps. Carboxylic Acids to Alcohols. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids. [Link]
-
StudySmarter. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. [Link]
-
NIH. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
Henry Rzepa's Blog. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. (2011). [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
Khan Academy. Reduction of carboxylic acids. [Link]
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Application Notes and Protocols for the Characterization of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid. This compound, with its rigid bicyclic scaffold, is of significant interest in medicinal chemistry and materials science. The unique conformational rigidity of the bicyclo[2.2.2]octane core makes it an attractive framework for designing enzyme inhibitors and other biologically active molecules.[1] These detailed protocols are intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for structural elucidation, purity assessment, and physicochemical profiling.
Introduction to this compound
This compound (Molecular Formula: C₁₀H₁₆O₃, Molecular Weight: 184.23 g/mol ) is a derivative of bicyclo[2.2.2]octane, a highly symmetrical and rigid cage-like structure.[2][3] This rigidity provides a well-defined spatial arrangement of atoms, making it an ideal scaffold for studying various chemical phenomena.[2] The presence of a carboxylic acid at the bridgehead position and a methoxy group at the C4 position introduces specific chemical properties that necessitate a multi-faceted analytical approach for complete characterization. The rigid separation between the substituent at the C4 position and the carboxylic acid at the C1 position prevents resonance interactions, making this framework a cornerstone for quantifying inductive/field substituent effects.[2]
Accurate characterization is paramount for its application in drug discovery and materials science, ensuring structure-activity relationships (SAR) are correctly interpreted and that the material meets quality control standards. This guide outlines the principal analytical techniques and provides validated protocols for each.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are critical for method development, particularly in chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | ChemScene[3] |
| Molecular Weight | 184.23 g/mol | ChemScene[3] |
| CAS Number | 773-34-2 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | ChemScene[3] |
| LogP | 1.8104 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are essential for unambiguous assignment.
Expertise & Experience: The rigid bicyclo[2.2.2]octane framework leads to a well-resolved NMR spectrum with characteristic signals. The bridgehead protons and carbons exhibit unique chemical shifts due to their constrained environment.[1]
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
δ 12.0-12.5 ppm (s, 1H): The acidic proton of the carboxylic acid typically appears as a broad singlet in this downfield region. Its chemical shift is concentration-dependent.[4]
-
δ 3.3-3.4 ppm (s, 3H): The methoxy group protons will present as a sharp singlet.
-
δ 1.5-2.5 ppm (m, 12H): The aliphatic protons on the bicyclic framework will produce complex multiplets. The bridgehead proton is typically found between δ 2.5-3.5 ppm.[1]
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
-
δ 175-185 ppm: The carboxyl carbon appears at a characteristic downfield shift.[4][5]
-
δ ~70 ppm: The carbon atom attached to the methoxy group.
-
δ ~50 ppm: The methoxy carbon.
-
δ 20-40 ppm: The remaining aliphatic carbons of the bicyclic cage.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling.
-
For complete structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
-
Data Analysis: Integrate the proton signals and assign the chemical shifts based on expected values and 2D correlation data.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.
Expertise & Experience: Electron Ionization (EI) is a common technique for this type of molecule. The fragmentation pattern will be influenced by the stable bicyclic core and the functional groups.
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 184.
-
Loss of methoxy group (-OCH₃): m/z = 153.
-
Loss of carboxylic acid group (-COOH): m/z = 139.
-
Loss of both methoxy and carboxylic acid groups: m/z = 108.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 60°C for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.[6]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expertise & Experience: The spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.
Expected FTIR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[4][7]
-
C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band between 1690-1760 cm⁻¹.[4][7]
-
C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1210-1320 cm⁻¹.[7][8]
Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of the compound and for quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity assessment and quantification due to its high resolution and sensitivity.
Expertise & Experience: A reverse-phase method is generally suitable for this compound. The carboxylic acid group may cause peak tailing on standard C18 columns, which can be mitigated by using a low pH mobile phase or a column with end-capping.
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Start with 95% A and ramp to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.[9]
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak.
Gas Chromatography (GC)
GC can be used for purity analysis, especially if the compound is sufficiently volatile and thermally stable. Derivatization to the methyl ester may be necessary to improve peak shape and volatility.
Expertise & Experience: The presence of the carboxylic acid can lead to poor peak shape. Derivatization with a reagent like diazomethane or by Fischer esterification will convert the carboxylic acid to its methyl ester, improving its chromatographic behavior.
Protocol for GC Analysis (after derivatization):
-
Derivatization (Esterification): React the sample with an excess of methanol and a catalytic amount of acid (e.g., H₂SO₄) under reflux to form the methyl ester.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., dichloromethane).
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17).
-
Oven Program: Start at 80°C, ramp to 250°C at 10°C/min.
-
Injector and Detector Temperature: 280°C.
-
Carrier Gas: Nitrogen or helium.
-
-
Data Analysis: Assess purity based on the peak area percentage.
Workflow and Data Integration
A logical workflow ensures comprehensive characterization. The following diagram illustrates the interplay between the different analytical techniques.
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the complete characterization of this compound. By employing a combination of spectroscopic and chromatographic methods, researchers can confidently determine the structure, purity, and key physicochemical properties of this important molecule, enabling its effective use in further research and development.
References
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Application Note: Strategic Incorporation of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid into Novel Immunoproteasome Inhibitors
Abstract
The immunoproteasome is a specialized isoform of the proteasome that plays a critical role in immune cell function and the regulation of inflammatory cytokines.[1][2] Its selective inhibition has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers, driving the need for novel chemical scaffolds that offer improved selectivity and drug-like properties.[3][4] This guide details the rationale and application of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid , a rigid, three-dimensional building block, in the synthesis of next-generation immunoproteasome inhibitors. We provide detailed protocols for the synthesis of this key intermediate and its subsequent coupling to a representative peptide epoxyketone backbone, yielding a potent inhibitor scaffold.
Introduction: The Rationale for 3D Scaffolds in Immunoproteasome Targeting
The immunoproteasome is inducibly expressed in hematopoietic cells and other cells upon stimulation by pro-inflammatory cytokines like IFN-γ and TNF-α.[2] It replaces the constitutive catalytic subunits (β1, β2, β5) with their immuno-counterparts (β1i/LMP2, β2i/MECL-1, β5i/LMP7), altering substrate specificity and enhancing the generation of peptides for MHC class I antigen presentation.[1] Selective inhibitors, such as ONX-0914 (PR-957) and its analogue KZR-616, have demonstrated therapeutic potential by modulating cytokine production and mitigating disease in preclinical models of rheumatoid arthritis, lupus, and inflammatory bowel disease.[5][6][7]
However, the development of new inhibitors with superior selectivity and optimized pharmacokinetic profiles remains a key objective. Traditional drug discovery has often been dominated by "flat," aromatic molecules. Moving beyond this "flatland" by incorporating saturated, three-dimensional scaffolds like bicyclo[2.2.2]octane (BCO) offers significant advantages.[8][9]
Key Advantages of the Bicyclo[2.2.2]octane Scaffold:
-
Structural Rigidity: The BCO cage provides a conformationally locked framework, reducing the entropic penalty upon binding to the target and potentially increasing potency.[9]
-
Improved Physicochemical Properties: As a bioisostere for para-substituted phenyl rings, the BCO scaffold can increase saturation (higher fraction of sp³ carbons), which often leads to improved solubility, metabolic stability, and reduced off-target toxicity.[10][11]
-
Precise Vectorial Orientation: The bridgehead substitution at the 1- and 4-positions provides well-defined exit vectors for positioning functional groups in three-dimensional space, enabling precise interactions within the enzyme's binding pocket.[9]
The target molecule, This compound (CAS 773-34-2), combines the rigid BCO core with a methoxy group for potential hydrogen bonding or hydrophobic interactions and a carboxylic acid handle for straightforward amide coupling.[12][13] Recent studies have shown that introducing a BCO structure at the P2 position of peptide-based inhibitors can yield compounds with inhibitory activity against the LMP7 subunit comparable to clinical candidates like KZR-616.[1]
Synthesis of the Key Building Block: this compound
While commercially available, in-house synthesis of this building block may be required. A plausible and efficient synthetic route begins with the commercially available precursor, 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid . The synthesis involves a two-step process: esterification of the carboxylic acid to protect it, followed by etherification of the hydroxyl group, and concluding with saponification to reveal the target acid.
Protocol 2.1: Synthesis of this compound
This protocol outlines a representative synthesis based on standard organic chemistry transformations.
Step 1: Methyl Ester Protection of the Carboxylic Acid
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the base-mediated etherification of the hydroxyl group.
-
Suspend 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq, e.g., 10.0 g) in methanol (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate as a crude product, which can often be used directly in the next step.[14][15]
Step 2: Williamson Ether Synthesis
-
Rationale: The hydroxyl group is deprotonated with a strong base (NaH) to form an alkoxide, which then acts as a nucleophile to displace a methylating agent (methyl iodide) in a classic Sₙ2 reaction.[16][17]
-
Under an inert atmosphere (N₂ or Ar), dissolve the crude methyl ester from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise. Caution: Methyl iodide is a toxic and volatile alkylating agent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate .
Step 3: Saponification to the Target Carboxylic Acid
-
Rationale: The methyl ester protecting group is hydrolyzed under basic conditions to yield the final carboxylic acid.
-
Dissolve the crude methyl ester from Step 2 in a mixture of THF:Methanol:Water (2:2:1, 100 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC/LC-MS until the starting ester is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1N HCl.
-
A white precipitate of This compound should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Application: Synthesis of a BCO-Containing Immunoproteasome Inhibitor
This section details the core application: the amide coupling of This compound to a tripeptide epoxyketone fragment, a common pharmacophore for covalent immunoproteasome inhibitors. The protocol is adapted from the synthesis of related inhibitors and employs standard, high-efficiency coupling conditions.[1]
Protocol 3.1: HATU-Mediated Amide Coupling
-
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient uronium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate rapidly reacts with the amine to form the amide bond with minimal racemization.[18][19]
Materials & Reagents
| Reagent | Mol. Wt. | Stoichiometry |
| Tripeptide Amine Fragment (e.g., HCl salt) | - | 1.0 equiv |
| This compound | 184.23 | 1.1 equiv |
| HATU | 380.23 | 1.2 equiv |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 equiv |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
| Ethyl Acetate, 1N HCl, Sat. NaHCO₃, Brine, Na₂SO₄ | - | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine the tripeptide amine fragment (1.0 eq) and This compound (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (target concentration ~0.1 M).
-
Activation: Add HATU (1.2 eq) to the solution.
-
Basification: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. The solution may turn yellow, which is characteristic of HATU activation.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the amine starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (10x the volume of DMF).
-
Wash the organic layer sequentially with 5% aqueous LiCl (2x, to remove DMF), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally, brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the final inhibitor.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Visualization of Synthetic Workflows
The following diagrams illustrate the key synthetic transformations described in this note.
Caption: Workflow for the synthesis of the BCO building block.
Caption: Workflow for the coupling of the BCO acid to the inhibitor core.
Conclusion
This compound serves as an exemplary building block for medicinal chemists seeking to introduce three-dimensionality and favorable physicochemical properties into immunoproteasome inhibitor candidates. Its rigid structure and well-defined substitution pattern provide a robust anchor for exploring structure-activity relationships. The synthetic protocols provided herein offer a reliable pathway for both the preparation of this key intermediate and its successful incorporation into complex, peptide-based inhibitors, facilitating the discovery of novel therapeutics for autoimmune and inflammatory diseases.
References
- Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry, 2024. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01931]
- Basler, M., & Groettrup, M. (2015). The immunoproteasome: a novel drug target for autoimmune diseases. Current Opinion in Immunology, 35, 20-25. [URL: https://pubmed.ncbi.nlm.nih.gov/26458097/]
- Lee, W., & Kim, K. B. (2011). The immunoproteasome: an emerging therapeutic target. Current Topics in Medicinal Chemistry, 11(23), 2923–2930. [URL: https://pubmed.ncbi.nlm.nih.gov/21824107/]
- The Immunoproteasome: An Emerging Therapeutic Target. Bentham Science Publishers. [URL: https://benthambooks.com/book/9789815049195/]
- Miller, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- ONX-0914 (PR-957) Proteasome inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/onx-0914-pr-957.html]
- Muchamuel, T., et al. (2020). KZR-616, A Selective Inhibitor of the Immunoproteasome: Preclinical and Clinical Mechanism of Action Studies in Lupus Nephritis. Arthritis & Rheumatology, 72(suppl 10). [URL: https://www.researchgate.net/publication/344406282_KZR-616_A_Selective_Inhibitor_of_the_Immunoproteasome_Preclinical_and_Clinical_Mechanism_of_Action_Studies_in_Lupus_Nephritis_FR-OR38]
- Methyl 4-hydroxybicyclo(2.2.2)octane-1-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-hydroxybicyclo_2.2.
- Hickey, S. F., et al. (2015). Pharmaceuticals that Contain Polycyclic Hydrocarbon Scaffolds. RSC Advances, 5(76), 61765-61789. [URL: https://typeset.io/papers/pharmaceuticals-that-contain-polycyclic-hydrocarbon-1x0w1x0w1x]
- Rigid Scaffold Chemistry. Senge Group at TCD. [URL: https://www.sengegroup.eu/scaffolds/]
- Current landscape of the immunoproteasome: implications for disease and therapy. Journal of Biomedical Science, 2024. [URL: https://jbiomedsci.biomedcentral.com/articles/10.1186/s12929-024-01050-x]
- Stepan, A. F., et al. (2011). Replacement of a Phenyl Ring with a Bicyclo[1.1.1]pentane Motif: A Novel Design Element for Drug Scaffolds. Organic Letters, 13(10), 2602–2605. [URL: https://pubs.acs.org/doi/10.1021/ol200723z]
- Kirichok, T., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6108. [URL: https://www.
- ONX-0914. MedKoo Biosciences. [URL: https://www.medkoo.com/products/2765]
- Kirk, K. L., et al. (2018). Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit. Journal of Medicinal Chemistry, 61(15), 6649-6663. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00623]
- The Williamson Ether Synthesis. University of Missouri–St. Louis. [URL: https://www.umsl.edu/chemistry/Lab_Text/12.pdf]
- Kirk, C. J., et al. (2021). Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors. International Journal of Molecular Sciences, 22(24), 13593. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8703403/]
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- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
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Application Note & Investigational Protocol: Evaluating 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid as a Novel Excipient for Drug Solubility Enhancement
Audience: Researchers, scientists, and drug development professionals.
Objective: This document outlines the scientific rationale and provides detailed investigational protocols for assessing the potential of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid as a novel excipient to improve the solubility and dissolution of poorly water-soluble active pharmaceutical ingredients (APIs).
Part 1: Scientific Rationale and Overview
The challenge of poor aqueous solubility is a significant hurdle in modern drug development, with a substantial percentage of new chemical entities exhibiting this undesirable characteristic.[1][2][3] This poor solubility often leads to low bioavailability, hindering the therapeutic efficacy of promising drug candidates.[1][4] Consequently, there is a continuous search for innovative formulation strategies and novel excipients that can modulate the physicochemical properties of APIs.[5]
This application note introduces This compound , a molecule with a unique rigid bicyclic structure, as a candidate for investigation in solubility enhancement. Its distinct architecture, featuring both a hydrogen bond donor (carboxylic acid) and acceptor (methoxy group and carbonyl oxygen), presents a compelling basis for exploring its utility in forming co-crystals or as a matrix for amorphous solid dispersions.
Physicochemical Profile of this compound
A thorough understanding of the candidate excipient is paramount. The known properties are summarized below:
| Property | Value | Source |
| CAS Number | 773-34-2 | [6][7] |
| Molecular Formula | C₁₀H₁₆O₃ | [6][8] |
| Molecular Weight | 184.23 g/mol | [6] |
| SMILES | O=C(C1(CC2)CCC2(OC)CC1)O | [6] |
| InChI | InChI=1S/C10H16O3/c1-13-10-5-2-9(3-6-10,4-7-10)8(11)12/h2-7H2,1H3,(H,11,12) | [8] |
The rigid bicyclo[2.2.2]octane core provides a predictable and sterically defined scaffold. Unlike flexible aliphatic or aromatic molecules, this rigidity can facilitate more defined intermolecular interactions, which is a desirable trait in crystal engineering.[9] The presence of both a carboxylic acid and a methoxy group allows for versatile hydrogen bonding, making it a plausible candidate for forming stable co-crystals with a variety of APIs.
Proposed Mechanisms for Solubility Enhancement
We hypothesize two primary mechanisms by which this compound could enhance drug solubility:
-
Co-crystal Formation: Co-crystallization is a well-established technique to improve the solubility and dissolution rate of poorly soluble APIs without altering their chemical structure.[4] The carboxylic acid group of this compound can form robust hydrogen bonds with APIs that have complementary functional groups (e.g., pyridines, amides, or other basic moieties). The resulting co-crystal would have a unique crystal lattice with different (and potentially superior) physicochemical properties compared to the API alone.
-
Amorphous Solid Dispersion (ASD): In an ASD, the API is dispersed in an amorphous state within a carrier matrix.[10] The high-energy amorphous form of the drug typically exhibits higher apparent solubility and faster dissolution than its crystalline counterpart.[10] The rigid structure of this compound may act as a "scaffold" that sterically hinders the recrystallization of the API, thereby stabilizing its amorphous form.
The following sections provide detailed protocols to systematically investigate these hypotheses.
Part 2: Investigational Protocols
These protocols are designed as a comprehensive workflow to screen for and characterize the solubility-enhancing effects of this compound with a model poorly soluble API.
Workflow Overview
Caption: High-level workflow for evaluating solubility enhancement.
Protocol 1: Co-crystal Screening via Liquid-Assisted Grinding (LAG)
Rationale: LAG is an efficient method for screening co-crystal formation by providing mechanical energy to facilitate molecular interactions in the presence of a small amount of solvent.
Materials:
-
Model poorly soluble API
-
This compound
-
Grinding mill (e.g., Retsch MM 400 or similar)
-
Stainless steel grinding jars and balls
-
Various solvents (e.g., acetonitrile, ethanol, ethyl acetate, heptane)
-
Spatulas, vials
Procedure:
-
Stoichiometric Weighing: Weigh the model API and this compound in equimolar (1:1) and other stoichiometric ratios (e.g., 1:2, 2:1). A typical total sample weight is 50-100 mg.
-
Loading the Grinding Jar: Transfer the weighed powders into a stainless steel grinding jar. Add one grinding ball.
-
Solvent Addition: Add a minimal amount of the selected solvent (e.g., 10-20 µL per 100 mg of solid). The consistency should be a thick paste, not a slurry.
-
Grinding: Secure the jar in the mill and grind at a set frequency (e.g., 25-30 Hz) for a specified time (e.g., 30-60 minutes).
-
Sample Recovery: Carefully open the jar in a fume hood and recover the resulting solid powder.
-
Analysis: Analyze the ground material using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. A new diffraction pattern, distinct from the starting materials, suggests potential co-crystal formation.
Protocol 2: Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation
Rationale: This method involves dissolving both the API and the carrier in a common solvent, followed by rapid solvent removal to "trap" the API in an amorphous state within the carrier matrix.
Materials:
-
Model poorly soluble API
-
This compound
-
A common solvent that dissolves both components (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Round-bottom flasks
-
Spatulas
Procedure:
-
Preparation of Drug-Carrier Solutions: Prepare solutions with varying weight ratios of API to this compound (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolution: Dissolve the appropriate amounts of API and the carrier in the chosen common solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation:
-
Rotary Evaporator: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C). The goal is rapid evaporation to prevent phase separation.
-
Vacuum Oven: Alternatively, pour the solution into a shallow dish and place it in a vacuum oven. Apply vacuum and moderate heat until all solvent has evaporated.
-
-
Final Drying: Scrape the resulting solid film from the flask or dish. To ensure complete solvent removal, further dry the solid in a vacuum oven for 12-24 hours.
-
Analysis: Analyze the resulting powder using PXRD to confirm its amorphous nature (i.e., absence of sharp diffraction peaks). Differential Scanning Calorimetry (DSC) should also be used to confirm a single glass transition temperature (Tg), indicating a homogeneous dispersion.
Protocol 3: Solid-State Characterization
Rationale: Proper characterization is essential to confirm the physical form of the new material (co-crystal or ASD) and its thermal stability.
Instrumentation:
-
Powder X-ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
A. PXRD Analysis:
-
Purpose: To identify the crystalline or amorphous nature of the sample.
-
Procedure: Pack the solid sample onto a sample holder. Scan the sample over a suitable 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Interpretation:
-
Co-crystals: A new, unique pattern of sharp peaks indicates the formation of a new crystalline phase.
-
ASDs: A broad, diffuse halo with no distinct peaks indicates an amorphous solid.
-
Physical Mixture: A simple superposition of the diffraction patterns of the two starting components indicates no interaction.
-
B. DSC Analysis:
-
Purpose: To determine thermal events like melting points (Tm) and glass transitions (Tg).
-
Procedure: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Interpretation:
-
Co-crystals: A single, sharp endotherm at a temperature different from the starting materials suggests the melting of a new co-crystal phase.
-
ASDs: A step-change in the heat flow baseline indicates the glass transition (Tg). The presence of a single Tg for an ASD suggests a homogeneous mixture.
-
C. TGA Analysis:
-
Purpose: To assess thermal stability and detect the presence of residual solvent.
-
Procedure: Heat a sample (5-10 mg) at a constant rate (e.g., 10 °C/min) under a nitrogen purge and monitor weight loss as a function of temperature.
-
Interpretation: Significant weight loss before the decomposition temperature may indicate the presence of residual solvent or dehydration.
Protocol 4: Equilibrium Solubility and Dissolution Rate Studies
Rationale: The ultimate test of a solubility enhancement strategy is to quantify the increase in apparent solubility and the rate of dissolution.
A. Equilibrium Solubility Measurement:
-
Materials: Formed co-crystal or ASD, phosphate buffered saline (PBS) at pH 6.8 or other relevant buffer, shaker incubator, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of the solid sample (co-crystal, ASD, or pure API) to a known volume of buffer in a sealed vial.
-
Agitate the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary.
-
Quantify the concentration of the dissolved API using a validated HPLC method.
-
B. Intrinsic Dissolution Rate (IDR) or Powder Dissolution:
-
Materials: USP dissolution apparatus (Apparatus 2 - paddle), dissolution medium (e.g., 900 mL of pH 6.8 PBS), HPLC system.
-
Procedure:
-
Add the dissolution medium to the vessel and allow it to equilibrate to 37 °C.
-
Add a known amount of the solid sample (ensuring non-sink conditions for powder dissolution).
-
Start the paddle at a set speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 min), withdraw aliquots of the medium. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the API concentration by HPLC.
-
Plot the concentration of the API versus time to generate a dissolution profile.
-
Part 3: Data Interpretation and Visualization
Interpreting the Results
| Experimental Result | Positive Indication for Solubility Enhancement |
| PXRD & DSC | Formation of a new, stable co-crystal with a distinct melting point, or a stable, homogeneous ASD with a single Tg. |
| Equilibrium Solubility | A statistically significant increase in the measured equilibrium solubility of the co-crystal or ASD compared to the pure crystalline API. |
| Dissolution Rate | A faster rate of dissolution for the co-crystal or ASD, leading to higher transient concentrations of the API (a "spring and parachute" effect for ASDs). |
Logical Flow for Decision Making
Caption: Decision-making tree for experimental progression.
References
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PubChemLite. This compound. [Link]
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Ascendia Pharma. "5 Novel Techniques for Solubility Enhancement." (2021). [Link]
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Bolla, G. & Nangia, A. "Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium." Crystals (2016). [Link]
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Vo, C. L.-N. et al. "Strategies for the formulation of poorly water-soluble drug substances by different physical modification strategies with a focus on peroral applications." Journal of Pharmaceutical Sciences (2022). [Link]
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Singh, S. et al. "Improvement in solubility of poor water-soluble drugs by solid dispersion." International Journal of Pharmaceutical Sciences and Research (2011). [Link]
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Thorat, S. et al. "Strategies for improving hydrophobic drugs solubility and bioavailability." International Journal of Pharmaceutical and Chemical Sciences (2018). [Link]
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Yadav, K. S. et al. "Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks." Chemistry – A European Journal (2019). [Link]
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- 6. chemscene.com [chemscene.com]
- 7. 773-34-2 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 8. PubChemLite - this compound (C10H16O3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid in the Synthesis of Novel Fragrance Architectures
Introduction: Beyond the Benzene Ring - A New Frontier in Fragrance Design
For decades, the aromatic ring has been a cornerstone of fragrance chemistry, providing the structural backbone for a vast array of scents. However, the relentless pursuit of novel olfactory experiences and improved physicochemical properties has led researchers to explore beyond traditional planar structures. Saturated bicyclic systems, such as the bicyclo[2.2.2]octane framework, have emerged as compelling bioisosteres for the benzene ring in medicinal chemistry, and their potential in fragrance science is now being unlocked. These rigid, three-dimensional scaffolds offer unique spatial arrangements of functional groups, leading to novel interactions with olfactory receptors and, consequently, entirely new scent profiles.
This guide delves into the pivotal role of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid as a key building block in the synthesis of innovative fragrance molecules. We will explore its synthesis, its conversion into fragrant esters, and the analytical and sensory evaluation of the resulting compounds. The protocols and discussions herein are intended for researchers, scientists, and professionals in the fields of fragrance chemistry, organic synthesis, and drug development, providing both practical methodologies and insights into the rationale behind the experimental design.
The Bicyclo[2.2.2]octane Scaffold: A Three-Dimensional Approach to Scent
The bicyclo[2.2.2]octane core offers several advantages over traditional aromatic structures in fragrance design:
-
Novel Odor Profiles: The rigid, non-planar structure of the bicyclo[2.2.2]octane system presents functional groups in a distinct three-dimensional space, leading to unique interactions with olfactory receptors and the potential for entirely new and intense aromas.[1]
-
Enhanced Volatility and Stability: As saturated hydrocarbons, bicyclic systems can exhibit different volatility profiles compared to their aromatic counterparts, influencing the diffusion and longevity of a fragrance.
-
Exploration of New Chemical Space: The use of these scaffolds opens up a vast, underexplored area of chemical space for the discovery of next-generation fragrance ingredients.
This compound is a particularly valuable starting material due to the strategic placement of its functional groups. The carboxylic acid at the bridgehead position provides a convenient handle for derivatization, primarily through esterification, to introduce a wide variety of scent-modifying groups. The methoxy group at the opposing bridgehead influences the molecule's polarity and can contribute to its overall olfactory character.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a definitive, publicly available, step-by-step protocol for this specific molecule is not consolidated in a single source, a plausible and efficient route can be constructed based on established methodologies for the synthesis of bicyclo[2.2.2]octane derivatives. The following protocol is a representative synthesis based on a Diels-Alder approach.
Protocol 1: Synthesis of this compound
This protocol outlines a potential multi-step synthesis, with the key step being a Diels-Alder reaction to construct the bicyclic core.
Workflow Diagram:
Sources
Application Notes & Protocols: 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid for Advanced Self-Assembled Monolayers (SAMs)
Abstract & Rationale
This document provides a comprehensive guide for the formation and characterization of self-assembled monolayers (SAMs) using 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid. This molecule is uniquely engineered for creating highly ordered, robust, and functional surfaces on a variety of metal oxide substrates. Its architecture combines three key elements: a carboxylic acid headgroup for strong anchoring, a rigid bicyclo[2.2.2]octane scaffold for precise molecular orientation, and a terminal methoxy group to control surface energy and functionality.
The rigid, cage-like structure of the bicyclo[2.2.2]octane system provides a well-defined and predictable molecular framework, which is ideal for studying phenomena such as electron transfer and for preventing the conformational disorder often seen with flexible alkyl chains.[1] The carboxylic acid headgroup serves as a robust anchor, forming stable, chemisorbed monolayers on technologically important metal oxide surfaces like aluminum oxide, titanium oxide, zirconium oxide, and transparent conductive oxides.[2][3][4] The terminal methoxy group defines the final surface properties, creating a moderately hydrophilic interface. These characteristics make this compound an exceptional candidate for applications in organic electronics, biosensor fabrication, and corrosion protection.
This guide is intended for researchers and professionals in materials science, chemistry, and drug development. It details the scientific basis for experimental choices, provides step-by-step protocols for SAM formation, and outlines key characterization techniques for monolayer validation.
Molecular Structure & Functionality
The efficacy of this compound in forming high-quality SAMs stems directly from its tripartite structure. Understanding the role of each component is critical for successful application.
-
Anchor (Headgroup): Carboxylic Acid (-COOH)
-
Scaffold (Spacer): Bicyclo[2.2.2]octane
-
Function: Unlike flexible alkanethiols or silanes, this rigid bicyclic structure acts as a non-deformable spacer. This rigidity ensures a consistent and predictable distance between the substrate and the terminal functional group, preventing chain collapse and promoting a high degree of structural order within the monolayer.[1]
-
-
Terminal Group (Tail): Methoxy (-OCH₃)
-
Function: This group dictates the ultimate physical and chemical properties of the functionalized surface. The methoxy group is polar, resulting in a surface with moderate hydrophilicity and specific chemical reactivity, distinct from common methyl- or hydroxyl-terminated SAMs.
-
Caption: Molecular components of this compound.
Experimental Protocols
The following protocols are designed to produce a well-ordered, high-coverage monolayer. The success of SAM formation is critically dependent on substrate cleanliness and the purity of the solvent and molecule.
Required Materials & Reagents
-
Molecule: this compound (Purity ≥97%)[5]
-
Substrates: Titanium (e.g., Ti-6Al-4V), Silicon wafers with native oxide, Aluminum-coated substrates, or other relevant metal oxide surfaces.
-
Solvents: Anhydrous Ethanol (200 proof), Isopropanol (ACS grade), Deionized (DI) water (18.2 MΩ·cm).
-
Cleaning Agents: Piranha solution (3:1 mixture of sulfuric acid to 30% hydrogen peroxide) (EXTREME CAUTION REQUIRED) , or detergent (e.g., Alconox), Acetone.
-
Equipment: Ultrasonic bath, nitrogen gas source, clean glass vials, petri dishes, tweezers.
Protocol 1: Substrate Preparation
The goal of this step is to produce a clean, hydrophilic surface rich in hydroxyl (-OH) groups, which are the binding sites for the carboxylic acid headgroup.
-
Initial Mechanical & Solvent Cleaning:
-
a. Sonicate the substrate in a detergent solution for 15 minutes.
-
b. Rinse thoroughly with DI water.
-
c. Sonicate in isopropanol for 15 minutes.
-
d. Sonicate in acetone for 15 minutes.
-
e. Dry the substrate under a stream of dry nitrogen gas.
-
-
Surface Activation (Choose one method):
-
Method A: Piranha Etch (For robust substrates like Si/SiO₂, Ti)
-
WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
a. Prepare the Piranha solution by slowly adding one part 30% hydrogen peroxide to three parts concentrated sulfuric acid. The solution will become very hot.
-
b. Immerse the cleaned, dry substrates in the hot Piranha solution for 15-20 minutes.
-
c. Carefully remove the substrates and rinse extensively with DI water (at least 5 cycles).
-
d. Dry thoroughly under a stream of nitrogen. The substrate should be used immediately.
-
-
Method B: UV-Ozone Treatment (Safer Alternative)
-
a. Place the solvent-cleaned substrates in a UV-Ozone cleaner.
-
b. Expose for 15-20 minutes to remove organic contaminants and generate a hydroxylated surface.
-
c. The substrate should be used immediately after treatment.
-
-
Protocol 2: SAM Formation
This protocol details the self-assembly process. Carboxylic acids typically form stable monolayers from dilute solutions over several hours.[6]
-
Solution Preparation:
-
a. Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, add 1.84 mg of the molecule to 10 mL of ethanol.
-
b. Ensure the molecule is fully dissolved. If needed, gently warm the solution or sonicate for a few minutes.[7] Use the solution fresh.
-
-
Immersion & Assembly:
-
a. Place the freshly cleaned and activated substrate into a clean glass vial or petri dish.
-
b. Pour the 1 mM solution over the substrate, ensuring it is fully submerged.
-
c. Seal the container (e.g., with parafilm) to prevent solvent evaporation and contamination.
-
d. Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment. An overnight immersion is generally sufficient to achieve a high-density monolayer.[7]
-
-
Post-Assembly Rinsing:
-
a. Carefully remove the substrate from the deposition solution.
-
b. Rinse the surface thoroughly with fresh anhydrous ethanol to remove any non-covalently bound (physisorbed) molecules. This step is critical for achieving a true monolayer.
-
c. Dry the substrate under a gentle stream of dry nitrogen gas.
-
d. Store the functionalized substrate in a clean, dry environment (e.g., a desiccator or under nitrogen) until characterization.[7]
-
Monolayer Characterization & Validation
Validation is essential to confirm the presence, quality, and properties of the SAM. The following techniques provide complementary information.
Contact Angle Goniometry
-
Purpose: To measure the surface wettability, providing a rapid and straightforward confirmation of surface modification.
-
Methodology: A droplet of DI water is placed on the surface, and the angle it makes with the substrate is measured.
-
Expected Results: The highly hydrophilic, clean oxide surface will have a very low water contact angle (<15°). After SAM formation, the surface will become less hydrophilic due to the methoxy-terminated layer, resulting in a significant increase in the water contact angle (expected range: 60°-80°).
X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and chemical states of the atoms on the surface, providing definitive evidence of the monolayer's presence.[8]
-
Methodology: The surface is irradiated with X-rays, and the kinetic energy of emitted core-level electrons is measured.
-
Expected Results:
-
Survey Scan: Appearance of Carbon (C1s) and Oxygen (O1s) peaks, and attenuation of the underlying substrate signals (e.g., Ti2p, Si2p).
-
High-Resolution C1s Scan: Deconvolution of the C1s peak should reveal components corresponding to the bicycloalkane backbone (C-C, ~284.8 eV), the ether linkage (C-O from methoxy, ~286.5 eV), and the carboxylate anchor (O-C=O, ~289.0 eV).
-
High-Resolution O1s Scan: Will show components from the substrate oxide, the carboxylate group, and the methoxy group.
-
Atomic Force Microscopy (AFM)
-
Purpose: To visualize the surface topography and measure roughness at the nanoscale.[9][10]
-
Methodology: A sharp tip on a cantilever is scanned across the surface, and the deflection is measured to create a topographical map.
-
Expected Results: A high-quality SAM should result in a smooth, uniform surface. The root-mean-square (RMS) roughness of the SAM-coated surface should be very low (typically < 0.5 nm) and comparable to the underlying substrate.[9] AFM can also be used to detect aggregates or pinholes if the monolayer is incomplete or of poor quality.
Summary of Expected Characterization Data
| Characterization Technique | Parameter | Pre-SAM (Clean Substrate) | Post-SAM Formation | Rationale for Change |
| Contact Angle | Water Contact Angle (θ) | < 15° | 60° - 80° | Surface changes from hydrophilic (-OH) to less hydrophilic (-OCH₃). |
| XPS | C1s Peak | Adventitious Carbon only | Strong C1s peak with distinct C-C, C-O, and O-C=O components. | Presence of the organic molecule on the surface. |
| Substrate Signal (e.g., Ti2p) | Strong Signal | Attenuated Signal | The monolayer overlayer dampens photoelectrons from the substrate. | |
| AFM | RMS Roughness | < 0.5 nm (for smooth substrate) | < 0.5 nm | A well-formed monolayer should be smooth and conformal. |
Experimental Workflow Diagram
The entire process from substrate preparation to final characterization is summarized in the workflow below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid. It addresses common challenges and offers practical, evidence-based solutions to achieve high purity for this crucial building block in pharmaceutical and materials science research.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Acid-Base Extraction
Symptoms: The final isolated mass of this compound is significantly lower than theoretically expected after performing an acid-base extraction.
Potential Causes & Solutions:
-
Incomplete Extraction from the Organic Layer: The carboxylate salt may not have fully partitioned into the aqueous basic layer.
-
Solution: Ensure thorough mixing of the organic and aqueous layers. Increase the volume of the aqueous base or perform multiple extractions with smaller volumes to improve efficiency. Using a saturated solution of a mild base like sodium bicarbonate can be effective.[1]
-
-
Incomplete Precipitation After Acidification: The carboxylic acid may not fully precipitate out of the aqueous solution upon acidification.
-
Solution: Ensure the aqueous layer is sufficiently acidified. Test the pH with litmus paper or a pH meter to confirm it is acidic (pH 1-2 is often recommended). Cooling the solution in an ice bath can further decrease the solubility of the carboxylic acid and promote precipitation.[2] If precipitation is still poor, the product may need to be extracted back into an organic solvent.[2]
-
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap the product, leading to poor separation and loss of material.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution). Gentle swirling, rather than vigorous shaking, during the extraction can also help prevent emulsion formation.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2]
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer.
-
Drain the lower organic layer.
-
Collect the aqueous layer and cool it in an ice bath.
-
Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic and precipitation of the purified carboxylic acid is complete.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Issue 2: Persistent Impurities After Crystallization
Symptoms: Analytical data (e.g., NMR, melting point) indicates the presence of impurities even after recrystallization.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent or solvent pair may not have the ideal solubility properties for effective purification.
-
Solution: The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A systematic solvent screen is recommended. For bicyclic carboxylic acids, recrystallization from a basic/acidic aqueous solution can be effective.[3]
-
-
Co-precipitation of Impurities: If impurities have similar structures and polarities to the target compound, they may co-crystallize.
-
Solution: Consider a different purification technique, such as column chromatography, to separate structurally similar impurities.
-
-
Thermal Degradation: The compound may be degrading at the boiling point of the crystallization solvent.
-
Solution: Choose a lower-boiling solvent or use a rotary evaporator to concentrate the solution at a reduced temperature.
-
Data Presentation: Crystallization Solvent Screening
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Notes |
| Water | Moderate | Low | Needles | Potential for hydrate formation. |
| Methanol/Water | High | Low | Prisms | Good for removing non-polar impurities. |
| Ethyl Acetate/Hexane | High | Low | Plates | Effective for a range of polarities. |
| Acetone | High | Moderate | Small Crystals | May require slow cooling. |
This table is illustrative. Actual results will vary based on the specific impurities present.
Issue 3: Difficulty with Chromatographic Separation
Symptoms: Poor separation of the target compound from impurities on a silica gel column.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low.
-
Solution: Systematically vary the solvent ratio of the mobile phase. A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to suppress deprotonation and reduce tailing.
-
-
Compound Tailing on the Column: The carboxylic acid group can interact strongly with the acidic silica gel, leading to broad, tailing peaks.
-
Solution: Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will protonate the silica surface and the carboxylic acid, minimizing strong interactions.
-
-
Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase.
-
Solution: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Experimental Workflow: Column Chromatography
Caption: Workflow for purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
Q2: Can sublimation be used to purify this compound?
Sublimation is a viable purification technique for compounds that have a sufficiently high vapor pressure and are thermally stable.[4] Bicyclic compounds, due to their rigid and often symmetrical structures, can sometimes be purified by sublimation.[5] This method is particularly advantageous for small-scale purifications as it minimizes product loss and avoids the use of solvents.[4] It can be highly effective at removing non-volatile impurities.[6]
Logical Relationship: Purification Method Selection
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Crystal structure analysis and sublimation thermodynamics of bicyclo derivatives of a neuroprotector family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
Technical Support Center: Overcoming Solubility Issues of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 773-34-2). This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals who may encounter solubility challenges with this unique molecule. Our goal is to equip you with the foundational knowledge and experimental strategies to effectively handle this compound in your research.
Overview: Understanding the Solubility Challenge
This compound possesses a distinct molecular architecture that is the primary source of its solubility behavior. The molecule combines two opposing features:
-
A Rigid, Non-Polar Core: The bicyclo[2.2.2]octane cage is a bulky, saturated hydrocarbon framework, making it inherently lipophilic (oil-loving) and poorly suited for interaction with polar solvents.
-
Polar Functional Groups: The molecule is substituted with a carboxylic acid (-COOH) group and a methoxy (-OCH₃) group. The carboxylic acid is particularly significant as it can both donate and accept hydrogen bonds, while the methoxy group acts as a hydrogen bond acceptor.[1] These groups seek to interact with polar solvents.
This dual nature—a non-polar frame with polar functionalities—results in amphiphilic character, often leading to limited solubility in a wide range of common organic solvents. The strong intermolecular hydrogen bonding between the carboxylic acid groups can also lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm struggling to dissolve this compound in a standard solvent like Dichloromethane (DCM) or Diethyl Ether. Why is this happening?
Answer:
Your experience is a common one and stems directly from the molecule's structure. The principle of "like dissolves like" is key here.
-
Why Non-Polar Solvents Fail: Solvents like DCM, hexanes, and diethyl ether are non-polar or have low polarity. They interact well with the non-polar bicyclo[2.2.2]octane core but cannot effectively solvate the highly polar carboxylic acid group. The energy gained from solvating the hydrocarbon cage is insufficient to overcome the strong hydrogen bonds the carboxylic acid forms with itself in the solid state.[2]
-
The Role of Hydrogen Bonding: Carboxylic acids have a strong tendency to form dimers through hydrogen bonding. This dimerization effectively reduces the polarity of the functional group available to interact with the solvent, further complicating dissolution in many media.
Q2: What are the recommended starting solvents for initial solubility screening?
Answer:
Based on the molecule's structure, the most promising solvents are those that can interact effectively with the polar carboxylic acid and methoxy groups. We recommend starting with the following classes of solvents.
| Solvent Class | Example Solvents | Rationale for Use |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN) | These solvents have high polarity and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid's hydroxyl proton and preventing dimerization. DMF and DMSO are particularly powerful solvents for this class of compound.[3] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | These alcohol-based solvents can act as both hydrogen bond donors and acceptors, allowing them to form strong interactions with both the carbonyl oxygen and the hydroxyl group of the carboxylic acid.[4] |
| Chlorinated (Higher Polarity) | Chloroform (CHCl₃) | While less polar than the other options, chloroform can sometimes be effective due to its ability to form weak hydrogen bonds and its different solvation properties compared to DCM. |
For a broader screening, consult the properties of common organic solvents in the table below.
Table 1: Properties of Recommended Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| DMSO | 7.2 | 47.2 | 189 | Excellent solvent, but high boiling point can make removal difficult. |
| DMF | 6.4 | 36.7 | 153 | Strong solvent, also has a high boiling point. |
| Methanol | 5.1 | 32.7 | 65 | Good starting point, easily removed under vacuum. |
| Ethanol | 4.3 | 24.5 | 78 | Similar to methanol, often used in reactions. |
| THF | 4.0 | 7.6 | 66 | Good for moderate polarity, can be a good co-solvent.[5] |
| Acetonitrile | 5.8 | 37.5 | 82 | Useful for analytical applications (e.g., HPLC). |
Q3: My compound still has poor solubility even in polar solvents. What advanced techniques can I employ?
Answer:
If standard solvents are insufficient, several techniques can be used to dramatically enhance solubility. These methods work by either modifying the solute to be more soluble or by altering the solvent environment.
Technique 1: pH Adjustment (Salt Formation)
This is the most effective and common method for solubilizing carboxylic acids. By adding a base, you deprotonate the carboxylic acid (-COOH) to form a highly polar carboxylate salt (-COO⁻ M⁺). This ionic species is significantly more soluble in polar solvents.
-
Mechanism: R-COOH + Base → R-COO⁻ M⁺ + H-Base⁺
-
Suitable Bases:
-
Inorganic: NaOH, KOH, K₂CO₃ (for use with polar protic solvents like water or alcohols).
-
Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA) (highly effective in aprotic organic solvents like DMF, THF, or DCM).[3]
-
-
Impact: This technique can increase solubility by several orders of magnitude. The resulting salt is often readily soluble in methanol, water, or DMSO.
Technique 2: Co-Solvency
Using a mixture of solvents can fine-tune the polarity of the medium to better match the solute's amphiphilic nature. A small amount of a highly polar solvent can disrupt the solute's crystal lattice, while the bulk solvent solvates the rest of the molecule.
-
Common Mixtures:
-
DCM with 1-10% Methanol
-
THF with 1-10% Water
-
Toluene with 1-5% Acetic Acid (the acid helps break up carboxylic acid dimers)
-
-
Key Insight: The presence of water can sometimes remarkably increase the solubility of carboxylic acids in organic solvents.[6][7] This is due to the formation of hydrogen-bonded bridges between the water and the acid, which are then more easily solvated by the organic medium.
Technique 3: Application of Energy
-
Heating: Gently warming the mixture increases the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid. Always check the thermal stability of your compound before heating to high temperatures.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for solvation, accelerating the dissolution process. This is a form of mechanical agitation that can be very effective for stubborn suspensions.
Q4: How do I choose the right solubilization strategy for my specific application?
Answer:
The optimal strategy depends entirely on your downstream application. A solvent system that is perfect for a chemical reaction may be unsuitable for purification or biological screening. The following decision-making workflow can help guide your choice.
Caption: A systematic troubleshooting workflow.
References
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]
-
Medina-Llamas, J. C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available from: [Link]
-
Cheméo. Chemical Properties of Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8). Available from: [Link]
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Available from: [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Zhang, Y., et al. (2025). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. Available from: [Link]
-
Houston, S., et al. (2021). Enantioselective synthesis of ( R )-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. ResearchGate. Available from: [Link]
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- 4. CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Common side-products in "4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid" synthesis and their removal
Technical Support Center: Synthesis of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable bicyclic building block. The rigid bicyclo[2.2.2]octane scaffold is a key bioisostere for phenyl rings in drug discovery, often improving metabolic stability and solubility.[1]
This guide provides in-depth answers to common issues encountered during synthesis, focusing on the identification and removal of persistent side-products. We will delve into the causality behind impurity formation and provide validated, step-by-step protocols for their effective removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm planning my synthesis. What is a common synthetic route and at which stages are impurities likely to form?
A common and effective route to the target compound starts from the commercially available 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.[2][3][4][5][6] This precursor already contains the complete carbon skeleton and requires only a selective hydrolysis of the methyl ester to yield the final product. However, both the starting material and the reaction conditions for the subsequent steps can introduce impurities.
The overall synthetic logic and critical impurity formation points are outlined in the workflow below.
Caption: Synthetic workflow and key points of impurity formation.
The primary challenges are ensuring complete hydrolysis of the starting diester and preventing the cleavage of the methoxy ether group during the acidic workup.
Q2: My TLC of the crude product shows two spots after hydrolysis. The major spot has a lower Rf than the starting material, but a minor spot has the same Rf. What is this impurity and how can I remove it?
This is a classic case of incomplete reaction. The side-product is unreacted 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid .
-
Causality: Saponification (ester hydrolysis) is an equilibrium-driven process. Insufficient reaction time, low temperature, or using a substoichiometric amount of base can lead to incomplete conversion. The bicyclic structure can also impart steric hindrance, slowing the reaction rate compared to a simple aliphatic ester.
-
Solution: The most effective way to separate the desired carboxylic acid from the unreacted ester is through acid-base extraction . The acidic proton of your target compound allows it to be selectively separated from the neutral ester impurity.
-
Prevention: To minimize this impurity, ensure at least 1.1 to 1.5 equivalents of base (e.g., LiOH or NaOH) are used. Monitor the reaction by TLC until the starting material spot has completely disappeared. Gentle heating (40-50 °C) can also drive the reaction to completion.
See Protocol A for a detailed, step-by-step guide to purification via acid-base extraction.
Q3: My mass spectrometry data shows the expected M+H peak, but also a significant peak at M-14 (or more accurately, M-CH₂). What is this impurity?
This mass signature strongly indicates the presence of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid [7][8][9], which is formed via the O-demethylation of your target compound's methoxy group.
-
Causality: The methoxy group is an ether, which is generally stable but can be cleaved under harsh acidic conditions, particularly in the presence of nucleophilic anions like Br⁻ or I⁻.[10] Even during a standard workup with strong acids like concentrated HCl or H₂SO₄, especially if heated, this side reaction can occur. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack on the methyl group by a nucleophile (e.g., a halide ion or water).[11][12][13]
-
Solution: Since both the target and the side-product are carboxylic acids, acid-base extraction will not work. The polarity difference introduced by the hydroxyl group makes silica gel column chromatography the method of choice for separation. The more polar hydroxy-acid will adhere more strongly to the silica and elute later.
-
Prevention: Use milder conditions for your acidic workup. Instead of strong mineral acids, consider using 1 M citric acid or saturated ammonium chloride (NH₄Cl) to neutralize the reaction mixture. Always perform the workup at low temperatures (0-5 °C) to minimize the rate of the demethylation reaction.
See Protocol B for a detailed guide to purification via column chromatography.
Data Summary & Purification Guide
The table below summarizes the key characteristics of the target compound and its common side-products, along with the recommended purification strategy.
| Compound Name | Structure | Typical TLC Rf* | Key MS Signature | Recommended Removal Method |
| Target Product | This compound | ~ 0.4 - 0.5 | M+H | - |
| Side-Product 1 | 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (Starting Material)[3] | ~ 0.6 - 0.7 | M+H | Protocol A (Extraction) |
| Side-Product 2 | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid[8] | ~ 0.2 - 0.3 | (M-14)+H | Protocol B (Chromatography) |
*Approximate Rf values on silica gel using 50:50 Hexane:Ethyl Acetate + 0.5% Acetic Acid. Values can vary.
Caption: Troubleshooting decision tree for purification.
Experimental Protocols
Protocol A: Purification via Acid-Base Extraction (Removal of Ester Side-Product)
Objective: To separate the target carboxylic acid from the neutral starting ester.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your target product is now in the upper aqueous layer, while the ester impurity remains in the lower organic layer.
-
Isolate Layers: Drain the lower organic layer and set it aside. Collect the aqueous layer in a clean flask.
-
Re-extraction (Optional but Recommended): To maximize yield, add a fresh portion of NaHCO₃ solution to the organic layer and repeat steps 3-5. Combine all aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2 (test with pH paper). The target carboxylic acid will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Protocol B: Purification via Column Chromatography (Removal of Hydroxy-Acid Side-Product)
Objective: To separate the target methoxy-acid from the more polar hydroxy-acid side-product.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with your chosen eluent system. A good starting point for the eluent is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v) with the addition of 0.5% acetic acid to improve peak shape and prevent tailing of the carboxylic acids.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) by evaporating the solvent. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the prepared solvent system. The less polar target compound, This compound , will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) for visualization.
-
Identify Fractions: Pool the fractions containing the pure target compound (higher Rf spot). The fractions containing the hydroxy-acid impurity (lower Rf spot) will elute later.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
References
- Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol.Self-hosted.
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). DOI:10.1039/D3GC02867D. [Link]
-
Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. Request PDF. [Link]
-
O-Demethylation. Chem-Station Int. Ed.. [Link]
-
Valorization of Platform Chemicals using Photoredox Catalysis. University of Regensburg. [Link]
- Bicyclo(2.2.2)octane - 1 - -carboxylate esters of delta4 - pregnene corticoid steroids.
-
Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. University of Wollongong Research Online. [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation. Canadian Journal of Chemistry. [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives.
- Synthesis of bicyclo[2.2.2]octane derivatives.
-
This compound. PubChemLite. [Link]
-
Reaction of Nucleophiles with Bridgehead Carbocations Derived from l-Bromobicyclo[2.2.2]octanes and l-Bromobicyclo[3.3.1]nonanes. Iowa State University Digital Repository. [Link]
-
Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
N‑Alkylated 1,4-Diazabicyclo[2.2.2]octane−Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indo. Semantic Scholar. [Link]
-
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid. MySkinRecipes. [Link]
-
Enantioselective synthesis of ( R )-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Request PDF. [Link]
-
Structural and Substituent Effects on the Solvolysis Reactivity of Bridgehead Compounds. Kyoto University Research Information Repository. [Link]
-
Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. [Link]
-
Stereochemistry of Substituted I -Alkoxybicyclo[2.2.2]octenes. RSC Publishing. [Link]
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- 2. 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | 18720-35-9 | FM75312 [biosynth.com]
- 3. 4-(Methoxycarbonyl)bicyclo 2.2.2 octane-1-carboxylic acid AldrichCPR 18720-35-9 [sigmaaldrich.com]
- 4. 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid [myskinrecipes.com]
- 5. 18720-35-9|4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid|BLD Pharm [bldpharm.com]
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Technical Support Center: Optimizing Coupling Reactions for 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Welcome to the technical support center for optimizing coupling reactions involving 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this unique, sterically hindered scaffold. The rigid bicyclo[2.2.2]octane core offers significant advantages in drug design by locking in specific vectoral orientations of substituents, but its bridgehead carboxylic acid presents distinct synthetic challenges.
This document provides in-depth, field-proven insights into overcoming common hurdles in amide and ester bond formation, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound so challenging?
The primary challenge is steric hindrance. The carboxylic acid group is located at a bridgehead position of a bulky, three-dimensional cage structure. This physically obstructs the approach of the activating coupling reagent and the incoming nucleophile (amine or alcohol), significantly slowing down the reaction rate compared to simpler aliphatic or aromatic acids.[1]
Q2: Are standard carbodiimide reagents like EDC or DCC suitable for this substrate?
While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are workhorses in organic synthesis, they are often inefficient for highly hindered substrates like this one.[1][2] They form an O-acylisourea intermediate that is not reactive enough to be readily attacked by the nucleophile in a sterically congested environment. This often leads to low yields or complete reaction failure.
Q3: What are the recommended classes of coupling reagents for this system?
For sterically demanding couplings, more potent activating reagents are required. The most successful classes are:
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective. They react with the carboxylic acid to form activated esters (e.g., O-acyl-tetramethylisouronium salt with HATU) that are significantly more reactive than the intermediates formed by carbodiimides.[2][3]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. They generate activated phosphonium esters that readily undergo nucleophilic attack.[1][3]
-
COMU: This is a newer generation uronium salt based on OxymaPure instead of the potentially explosive HOBt or HOAt, offering high reactivity with an improved safety profile.[3][4]
Q4: What is the role of additives like HOBt, HOAt, or OxymaPure?
Additives are crucial in nearly all coupling reactions, especially challenging ones.[3] They serve two main functions:
-
Accelerate Coupling: They act as "activated ester shuttles." For example, in an EDC coupling, HOBt intercepts the initial O-acylisourea intermediate to form a more reactive HOBt-ester, which is then aminolyzed.[5]
-
Suppress Side Reactions: For chiral substrates, they are essential for minimizing racemization. While our target acid is achiral, these additives also prevent other side reactions. HOAt and OxymaPure are generally considered superior to HOBt for suppressing side reactions and increasing reaction rates.[1]
Q5: What is the best order of addition for the reagents?
The generally accepted best practice, especially with uronium/aminium reagents like HATU, is to pre-activate the carboxylic acid .[6][7]
-
Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in the solvent.
-
Stir for several minutes (5-15 min) to allow for the formation of the activated ester.
-
Add the amine or alcohol nucleophile to the pre-activated mixture.
This sequence prevents the amine from reacting directly with the coupling reagent, which can form an unreactive guanidinium byproduct and consume both the amine and the reagent.[6]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Coupling Reagent: The activating agent (e.g., EDC) is not potent enough to overcome the steric barrier.[1][2] | • Switch to a more powerful onium-salt reagent like HATU, HBTU, or COMU.[1][3] These are the go-to reagents for hindered systems. • If you must use a carbodiimide, ensure an additive like HOBt or, preferably, OxymaPure is included.[3] |
| 2. Insufficient Reaction Time/Temperature: Steric hindrance dramatically slows the reaction rate. Standard room temperature conditions may be insufficient.[2] | • Increase the reaction time significantly. Monitor by LCMS if possible, but overnight reactions are common for hindered couplings.[2] • Gently heat the reaction. Try 40-50 °C. Use caution, as elevated temperatures can promote side reactions or decomposition of sensitive substrates.[1][8] | |
| 3. Suboptimal Solvent Choice: Poor solvation of the reactants or intermediates can hinder the reaction. | • Switch from DCM or THF to a more polar, better solvating solvent. DMF is a common choice. NMP (N-Methyl-2-pyrrolidone) is often superior to DMF for its excellent solvating properties, especially in difficult couplings.[2] | |
| 4. Incorrect Stoichiometry or Base: An inappropriate base or incorrect equivalents can stall the reaction. | • Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine . Avoid less hindered bases like triethylamine (TEA) which can cause side reactions.[1] • Ensure at least 2 equivalents of base are used: one to neutralize the carboxylic acid salt (if applicable) and one to neutralize the acid released during the coupling (e.g., HPF₆ from HATU). | |
| Starting Material is Consumed, but No Product is Formed | 1. Decomposition of Activated Intermediate: The highly reactive activated species may be unstable under the reaction conditions and decompose before the nucleophile can react. | • Lower the reaction temperature. Perform the pre-activation at 0 °C before adding the amine and allowing the reaction to slowly warm to room temperature. • Ensure all reagents and solvents are anhydrous. Water will hydrolyze the activated intermediate back to the starting carboxylic acid. |
| 2. Side Reaction with Coupling Reagent: The amine is reacting with the coupling reagent itself instead of the activated acid.[6] | • Strictly follow the pre-activation protocol. Add the amine only after the carboxylic acid and coupling reagent have had time to react.[7] | |
| Difficult Product Purification | 1. Byproducts from Coupling Reagent: The reaction produces byproducts that are difficult to separate from the desired amide/ester. | • If using a carbodiimide like EDC, the resulting urea byproduct (EDU) is water-soluble, which facilitates an aqueous workup.[5] • If using DCC, the byproduct (DCU) is poorly soluble and can often be removed by filtration, but this is less suitable for polar products.[5] • For onium salts, byproducts are typically water-soluble and removed during an aqueous workup. |
| 2. Unreacted Starting Materials: The reaction did not go to completion, leaving a mixture of starting materials and product. | • Re-optimize the reaction using the suggestions above to drive it to completion. • For amine starting materials, consider using a scavenger resin (e.g., an isocyanate resin) to remove excess amine from the crude product mixture post-reaction. | |
| Extreme Case: All Standard Onium Salt Methods Fail | 1. Extreme Steric Hindrance: The combination of a hindered acid and a hindered nucleophile is too challenging for even standard "strong" coupling reagents. | • Convert the carboxylic acid to an acyl fluoride. This can be done in situ using reagents like TFFH or XtalFluor-E. Acyl fluorides are small, highly reactive intermediates that can overcome severe steric barriers.[2][9][10] This is an advanced technique for exceptionally difficult cases. |
Optimization Workflow & Data
A systematic approach is key to efficiently optimizing a challenging coupling reaction. The following workflow illustrates a logical progression of screening variables.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
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- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability studies of "4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid" under various conditions
Technical Support Center: Stability Studies of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Introduction: Welcome to the technical support guide for "this compound" (CAS No. 773-34-2).[1] This molecule is increasingly utilized by researchers as a rigid, three-dimensional scaffold in medicinal chemistry and as a linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).[2] Its bicyclo[2.2.2]octane (BCO) core imparts conformational rigidity, a desirable trait for precise molecular design. However, the stability of the complete structure under various experimental and storage conditions is a critical parameter for ensuring data integrity and therapeutic efficacy.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step methodologies for conducting robust stability studies. We will delve into the molecule's predicted stability profile, outline comprehensive forced degradation protocols based on ICH guidelines, and provide detailed troubleshooting for the analytical challenges you may encounter.
Part 1: Predicted Stability Profile & Potential Degradation Pathways
This section addresses the inherent chemical liabilities of the molecule based on its constituent functional groups. Understanding these potential weak points is the first step in designing a meaningful stability study.
Q1: What are the likely stable and unstable features of this compound?
Answer: The stability of this molecule is a composite of its three main structural features: the bicyclo[2.2.2]octane cage, the bridgehead carboxylic acid, and the bridgehead methoxy group.
-
Highly Stable Feature (The BCO Core): The bicyclo[2.2.2]octane scaffold itself is exceptionally robust. Studies on various BCO derivatives show they are thermally stable and generally unresponsive to impact stress, unlike other cage motifs.[3] Its saturated, rigid nature makes it resistant to many common degradation pathways. However, under significant thermal stress, related dibenzobicyclo[2.2.2]octane systems have been shown to undergo a retro-Diels-Alder reaction, which could be a theoretical, albeit high-energy, degradation pathway.[4][5]
-
Moderately Stable Feature (The Carboxylic Acid): The carboxyl group is already in a high oxidation state and is generally resistant to further oxidation.[6][7] Its position at a tertiary bridgehead carbon prevents common reactions at the alpha-carbon. The primary concern for this group is decarboxylation (loss of CO₂) under harsh thermal or photolytic conditions.[6] While hydrolysis of the carboxylic acid itself is not a degradation pathway, its acidic nature can influence formulation compatibility.
-
Potentially Labile Feature (The Methoxy Group): The methoxy group, an ether linkage, represents the most probable site of chemical instability.
-
Acid Hydrolysis: Ethers can be cleaved under strong acidic conditions, which would lead to the formation of the corresponding 4-hydroxy derivative and methanol.
-
Oxidative Degradation: While less reactive than other functional groups, the carbon adjacent to the ether oxygen can be susceptible to oxidative attack, potentially leading to peroxide formation or other oxidative cleavage products.
-
The diagram below illustrates the potential degradation points on the molecule.
Caption: Potential degradation pathways for the target molecule.
Part 2: Designing and Executing a Forced Degradation Study
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8][9] These studies are mandated by regulatory bodies like the ICH to ensure that analytical methods are "stability-indicating."[10]
Q2: How do I design and execute a comprehensive forced degradation study for this compound?
Answer: A successful study involves subjecting the compound to a range of harsh conditions to achieve a target degradation of 5-20%.[10][11] Degradation below 5% may not reveal all potential degradants, while degradation above 20% can lead to secondary degradation, complicating pathway analysis.[11]
The general workflow is as follows:
Caption: General workflow for a forced degradation study.
Detailed Experimental Protocols
Initial Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL.[11] A common solvent system is a mix of acetonitrile and water.
1. Acid Hydrolysis Protocol
-
Causality: To simulate acidic environments and promote acid-catalyzed reactions like ether cleavage.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target analytical concentration and analyze via HPLC.
-
2. Base Hydrolysis Protocol
-
Causality: To investigate susceptibility to base-catalyzed degradation. The bicyclic ester moiety is not present, but other base-labile groups could be formed as impurities.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature. Due to the generally higher reactivity of base hydrolysis, elevated temperatures may not be needed initially.
-
Withdraw aliquots at time points (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze.
-
3. Oxidative Stress Protocol
-
Causality: To identify susceptibility to oxidation, particularly at the methoxy group. Hydrogen peroxide is a common and effective oxidizing agent.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Dilute and analyze directly. No quenching is typically needed for HPLC analysis if the sample is analyzed promptly.
-
4. Thermal Stress Protocol
-
Causality: To assess the impact of heat on the molecule in both solid and solution states, which can reveal degradation pathways like decarboxylation.[11]
-
Procedure (Solution):
-
Place a sealed vial of the stock solution in an oven at 80°C.
-
Sample at appropriate time points (e.g., 1, 2, 5 days).
-
Cool, dilute, and analyze.
-
-
Procedure (Solid State):
-
Place a small amount of the solid compound in a thin layer in an open dish.
-
Store in an oven at 80°C.
-
At each time point, weigh a sample, dissolve it to the target concentration, and analyze.
-
5. Photolytic Stress Protocol
-
Causality: To determine if the molecule is degraded by light energy, as required by ICH Q1B guidelines.[8][11]
-
Procedure:
-
Expose the drug substance (solid) and a solution (e.g., 1 mg/mL) to a light source that provides a combined UV and visible output.
-
The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]
-
Maintain a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
After exposure, prepare the samples to the target concentration and analyze alongside the dark control.
-
Part 3: Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary tool for analyzing stability samples. Encountering analytical issues is common. This section addresses specific problems you might face.
Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting). What is the cause?
Answer: Poor peak shape compromises resolution and integration accuracy.
-
Peak Tailing (Asymmetric peak with a drawn-out trailing edge):
-
Cause 1: Secondary Interactions: The acidic nature of the carboxyl group can lead to strong interactions with residual silanols on a standard C18 column.[12]
-
Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This fully protonates the carboxylic acid, reducing its interaction with the stationary phase.
-
Cause 2: Column Overload: Injecting too much sample can saturate the column.[13]
-
Solution: Reduce the injection volume or the sample concentration.
-
Cause 3: Column Contamination/Degradation: Buildup of contaminants or a void at the column inlet can disrupt the sample band.[14]
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Peak Fronting (Asymmetric peak with a sloping front):
-
Cause 1: Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile for a highly aqueous mobile phase) can cause the peak to front.[12]
-
Solution: Prepare the final sample dilution in the initial mobile phase.
-
Cause 2: Column Overload: Severe overload can also manifest as fronting.[12]
-
Solution: Decrease the sample concentration.
-
Q4: I'm seeing baseline drift or noise in my chromatogram. How can I fix this?
Answer: A stable baseline is critical for accurate quantification of low-level degradants.
-
Causes of Baseline Noise/Drift:
-
Inadequate Mobile Phase Degassing: Dissolved gases can form bubbles in the detector cell.[15] Solution: Ensure mobile phases are freshly prepared and thoroughly degassed via sonication, vacuum, or helium sparging.
-
Temperature Fluctuations: The detector and column are sensitive to changes in ambient temperature.[13] Solution: Use a column oven and ensure the lab environment is temperature-controlled.
-
Mobile Phase Contamination: Impurities in solvents or buffers can create a noisy baseline.[13] Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases.
-
Pump/System Issues: Leaks or faulty pump check valves can cause pressure fluctuations that manifest as baseline noise.[16] Solution: Check for leaks (salt residue is a common sign) and perform routine pump maintenance.
-
Q5: My retention times are shifting between injections. What should I check?
Answer: Inconsistent retention times make peak identification unreliable.
-
Causes of Shifting Retention Times:
-
Inadequate Column Equilibration: The column may not have reached equilibrium with the mobile phase, especially during gradient methods or after a solvent changeover.[16] Solution: Increase the column equilibration time before starting the sequence.
-
Changes in Mobile Phase Composition: Small errors in preparing the mobile phase can lead to significant shifts.[16] Solution: Ensure accurate and precise preparation of mobile phases. If using an on-line mixer, ensure it is functioning correctly.
-
Temperature Fluctuations: As with baseline issues, inconsistent temperature affects retention.[15] Solution: Use a column oven.
-
Leaks in the System: A small leak can cause the flow rate to fluctuate, altering retention times.[16] Solution: Perform a thorough check for any loose fittings or signs of leaks.
-
Q6: I'm not achieving the target 5-20% degradation. What are my next steps?
Answer: This indicates the molecule is either highly stable or the stress conditions are too mild.
-
If Degradation is <5%:
-
Solution: Increase the severity of the stress condition incrementally. For example:
-
Hydrolysis/Thermal: Increase the temperature (e.g., from 60°C to 80°C) or the duration of exposure.[11]
-
Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10%) or the exposure time.
-
Acid/Base: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M).
-
-
-
If Degradation is >20%:
-
Solution: Decrease the severity of the stress condition. For example:
-
Hydrolysis/Thermal: Decrease the temperature (e.g., from 60°C to 40°C or room temperature).
-
Oxidation/Acid/Base: Decrease the concentration of the stress reagent or significantly shorten the exposure time.
-
-
Part 4: Data Presentation
Q7: How should I present the data from my stability studies?
Answer: Clear and concise data presentation is crucial. A summary table is the most effective format to compare results across different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | Number of Degradants >0.1% | Mass Balance (%) |
|---|---|---|---|---|---|---|
| Control | None | 24h | 99.8 | 0.2 | 0 | 100.0 |
| Acid Hydrolysis | 0.1 M HCl | 24h | 88.5 | 11.5 | 2 | 99.5 |
| Base Hydrolysis | 0.1 M NaOH | 4h | 91.2 | 8.8 | 1 | 99.8 |
| Oxidation | 3% H₂O₂ | 24h | 85.1 | 14.9 | 3 | 99.2 |
| Thermal (Solution) | 80°C | 48h | 94.3 | 5.7 | 1 | 100.1 |
| Photolytic | ICH Q1B | - | 96.0 | 4.0 | 1 | 99.7 |
Note: Data shown is illustrative. Mass balance is calculated as (% Assay of Parent + Sum of % Area of All Degradants). A good mass balance (typically 98-102%) indicates that all major degradation products are being detected.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
- A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct.
- Forced Degrad
- THERMAL BEHAVIOUR OF SOME DIBENZOBICYCLO[2.2.
- New photoremovable protecting groups for carboxylic acids with high photolytic efficiencies at near-UV irradiation.
- Theoretical Calculations on the Stability of Bicyclo[2.2.2]octane-2,5-dione: An In-depth Technical Guide. (n.d.). Benchchem.
- Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. (2020). PubMed.
- New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. (2025).
- Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. (2024). NIH.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
- 18720-35-9|4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. (n.d.). BLDpharm.
- Thermal behaviour of some dibenzobicyclo[2.2.2]octane derivatives. (2025).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays. (n.d.). Benchchem.
- What are the Common Peak Problems in HPLC. (2023).
- Dibenzobicyclo[2.2.2]octane derivatives. II.1 structure and decomposition evidenced by X-ray analysis. (2025).
- A protecting group for carboxylic acids that can be photolyzed by visible light. (2005). PubMed - NIH.
- Troubleshooting Dissolution Failures in Stability Studies. (2025). [Source not provided].
- Rates of hydrolysis in bicyclic and monocyclic compounds. (2016). Chemistry Stack Exchange.
- OXIDATION OF CARBOXYLIC ACIDS 9701 9701 CIE CAIE CAMBRIDGE CHEMISTRY. (2022). [Source not provided].
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. (n.d.). MedChemExpress.
- Valorization of Platform Chemicals using Photoredox C
- This compound. (n.d.). ChemScene.
- Reduction & Oxidation Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). [Source not provided].
- BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER | 18720-35-9. (2025). [Source not provided].
- I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C? (2023). Reddit.
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | CAS 18720-35-9. (n.d.). SCBT.
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
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Troubleshooting difficult derivatizations of "4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid"
Technical Support Center: Derivatization of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Welcome to the technical support guide for the derivatization of this compound. This document is intended for researchers, medicinal chemists, and process development scientists who are working with this unique bridged-ring scaffold. The inherent steric hindrance of the bicyclo[2.2.2]octane core, particularly at the C1 bridgehead position, presents significant challenges for standard derivatization protocols. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when attempting to derivatize this compound.
Q1: My standard amide coupling reaction (e.g., EDC/HOBt or HATU) is failing or giving very low yields. What is the underlying problem and how can I solve it?
A1: The primary challenge is severe steric hindrance. The bicyclo[2.2.2]octane structure acts as a rigid, three-dimensional shield around the carboxylic acid at the C1 position. This "neopentyl-like" environment physically blocks the approach of the amine nucleophile to the activated carboxylate intermediate. Standard coupling reagents may successfully activate the acid, but the subsequent nucleophilic attack is kinetically very slow.[1][2]
Troubleshooting Steps & Solutions:
-
Confirm Carboxylic Acid Activation: Before adding your amine, you can take a small aliquot of the reaction mixture (after the pre-activation step with the coupling reagent) and quench it with methanol. Analyze by LC-MS to see if the corresponding methyl ester has formed. If it has, your coupling reagent is working, and the problem is indeed the nucleophilic addition step.
-
Switch to a Less Hindered Activating Strategy: The most effective strategy for overcoming severe steric hindrance is to convert the carboxylic acid to an acyl fluoride .[3] Acyl fluorides are highly reactive yet are the smallest of the acyl halides, minimizing steric clash between the coupling partners.[3]
-
Recommended Reagents: Use reagents that allow for mild, in situ formation of the acyl fluoride. Agents like Cyanuric Fluoride, or more modern reagents like TFFH or BTFFH, are excellent choices.[3]
-
-
Increase Reaction Temperature & Time: For sterically demanding couplings, room temperature is often insufficient. After adding the amine to the activated acid, consider heating the reaction to 40-60 °C and extending the reaction time significantly (monitor by LC-MS over 24-48 hours).
-
Use a Less Bulky Amine (If Possible): If your synthetic route allows, using a smaller, less-hindered amine (e.g., methylamine vs. tert-butylamine) will dramatically increase the reaction rate.
-
Consider a More Powerful Coupling Reagent: While HATU is generally very effective, for extremely difficult cases, you might explore specialized reagents known for coupling hindered substrates, though the acyl fluoride route is often superior.[4]
Q2: I'm attempting a Fischer esterification, but the reaction is slow and the equilibrium is unfavorable. What are my options?
A2: Fischer esterification is an equilibrium-driven process that is notoriously difficult for sterically hindered acids. [5] The tetrahedral intermediate required for the reaction is highly crowded and energetically unfavorable. Driving the reaction to completion requires aggressive removal of water and often harsh conditions that the methoxy group may not tolerate.
Troubleshooting Steps & Solutions:
-
Alternative Esterification Methods:
-
Acyl Chloride/Fluoride Intermediate: The most reliable method is to first convert the carboxylic acid to its acyl chloride (using SOCl₂ or (COCl)₂) or, preferably, the acyl fluoride (see Q1), and then react it with the desired alcohol in the presence of a non-nucleophilic base (like pyridine or DIPEA).
-
Mitsunobu Reaction: If you are using a primary or secondary alcohol, the Mitsunobu reaction (using PPh₃ and DEAD or DIAD) can be effective, as it proceeds through a different mechanism that can sometimes tolerate steric bulk better than direct acid-catalyzed methods.
-
Alkylation of the Carboxylate Salt: Deprotonate the carboxylic acid with a base like Cs₂CO₃ or K₂CO₃ to form the carboxylate salt. Then, treat this salt with a reactive alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetonitrile. This is an Sₙ2 reaction and works best for unhindered alkyl halides.
-
-
Optimizing Fischer Esterification (If you must use it):
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Catalyst Choice: While H₂SO₄ is common, a solid-supported acid catalyst like Amberlyst 15 can simplify purification.[2][6]
-
Large Excess of Alcohol: Use the alcohol as the solvent to push the equilibrium toward the product.[5][7]
-
Key Protocols & Methodologies
Protocol 1: Robust Amide Coupling via an Acyl Fluoride Intermediate
This protocol is the recommended starting point for coupling this compound with primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DCM.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add BTFFH in one portion. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid and form the acyl fluoride in situ.[3]
-
In a separate flask, dissolve the amine in a small amount of anhydrous DCM.
-
Add the amine solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 40 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data & Comparative Analysis
The choice of coupling reagent is critical for overcoming the steric challenges of this substrate. The table below provides a qualitative comparison to guide your selection.
Table 1: Comparison of Amidation Strategies
| Method | Reagent System | Relative Speed | Key Advantages | Key Disadvantages |
| Uronium Salt | HATU / DIPEA | Slow to Stalled | Generally effective; common reagent. | Often fails for severely hindered substrates.[1][4] |
| Carbodiimide | EDC / HOBt | Very Slow to Stalled | Inexpensive; common. | Inefficient for this substrate; risk of N-acylurea byproduct.[4] |
| Acyl Halide | SOCl₂ then Amine/Base | Fast | Highly reactive intermediate. | Harsh conditions (SOCl₂) may not be compatible with all functional groups. |
| Acyl Fluoride | BTFFH / DIPEA | Moderate to Fast | Highly effective for hindered systems; mild conditions.[3] | Reagent is more specialized and expensive. |
Visualizing the Troubleshooting Workflow
A logical workflow can simplify the process of troubleshooting a failed amidation reaction.
Caption: Troubleshooting flowchart for difficult amide couplings.
References
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-427.
- Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237–6247.
-
ResearchGate. (n.d.). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
Sources
Improving the efficiency of functional group transformations on the bicyclo[2.2.2]octane core
Welcome to the technical support center for improving the efficiency of functional group transformations on the bicyclo[2.2.2]octane (BCO) core. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this rigid, three-dimensional scaffold. The inherent structural constraints of the BCO core, such as steric hindrance and limited bond rotation, often lead to unexpected reactivity or lack thereof.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental hurdles and answer frequently asked questions.
Part 1: Troubleshooting Guides
This section is organized by reaction type to directly address specific issues you may encounter during your experiments. Each entry explains the underlying chemical principles and provides actionable protocols.
Nucleophilic Substitution Reactions (SN1 and SN2)
Question 1: Why am I observing no reaction or extremely low yields when attempting nucleophilic substitution at a bridgehead position of my BCO derivative?
Answer: This is a classic and well-documented challenge with the BCO scaffold. Bridgehead carbons on the BCO core are exceptionally resistant to both SN1 and SN2 reactions.[3][4]
-
Mechanistic Barrier (SN1): The SN1 mechanism requires the formation of a carbocation intermediate, which must adopt a trigonal planar geometry (sp2 hybridization) to be stable. The rigid, cage-like structure of the BCO core prevents the bridgehead carbon from achieving this planarity, making the formation of a bridgehead carbocation highly energetically unfavorable.[3] Any deviation from this ideal geometry introduces significant ring strain.[5]
-
Steric Hindrance (SN2): The SN2 mechanism requires a backside attack by the nucleophile. On a BCO bridgehead, the "backside" is completely shielded by the rest of the bicyclic structure, making it physically impossible for a nucleophile to approach the σ* orbital of the C-leaving group bond.[3][6]
Troubleshooting Workflow: Bridgehead Substitution
Caption: Decision workflow for failed bridgehead substitutions.
Recommended Alternative Protocols:
-
Bridgehead Radical Functionalization: Radical reactions do not require planar intermediates or backside attack, making them more suitable for bridgehead functionalization.[7]
-
Protocol: Barton-McCombie Deoxygenation followed by Radical Halogenation
-
Substrate: BCO with a bridgehead alcohol.
-
Step 1 (Thionoformate formation): React the alcohol with thiophosgene or a related reagent to form a thiocarbonyl derivative (e.g., a xanthate).
-
Step 2 (Radical Generation): Treat the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a hydrogen or halogen source (e.g., Bu3SnH for reduction, CCl4 or CBrCl3 for halogenation) under reflux in an inert solvent like toluene.
-
Self-Validation: Monitor the disappearance of the starting material by TLC or LC-MS. The product's mass will correspond to the addition of the halogen or hydrogen atom.
-
-
-
Re-design the Synthesis: Often, the most efficient approach is to introduce the desired functional group onto the precursor before the cyclization reaction that forms the BCO core.[8][9]
Question 2: My nucleophilic substitution at a non-bridgehead (bridge) position is sluggish and gives low yields. What can I do?
Answer: While substitutions are possible at the bridge carbons (C2, C3, C5, C6), their reactivity can still be hampered by steric hindrance from the rigid BCO framework. The exo and endo faces of the molecule can present different steric environments.
Troubleshooting Steps:
-
Increase Reaction Temperature: The rigidity of the framework may require higher activation energy. Use a high-boiling solvent like DMF, DMSO, or dioxane and increase the temperature.
-
Use a Less Sterically Hindered Nucleophile: If possible, switch to a smaller nucleophile. For example, use azide (N3-) as a precursor to an amine, which is less bulky than using a primary or secondary amine directly.
-
Enhance Leaving Group Ability: Convert poor leaving groups (like -OH) into better ones (like -OTs, -OMs, or -OTf). This increases the electrophilicity of the carbon center.
-
Consider Phase-Transfer Catalysis: For reactions with ionic nucleophiles and organic substrates, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve reaction rates by bringing the nucleophile into the organic phase.
C-H Functionalization
Question 3: I am attempting a directed C-H functionalization on the BCO core, but I'm getting a mixture of products or no reaction at all. How can I improve selectivity?
Answer: Direct C-H functionalization is a powerful tool, but its success on a BCO core is highly dependent on the directing group's ability to position the metal catalyst near the target C-H bond.[10] The rigid geometry of the BCO can create challenges for achieving the necessary conformation for C-H activation.
Troubleshooting Steps:
-
Choosing the Right Directing Group (DG): The length and flexibility of the linker between the DG and the BCO core are critical.
-
Problem: If the linker is too short or too rigid, the catalyst may not be able to reach the target C-H bond.
-
Solution: Experiment with different directing groups. For example, 8-aminoquinoline and picolinamide-based directing groups have shown success in various systems and offer different spatial arrangements for the catalyst.
-
-
Optimizing the Catalyst and Ligand: The steric and electronic properties of the catalyst and its ligands are paramount.
-
Problem: A bulky ligand may clash with the BCO framework, preventing the catalyst from getting close enough for C-H activation.
-
Solution: Screen a panel of ligands. For palladium-catalyzed reactions, try different phosphine or N-heterocyclic carbene (NHC) ligands. Sometimes, a ligandless system or a specific ligand designed for C(sp³)-H activation is necessary.
-
-
Solvent and Additive Screening: The reaction medium can influence the conformation of the substrate-catalyst complex.
-
Protocol: Screening Reaction Conditions
-
Set up an array of small-scale reactions in parallel.
-
Variables:
-
Catalyst: Pd(OAc)2, Rh2(OAc)4, RuCl2(p-cymene)2
-
Ligand: If applicable, screen various phosphines or nitrogen-based ligands.
-
Oxidant: Ag2CO3, benzoquinone, Cu(OAc)2
-
Solvent: Dioxane, t-AmylOH, HFIP, DCE
-
-
Run reactions at a set temperature (e.g., 100 °C) for 24 hours.
-
Analysis: Use LC-MS or GC-MS to determine conversion and product distribution. This systematic approach will help identify the optimal conditions for your specific substrate.
-
-
Conceptual Diagram: Directed C-H Functionalization
Caption: Key steps in a directed C-H functionalization reaction.
Electrophilic Additions to Bicyclo[2.2.2]octene
Question 4: My electrophilic addition to a bicyclo[2.2.2]octene is not giving the expected stereochemistry. Why?
Answer: The facial selectivity of electrophilic additions to the double bond in a BCO system is governed by sterics. The bicyclic framework creates two distinct faces for electrophilic attack. Often, attack occurs from the less sterically hindered face.[11][12] However, rearrangements are also common.
Causality and Troubleshooting:
-
Steric Control: The incoming electrophile will preferentially attack the face of the double bond that is less sterically encumbered by substituents on the BCO core. Analyze your substrate's 3D structure to predict the path of least resistance.
-
Carbocation Rearrangements: The initial addition of an electrophile generates a carbocation. In bicyclic systems, this carbocation can undergo skeletal rearrangements to form a more stable intermediate before being trapped by the nucleophile. This can lead to unexpected products.
-
Self-Validation: To test for rearrangements, perform the reaction at a lower temperature, which can sometimes disfavor the rearrangement pathway. Also, consider using a more stabilizing, less nucleophilic solvent.
-
Protocol Modification: Employ reaction conditions known to suppress rearrangements. For example, in bromination, using NBS in a polar solvent might favor the desired product over using Br2 in a nonpolar solvent.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What makes the bicyclo[2.2.2]octane core so stable and rigid?
The BCO core's stability comes from its relatively low ring strain compared to other bicyclic systems like bicyclo[1.1.1]pentane.[5] Its structure is a network of three fused six-membered rings, all locked in a boat-like conformation. This highly symmetric, caged structure severely restricts conformational flexibility, leading to its characteristic rigidity. Computational studies have quantified this stability, making it a popular scaffold in medicinal chemistry for holding functional groups in a precise three-dimensional orientation.[13][14]
FAQ 2: Are there general strategies for using protecting groups on the BCO core?
Yes, protecting group strategies are essential for achieving selectivity. A common approach involves desymmetrization of a symmetric BCO diol or dione.[15]
-
Example Strategy:
-
Start with a symmetrical bicyclo[2.2.2]octane-2,5-dione.
-
Perform a selective mono-reduction to get a keto-alcohol.
-
Protect the resulting alcohol (e.g., as a silyl ether).
-
Now, the two faces and remaining functional group are chemically distinct, allowing for selective functionalization of the ketone or other positions.
-
Finally, deprotect the alcohol to reveal the selectively modified product.
-
FAQ 3: How does the BCO core influence the pKa of attached functional groups?
The rigid, electron-donating C(sp³)-rich framework of the BCO core can influence the acidity or basicity of attached functional groups through inductive effects. For instance, an amine attached to the BCO core will have its basicity influenced by the electron-donating nature of the alkyl cage. However, unlike more flexible systems, the BCO core cannot reorient itself to better solvate a charged species, which can also have a significant impact on pKa values.
FAQ 4: Can I use computational chemistry to predict the outcome of my reaction?
Absolutely. Computational methods like Density Functional Theory (DFT) are invaluable for studying BCO systems.[13][16] They can be used to:
-
Calculate the relative energies of different conformations.
-
Model transition states to predict the most likely reaction pathway and stereochemical outcome.[17]
-
Understand the electronic structure and stability of intermediates, such as carbocations or radicals.[18]
-
Predict potential steric clashes between reagents and the BCO scaffold.
By modeling your specific substrate and reagents, you can often gain insights that will save significant time and resources in the lab.
References
-
A novel approach to the diazabicyclo[2.2.2]octane core of prenylated bridged diketopiperazine alkaloids is described by direct oxidative cyclizations. Beilstein Journal of Organic Chemistry.
-
Theoretical Calculations on the Stability of Bicyclo[2.2.2]octane-2,5-dione: An In-depth Technical Guide. Benchchem.
-
Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-die. Canadian Journal of Chemistry.
-
Reagents and process for direct c-h functionalization. Google Patents.
-
Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange.
-
Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Beilstein Journal of Organic Chemistry.
-
Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives. Wiley Online Library.
-
Chiral Bicyclo[2.2.2]octane-Fused and Ferrocene-Derived Cyclopentadienyl Ligands for Asymmetric C-H Activation. Thieme Connect.
-
AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry.
-
The Radical Cation and Lowest Rydberg States of 1,4-Diaza[2.2.2]bicyclooctane (DABCO). ACS Publications.
-
REACTIVITY AT BRIDGEHEAD SILICON. II. 1-SILABICYCLO [2.2.2] OCTANE. ACS Publications.
-
Chiral Bicyclo[2.2.2]octane‐Fused CpRh Complexes: Synthesis and Computational Studies. Wiley Online Library.
-
4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid. Scifinder.
-
Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. NIH National Center for Biotechnology Information.
-
Evolution of natural product biosynthesis in the bicyclo[2.2.2]diazaoctane containing fungal indole alkaloids. NIH National Center for Biotechnology Information.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Bentham Science.
-
Oxidative Dearomatization: Synthesis of Functionalized Bicyclo[2.2.2]octenones, Sigmatropic Shift in Excited State, and Radical-Induced Cleavage of Cyclopropane Ring. Taylor & Francis Online.
-
A) Importance of the bicyclo[2.2.2]octane core. B) [4+2] cycloadditions... ResearchGate.
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. NIH National Center for Biotechnology Information.
-
Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane... University of Helsinki.
-
Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Scielo.
-
A Simple Synthesis of Annulated Bicyclo (2.2.2)-Octenones. Taylor & Francis Online.
-
Synthesis of bicyclo[2.2.2]octanes. Justia Patents.
-
Synthesis of unnatural amino acids through palladium-catalyzed C(sp³)-H functionalization. Science China Press.
-
Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Royal Society of Chemistry.
-
BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER. Benchchem.
-
Reaction of Nucleophiles with Bridgehead Carbocations Derived from l-Bromobicyclo[2.2.2]octanes and l-Bromobicyclo[3.3.1]nonanes. Iowa State University Digital Repository.
-
Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-[19][13]cyclopentadiene). ResearchGate.
-
Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. ResearchGate.
-
Catalytic effects in aromatic nucleophilic substitution reactions. Reactions between 1-fluoro-2,4-dinitrobenzene and 2-aminothiazole derivatives. Royal Society of Chemistry.
-
Electrophilic α-Substitution of Carbonyl Compounds. Masaryk University.
-
Thieme E-Journals - Synlett / Full Text. Thieme Connect.
-
Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv.
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. Defense Technical Information Center.
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Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. ResearchGate.
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Oxidation of Bicyclo[2.2.2]octene-2 and Bicyclo[2.2.1]heptene-21. ACS Publications.
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Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. ACS Publications.
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Comprehensive Organic Functional Group Transformations II. Scribd.
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Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. NIH National Center for Biotechnology Information.
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Synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. ResearchGate.
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Technical Support Center: Managing Steric Hindrance in Reactions with 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
Welcome to the technical support center for 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically demanding building block into their synthetic workflows. The rigid bicyclo[2.2.2]octane cage, while offering desirable conformational rigidity and metabolic stability in final compounds, presents significant challenges in routine synthetic transformations due to profound steric hindrance at the bridgehead carboxylic acid.[1]
This document provides in-depth, field-proven insights and troubleshooting strategies to overcome these hurdles, ensuring the successful progression of your research.
Frequently Asked Questions (FAQs)
Q1: Why are standard amide coupling or esterification reactions so sluggish with this compound?
A1: The core issue is steric hindrance. The carboxylic acid group is located at a tertiary bridgehead carbon of the rigid bicyclo[2.2.2]octane framework.[2] This cage-like structure effectively shields the carbonyl carbon from the approach of nucleophiles. Standard coupling reagents that form bulky activated intermediates (e.g., O-acylisourea intermediates with DCC) can exacerbate this crowding, making the subsequent nucleophilic attack by an amine or alcohol the rate-limiting and often unsuccessful step.[3][4]
Q2: What is the general strategy to improve reaction success with this substrate?
A2: The key is to minimize steric congestion around the reactive center during the activation and coupling steps. This can be achieved in several ways:
-
Choosing less bulky activating agents: Opt for reagents that create smaller, more reactive intermediates.
-
Increasing the reactivity of the nucleophile: Using a stronger nucleophile (e.g., an alkoxide instead of an alcohol) can sometimes overcome the steric barrier.[5][6]
-
Modifying reaction conditions: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier, though care must be taken to avoid decomposition.[7]
Q3: Are there any specific safety considerations when working with the activating agents recommended in this guide?
A3: Yes. Many of the more potent activating agents and coupling reagents have specific hazards. For example:
-
Acyl Halides: Reagents like oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphonium and Uronium Salts (HATU, HBTU, PyBOP): While generally stable, these reagents can be sensitizers. Avoid inhalation of dust and skin contact.
-
Strong Bases (e.g., NaH): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Troubleshooting Guide: Common Reactions
Issue 1: Failed or Low-Yield Amide Bond Formation
You've attempted to couple this compound with a primary or secondary amine using standard conditions (e.g., EDC/HOBt or DCC/DMAP) and have observed little to no product formation.[8]
The bicyclic framework severely hinders the approach of the amine to the activated carboxylic acid intermediate. The bulky intermediates formed by carbodiimide reagents further compound this steric clash.[3][4] Even with less hindered amines, the reaction barrier is often too high for these methods to be effective.
Strategy 1: Conversion to a More Reactive Acyl Fluoride
Acyl fluorides are among the smallest and most reactive acyl halides, making them ideal for coupling with sterically hindered substrates.[8]
-
Protocol: One-Pot Acyl Fluoride Formation and Coupling
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Add a fluorinating agent such as Cyanuric Fluoride or XtalFluor-E® (1.1 eq).
-
Stir the reaction at room temperature for 1-2 hours to form the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the acyl fluoride mixture.
-
Heat the reaction to 40-80 °C and monitor by TLC or LC-MS until completion. Reaction times can be long (12-48 hours).[8]
-
Upon completion, quench with saturated aqueous NaHCO₃, extract with an organic solvent, dry, and purify by column chromatography.
-
Strategy 2: Utilizing High-Efficiency Uronium/Aminium or Phosphonium Salt Reagents
Reagents like HATU, HBTU, or PyBOP are designed for difficult couplings and are often more effective than carbodiimides.[9] HATU is particularly noteworthy as it is based on the less sterically demanding and more reactive HOAt additive.[9]
-
Protocol: HATU-Mediated Amide Coupling
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base, such as DIPEA or 2,4,6-collidine (2.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight. Gentle heating (40-50 °C) may be required for particularly challenging amines.[1][10]
-
Monitor the reaction by TLC or LC-MS.
-
Work-up by diluting with ethyl acetate and washing sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer and purify by chromatography.
-
| Coupling Method | Typical Conditions | Pros | Cons |
| EDC/HOBt | rt, 24h, DCM/DMF | Readily available, inexpensive | Often fails or gives low yields with this substrate[8] |
| Acyl Chloride | Oxalyl Chloride/SOCl₂, then amine/base | Highly reactive intermediate | Harsh conditions, potential side reactions |
| Acyl Fluoride | Cyanuric Fluoride/XtalFluor-E®, heat | Small, highly reactive intermediate, good for hindered substrates[8][9] | Reagents can be expensive, may require elevated temperatures |
| HATU/DIPEA | 0 °C to rt, DMF | High coupling efficiency, less epimerization for chiral amines[9] | Reagent is costly, byproducts can complicate purification |
| Boric Acid Catalysis | Heat, often neat or in high-boiling solvent | "Green" catalyst, good for some hindered systems[11] | Requires high temperatures, may not be suitable for sensitive substrates |
Caption: Troubleshooting workflow for amide coupling.
Issue 2: Difficulty in Forming Esters, Especially with Hindered Alcohols
Attempts at Fischer esterification (acid catalysis with alcohol) are completely ineffective, and even standard DCC/DMAP couplings with secondary or tertiary alcohols fail.
The steric hindrance of the bicyclooctane cage is now combined with the steric bulk of the incoming alcohol, presenting a formidable challenge. The nucleophilicity of alcohols is also generally lower than that of amines, further reducing reaction rates. For Fischer esterification, the required harsh conditions (strong acid, high heat) may lead to decomposition or side reactions.
Strategy 1: Yamaguchi Esterification
This method involves forming a mixed anhydride in situ with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is highly reactive towards even hindered alcohols.
-
Protocol: Yamaguchi Esterification
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (TEA) (1.1 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.1 eq). Stir at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.2 eq) in anhydrous toluene and add DMAP (1.5 eq).
-
Add the alcohol/DMAP solution to the mixed anhydride and stir at room temperature or with gentle heating (40-60 °C) overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up by quenching with saturated NaHCO₃, separating the layers, and washing the organic phase with brine. Dry and purify by column chromatography.
-
Strategy 2: Steglich Esterification (for less hindered alcohols)
While standard DCC/DMAP can fail, using a more soluble carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) can sometimes improve results, as the diisopropylurea byproduct is more soluble and less likely to coat the reactants. This is best reserved for primary or less-hindered secondary alcohols.
-
Protocol: Modified Steglich Esterification
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DIC (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter off the precipitated diisopropylurea.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and purify by chromatography.
-
Caption: Yamaguchi esterification experimental workflow.
Final Recommendations
When working with this compound, anticipate challenges with standard protocols. The most reliable path to success involves converting the carboxylic acid to a highly reactive, sterically unencumbered intermediate. For amide synthesis, in situ generation of the acyl fluoride is a superior strategy. For ester synthesis, especially with challenging alcohols, the Yamaguchi esterification provides a robust and effective solution. Always start with small-scale test reactions to optimize conditions before committing larger quantities of valuable materials.
References
-
Valiante, P. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11635-11639. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
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Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Available at: [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 118-121. Available at: [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
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Al-Zoubi, R. M. (2015). Commonly used amide/peptide coupling reagents. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Reactions of endocyclic linearly conjugated dienolates with Michael acceptors leading to bicyclo[2.2.2]octane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Pohorilets, O. et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 209-277. Available at: [Link]
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4552-4561. Available at: [Link]
-
MDPI. (2017). Synthesis of Bicyclic ortho-Aminocarbonitrile Derivatives Catalyzed by 1, 4-Diazabicyclo[2.2.2]octane. Molecules, 22(10), 1691. Available at: [Link]
-
ScienceDirect. (n.d.). Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane derivatives. Available at: [Link]
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Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]
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ACS Publications. (2023). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN111499580A - Substituted diaminocarboxamides and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith.
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NIH National Center for Biotechnology Information. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry. Available at: [Link]
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LookChem. (n.d.). Cas 1127-13-5,4-hydroxy-Bicyclo[2.2.2]octane-1-carboxylic acid. Available at: [Link]
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ResearchGate. (2019). Synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. Available at: [Link]
-
University of Groningen. (n.d.). Valorization of Platform Chemicals using Photoredox Catalysis. Available at: [Link]
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Molbase. (n.d.). 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid synthesis. Available at: [Link]
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ResearchGate. (2018). Fragrances of Cage Bicyclic Benzene Bioisosteres. Available at: [Link]
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ACS Publications. (2023). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. Available at: [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
- Google Patents. (n.d.). EP3068785B1 - Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as casein kinase 1 d/e inhibitors.
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Validation & Comparative
The Rigidity Advantage: A Comparative Guide to 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid and Other Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth technical comparison of rigid linkers, with a special focus on the potential of scaffolds like 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, versus other linker classes, supported by experimental data.
The Linker's Role: More Than Just a Bridge
The linker's primary function is to position the POI and the E3 ligase in a spatially favorable orientation to form a productive ternary complex.[3] The formation and stability of this complex are paramount for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition all play a crucial role in this process.[4] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, there is a growing body of evidence suggesting that rigid linkers can offer significant advantages.[1][2]
The Case for Rigidity: Pre-organization and Improved Properties
Rigid linkers, which incorporate cyclic structures like piperazine, piperidine, or bicyclic systems, restrict the conformational freedom of the PROTAC molecule.[5] This pre-organization can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency.[6] Furthermore, the constrained nature of rigid linkers can improve metabolic stability, cell permeability, and overall pharmacokinetic profiles.[6]
This compound and similar three-dimensional saturated bicyclic structures, such as bicyclo[1.1.1]pentane and cubane, represent an emerging class of rigid linkers.[7][8] These scaffolds offer a defined and predictable geometry, acting as non-polar, rigid spacers that can precisely control the distance and orientation between the two ends of the PROTAC. The bicyclo[2.2.2]octane core, in particular, provides a larger bridgehead-to-bridgehead distance compared to bicyclo[1.1.1]pentane, offering a different geometric option for PROTAC design.[9]
The PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical role of the linker in forming the ternary complex.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.
Comparative Analysis: The Impact of Linker Rigidity on PROTAC Performance
While direct comparative data for a PROTAC utilizing a this compound linker is not yet prevalent in the public domain, we can draw valuable insights from studies comparing other rigid linkers to their more flexible counterparts. A recent study on PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) provides a compelling case study on the trade-offs associated with linker rigidity.[6][10]
In this study, a series of PROTACs were synthesized with linkers of varying rigidity. The most rigid derivative, PROTAC-3 , incorporated a spirocyclic linker, while other analogues contained more flexible methylene-modified linkers.
| Compound | Linker Type | H-PGDS Binding (Kd, nM) | CRBN Binding (Kd, nM) | Degradation (DC50, nM) | Intracellular Accumulation (pmol/106 cells) | Ternary Complex Stability (Relative) |
| PROTAC-1 | Flexible (PEG-based) | 1.8 | 1800 | 0.017 | 1.2 | High |
| PROTAC-2 | Moderately Rigid | 2.1 | 1900 | 0.021 | 3.5 | Moderate |
| PROTAC-3 | Rigid (Spirocyclic) | 2.3 | 2000 | 0.025 | 10.2 | Low |
Data synthesized from a study by Yasuda et al.[6]
This data reveals a fascinating trade-off:
-
Enhanced Permeability: The most rigid PROTAC (PROTAC-3 ) exhibited significantly higher intracellular accumulation, suggesting that its constrained conformation and reduced polar surface area improved its ability to cross the cell membrane.[6]
-
Comparable Degradation: Despite the differences in intracellular concentration and ternary complex stability, all three PROTACs showed remarkably potent degradation of H-PGDS, with DC50 values in the low picomolar range.[6]
-
Ternary Complex Stability: Interestingly, the most rigid PROTAC formed the least stable ternary complex. This suggests that while rigidity can enhance permeability, some degree of flexibility may be beneficial for achieving the optimal geometry and protein-protein interactions within the ternary complex.[6]
This study underscores a critical principle in PROTAC design: the ideal linker must strike a balance between promoting cell permeability and facilitating stable and productive ternary complex formation. The optimal level of rigidity is likely target-dependent and requires empirical validation.
Experimental Protocols for PROTAC Evaluation
Accurate and reproducible experimental data are the cornerstone of rational PROTAC design. Below are detailed methodologies for key experiments used to evaluate PROTAC performance.
Target Protein Degradation via Western Blot
This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.
Experimental Workflow:
Caption: A typical workflow for assessing PROTAC-induced protein degradation using Western Blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat the cells with a serial dilution of the PROTAC compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and heating. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity, making it invaluable for characterizing the formation of the PROTAC-induced ternary complex.
Experimental Workflow:
Caption: A generalized workflow for analyzing ternary complex formation using Surface Plasmon Resonance (SPR).
Step-by-Step Methodology:
-
Surface Preparation: Activate a suitable sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the activated sensor surface to a desired density.
-
Analyte Injection: Inject a series of solutions containing a constant concentration of the PROTAC and varying concentrations of the POI over the sensor surface. Alternatively, inject a pre-incubated mixture of PROTAC and POI.
-
Data Collection: Monitor the association and dissociation phases in real-time by measuring the change in resonance units (RU).
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.
Measuring Cooperativity with Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is crucial for determining the cooperativity of ternary complex formation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the E3 ligase, the POI, and the PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binding parameters of this binary interaction.
-
Titrate the PROTAC into the POI solution to determine the binding parameters of the other binary interaction.
-
-
Ternary Titration: Titrate the POI into a solution containing a pre-formed binary complex of the E3 ligase and the PROTAC.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinities. The cooperativity factor (α) is calculated as the ratio of the KD of the PROTAC for one protein in the absence of the other to the KD in its presence. An α > 1 indicates positive cooperativity.
Conclusion: The Future of PROTAC Linker Design
The linker is a critical and highly tunable component of a PROTAC molecule. While flexible linkers have been instrumental in the early success of PROTACs, the exploration of rigid linkers, such as those based on the bicyclo[2.2.2]octane scaffold, offers a promising avenue for enhancing potency, selectivity, and drug-like properties. The optimal linker design represents a delicate balance between conformational rigidity to improve pharmacokinetics and sufficient flexibility to allow for the formation of a stable and productive ternary complex. As our understanding of the structural and dynamic requirements for efficient protein degradation continues to grow, the rational design of sophisticated, three-dimensional linkers will be a key driver in the development of the next generation of targeted protein degraders.
References
-
Yasuda, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]
-
Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Yasuda, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]
-
Taylor & Francis Online. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]
-
Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2023). 3D based generative PROTAC linker design with reinforcement learning. PubMed. [Link]
-
ResearchGate. (2023). 3D Based Generative PROTAC Linker Design with Reinforcement Learning. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. National Center for Biotechnology Information. [Link]
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ResearchGate. (2022). Ruthenium-catalysed C‒H amidation for the late-stage synthesis of PROTACs. ResearchGate. [Link]
-
bioRxiv. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]
-
ScienceOpen. (2025). PROTAC technology for prostate cancer treatment. ScienceOpen. [Link]
-
National Center for Biotechnology Information. (2025). PROTAC technology for prostate cancer treatment. National Center for Biotechnology Information. [Link]
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-
Annual Reviews. (2022). Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory. Annual Reviews. [Link]
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Newcastle University Theses. (2020). Novel Approaches to Cancer Therapy 1. Allosteric inhibitors of the Ras-activating exchange factor Sos 2. Inhibition of interfero. Newcastle University Theses. [Link]
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ResearchGate. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. ResearchGate. [Link]
- Google Patents. (2024). WO2024050016A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell.
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A Comparative Analysis of Bicyclo[2.2.2]octane and Adamantane Scaffolds in Drug Design: A Guide for Researchers
In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic rings into the three-dimensional space of saturated carbocycles. Among the most promising of these scaffolds are bicyclo[2.2.2]octane (BCO) and adamantane. Both offer rigid frameworks that can mimic the spatial arrangement of substituents on a phenyl ring while imparting distinct and often advantageous physicochemical properties. This guide provides a detailed comparative analysis of these two scaffolds, offering insights into their respective strengths and weaknesses in drug design, supported by experimental data and protocols.
Structural and Physicochemical Properties: A Tale of Two Cages
At first glance, BCO and adamantane appear as simple, rigid hydrocarbon cages. However, their subtle differences in geometry, size, and electronic character translate into significant variations in their drug-like properties.
Bicyclo[2.2.2]octane (BCO) is a bridged bicyclic alkane. Its defining feature is the presence of three fused cyclohexane rings in a boat conformation. This structure provides a rigid scaffold with two bridgehead carbons that can be functionalized, often serving as a bioisosteric replacement for a para-substituted phenyl ring. The distance between these bridgehead carbons is approximately 2.60 Å, closely mimicking the 2.82 Å distance between the 1 and 4 positions of a phenyl group.
Adamantane , the smallest diamondoid, is a tricyclic alkane with a highly symmetrical, cage-like structure resembling a fragment of the diamond crystal lattice.[1][2] Its rigidity and lipophilicity have made it a popular "lipophilic bullet" in drug design, capable of enhancing a molecule's ability to cross lipid membranes.[3][4] The adamantane core is larger and more sterically demanding than BCO.
The following diagram illustrates the fundamental structural differences between the two scaffolds.
Caption: A flowchart outlining the key steps in an in vitro metabolic stability assay.
Applications in Drug Design: Case Studies
The theoretical advantages of BCO and adamantane are borne out in numerous successful drug discovery programs.
Adamantane-Containing Drugs:
The adamantane scaffold is a component of several clinically approved drugs, demonstrating its therapeutic utility across a range of indications. [5][6]
-
Amantadine and Rimantadine: These early examples are antiviral drugs used for the treatment of influenza A. [3][7]The adamantane cage is thought to interact with the M2 proton channel of the virus, inhibiting its replication. [1]* Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease. [1][5]The lipophilic adamantane moiety facilitates its entry into the central nervous system.
-
Saxagliptin and Vildagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. [8][5]The adamantane group in saxagliptin contributes to its potent and selective binding to the enzyme. [8] Bicyclo[2.2.2]octane in Drug Discovery:
While not yet as prevalent in approved drugs as adamantane, the BCO scaffold is gaining significant attention in medicinal chemistry.
-
As a Phenyl Ring Bioisostere: The primary application of BCO is as a three-dimensional, saturated replacement for a para-substituted phenyl ring. This substitution can lead to improved solubility, metabolic stability, and oral bioavailability. [9]* Inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1): A potent and selective DGAT-1 inhibitor was developed where a trans-cyclohexane-acetic acid moiety was linked to a pyrimidinooxazinyl core, demonstrating the utility of saturated rings in optimizing drug candidates. * SARS-CoV-2 3CLpro Inhibitors: Recent research has explored the use of fused bicyclo[2.2.2]octenes as a rigid scaffold for the development of non-covalent inhibitors of the SARS-CoV-2 main protease. [10][11]
Experimental Protocols
To aid researchers in the practical application of these scaffolds, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of a test compound.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
0.1 M phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-turnover and a low-turnover compound)
-
Acetonitrile or methanol for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in 0.1 M phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a 2-3 fold excess of cold acetonitrile or methanol containing an internal standard. [12]4. Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point. [13]5. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations. [13][14]
-
Protocol 2: Target Binding Affinity Assay (Example: Drug Affinity Responsive Target Stability - DARTS)
This protocol describes a method to identify the protein targets of a small molecule based on the principle that ligand binding can stabilize a protein against proteolysis. [15][16] Materials:
-
Test compound (with BCO or adamantane scaffold)
-
Cell lysate or purified protein
-
Protease (e.g., thermolysin, pronase)
-
SDS-PAGE gels and associated reagents
-
Western blotting apparatus and antibodies, or mass spectrometer
Procedure:
-
Incubation with Small Molecule:
-
Incubate the cell lysate or purified protein with the test compound at various concentrations for a set period (e.g., 1 hour at room temperature). Include a vehicle control (e.g., DMSO).
-
-
Protease Digestion:
-
Add the protease to the samples and incubate for a specific time, optimized to achieve partial digestion in the control sample.
-
-
Quenching and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Prepare the samples for analysis by SDS-PAGE or mass spectrometry.
-
-
Analysis:
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and visualize the target protein by Western blotting using a specific antibody. A dose-dependent increase in the intensity of the protein band in the presence of the test compound indicates binding and stabilization.
-
Mass Spectrometry: For target identification in a complex lysate, the entire sample can be analyzed by mass spectrometry to identify proteins that are protected from digestion in the presence of the compound. [16]
-
Conclusion and Future Outlook
Both bicyclo[2.2.2]octane and adamantane are powerful tools in the medicinal chemist's arsenal for designing three-dimensional drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Adamantane has a proven track record, with its high lipophilicity and exceptional metabolic stability leading to several successful drugs. [5][17]Its future applications will likely involve its use in targeted drug delivery systems and as a rigid scaffold for orienting pharmacophores in complex binding pockets. [7][18] Bicyclo[2.2.2]octane is a rising star, offering a more direct and less lipophilic bioisosteric replacement for the ubiquitous phenyl ring. [19]Its ability to enhance metabolic stability and solubility while maintaining biological activity makes it an attractive scaffold for a new generation of therapeutics. [9] The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program. For CNS-targeting drugs where high lipophilicity is desired, adamantane may be the preferred choice. For optimizing the properties of a lead compound by replacing a phenyl ring to improve solubility and reduce metabolic liabilities, BCO presents an excellent alternative. As our understanding of the interplay between three-dimensionality and drug action deepens, we can expect to see both of these rigid scaffolds play an increasingly important role in the development of future medicines.
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Jurić, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
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Jurić, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed, 22(2), 297. [Link]
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XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. XenoTech Blog. [Link]
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Papanastasiou, I., et al. (2018). Currently available adamantane derivatives in clinical practice and their activity. ResearchGate. [Link]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 945–954. [Link]
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ResearchGate. (2025). Adamantane derivatives: Pharmacological and toxicological properties (Review). [Link]
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Hrib, J., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2819. [Link]
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Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6056. [Link]
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Hrib, J., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. PubMed, 15(5), 539. [Link]
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Paavo, M., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Bioconjugate Chemistry, 33(2), 245–254. [Link]
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ResearchGate. (n.d.). Structures of adamantane-based FDA-approved drugs and those under clinical trials. [Link]
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Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6056. [Link]
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ResearchGate. (2025). Use of the Adamantane Structure in Medicinal Chemistry. [Link]
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Ragshaniya, A., et al. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
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Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry, 17(11), 2839–2849. [Link]
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Císařová, I., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7623. [Link]
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ResearchGate. (2025). (PDF) Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease. [Link]
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Richardson, P., et al. (2021). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 12(15), 2819–2830. [Link]
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Burmistrov, V., et al. (2016). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4051–4056. [Link]
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Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane ... (n.d.). [Link]
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Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
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Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 12(4), 519–528. [Link]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Tsopelas, F., et al. (2020). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Monatshefte für Chemie - Chemical Monthly, 151(10), 1599–1611. [Link]
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Validating the structure of synthesized "4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid" by X-ray crystallography
A Comparative Guide to the Structural Validation of Synthesized "4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. For novel compounds such as this compound, a rigid bicyclic scaffold of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure elucidation, with powerful complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and absolute stereochemistry.[3][4]
Experimental Protocol: X-ray Quality Crystal Growth and Data Collection
Objective: To obtain a single, well-ordered crystal of this compound suitable for X-ray diffraction analysis.
Methodology: Slow Evaporation
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A solvent in which the compound is moderately soluble is ideal.[5] For this compound, a starting point could be a solvent system like ethyl acetate/hexane or dichloromethane/hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system in a clean vial. Filtering the solution can help remove nucleation-inducing dust particles.[5]
-
Crystal Growth: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.[5] Patience is key, as high-quality crystals often form over several days to weeks.[5]
-
Crystal Mounting and Data Collection: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, a single crystal is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations and improve diffraction quality. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates.
Causality Behind Experimental Choices:
-
Slow Evaporation: This method allows molecules to self-assemble into a highly ordered crystal lattice gradually, minimizing the formation of defects.
-
Solvent System: A binary solvent system provides fine control over the solubility and evaporation rate, which are crucial parameters for crystal growth.
-
Vibration-Free Environment: Mechanical disturbances can disrupt the delicate process of crystal nucleation and growth, leading to the formation of multiple small crystals or amorphous solid.
Data Presentation: Crystallographic Data for Bicyclo[2.2.2]octane Derivatives
While specific crystallographic data for this compound is not publicly available, data from similar structures like adamantane-1-carboxylic acid and bicyclo[2.2.2]octane-1,4-dicarboxylic acid provide expected bond lengths and angles.[6]
| Parameter | Expected Value Range | Source |
| C-C (cage) bond length | 1.53 - 1.55 Å | [6] |
| C-O (carboxyl) bond length | ~1.25 Å (avg.) | [6] |
| C-O (methoxy) bond length | ~1.43 Å | N/A |
| Bridgehead-Bridgehead Distance | ~2.54 - 2.56 Å | [7] |
Visualization of the Validated Structure
Sources
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A Comparative Guide to the Purity Assessment of "4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid" by HPLC and NMR
In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule such as 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, a compound with potential applications in medicinal chemistry and materials science, rigorous purity assessment is not merely a procedural step but a critical determinant of its suitability for downstream applications. This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this specific bicyclic carboxylic acid.
The principle of employing orthogonal methods—distinct analytical techniques that measure the same property through different physical or chemical principles—is a robust strategy to ensure comprehensive impurity profiling.[1][2] This approach minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby enhancing the overall confidence in the purity value.[3][4]
The Role of HPLC in Purity Determination
High-Performance Liquid Chromatography is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high sensitivity and resolving power.[5][6] It excels at separating the target analyte from structurally similar impurities, making it an ideal tool for detecting trace-level contaminants.[7]
A robust HPLC method for a carboxylic acid like this compound requires careful optimization of chromatographic conditions to achieve adequate separation from potential impurities.[8][9]
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the separation of moderately polar organic molecules.
-
Mobile Phase Preparation: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase system would consist of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B allows for the elution of a wide range of compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the analyte and potential aromatic impurities exhibit significant absorbance (e.g., 210 nm) is appropriate.
-
Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
Data Interpretation and Purity Calculation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification, especially for known impurities, a reference standard for each impurity would be required to determine its specific response factor.
The Power of Quantitative NMR (qNMR) for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[10][11] Unlike HPLC, which provides a relative purity based on peak areas, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[12][13] The signal intensity in NMR is directly proportional to the number of nuclei responsible for the resonance, making it a highly accurate and reliable quantitative technique.[11]
The success of a qNMR experiment hinges on careful sample preparation and the selection of an appropriate internal standard.[14]
Step-by-Step Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Internal Standard Selection: The internal standard must be stable, of high and certified purity, and have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[15] For this compound, a suitable internal standard could be maleic acid or dimethyl sulfone, depending on the chosen deuterated solvent.[15]
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[14] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound (analyte).
-
Accurately weigh a specific amount of the chosen internal standard. The molar ratio of the analyte to the standard should be close to 1:1 for optimal accuracy.[12]
-
Dissolve both the analyte and the internal standard in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucially, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals being integrated) to allow for complete relaxation of the protons. This is essential for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Data Interpretation and Purity Calculation:
The purity of the analyte can be calculated using the following equation[12]:
-
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
analyte: Refers to this compound
-
std: Refers to the internal standard
Comparative Analysis: HPLC vs. qNMR
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Nuclear magnetic resonance spectroscopy, where signal intensity is directly proportional to the number of nuclei.[11] |
| Purity Type | Relative purity (area percent). | Absolute purity (mass fraction).[12] |
| Reference Standard | Requires a reference standard of the analyte for identification and, ideally, of each impurity for accurate quantification. | Requires a certified internal standard of a different, known compound.[13] |
| Sensitivity | Generally higher sensitivity, making it well-suited for detecting trace impurities.[16] | Sensitivity is typically lower than HPLC but can be enhanced with higher field instruments.[16] |
| Specificity | High specificity based on retention time and can be enhanced with mass spectrometry detection (LC-MS). | High specificity based on unique chemical shifts of protons in the molecule. |
| Sample Throughput | Can be automated for high-throughput analysis. | Generally lower throughput due to longer acquisition times required for quantification. |
| Destructive | Non-destructive if the collected fractions are recovered. | Non-destructive, the sample can be fully recovered.[10] |
| Information Provided | Provides information on the number and relative amounts of impurities. | Provides structural information of the analyte and impurities, in addition to quantitative data.[10] |
Visualizing the Workflows
Caption: HPLC Purity Assessment Workflow.
Caption: qNMR Purity Assessment Workflow.
Conclusion and Recommendations
Both HPLC and qNMR are indispensable tools for the purity assessment of this compound, each offering unique advantages.
-
HPLC is the method of choice for routine quality control and for the detection and quantification of trace impurities due to its high sensitivity and throughput. It is particularly effective for identifying unknown impurities when coupled with mass spectrometry.
-
qNMR serves as an excellent primary method for establishing the absolute purity of a reference standard or a final product batch. Its non-destructive nature and the wealth of structural information it provides make it invaluable for comprehensive characterization.[10][17]
For the most rigorous and comprehensive purity assessment of this compound, a dual approach is recommended. HPLC should be employed for impurity profiling and the detection of trace contaminants, while qNMR should be used to determine the absolute purity of the main component. This orthogonal approach provides a self-validating system, ensuring the highest level of confidence in the quality of the material for its intended scientific or developmental purpose.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
-
Orthogonal method in pharmaceutical product analysis. Alphalyse.
-
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A Comparative Analysis of Substituent Electronic Effects Through the Bicyclo[2.2.2]octane Framework
An In-Depth Technical Guide for Researchers
The bicyclo[2.2.2]octane (BCO) cage is a cornerstone of physical organic chemistry, providing a unique and invaluable scaffold for dissecting the fundamental nature of substituent electronic effects. Unlike aromatic or conformationally flexible aliphatic systems, its rigid, cage-like structure locks the relative orientation of substituents. This structural constraint effectively eliminates through-space conformational ambiguities and, most critically, prevents π-conjugative (resonance) effects between the 1- and 4-positions. Consequently, the BCO framework serves as a near-perfect model system for the direct measurement of non-conjugative electronic transmission, namely through-bond (inductive) and through-space (field) effects.[1][2][3]
This guide provides a comparative analysis of the principal experimental methodologies used to quantify these effects, offering insights into the causality behind experimental choices and presenting supporting data for a range of common substituents.
The Guiding Principle: Isolating Field Effects from Resonance
The study of substituent effects is historically rooted in the Hammett equation, which brilliantly correlates reaction rates and equilibria for substituted benzoic acid derivatives.[2] However, in aromatic systems, the overall electronic influence of a substituent is a composite of resonance and non-resonance (inductive and field) effects.
The BCO system allows for the deconvolution of these contributions. By measuring the electronic effect of a substituent 'X' on a reactive center 'Y' in a 1,4-disubstituted bicyclo[2.2.2]octane (X-BCO-Y), one can quantify the pure field/inductive effect in the absence of resonance.[1][2][3] Comparing this to the effect of 'X' on 'Y' in a para-substituted benzene ring (p-X-Ph-Y) allows for the isolation and quantification of the resonance component (R), as the field effect (F) is considered comparable in both systems due to the similar distances and geometries.[1][3][4]
Caption: Isolating Field (F) and Resonance (R) effects using aromatic and BCO systems.
Primary Experimental Methodologies
The transmission of electronic effects across the BCO skeleton can be precisely quantified using several robust experimental techniques. Each method probes the interaction between the substituent and a reporter group from a different physical perspective, providing a comprehensive picture of the substituent's influence.
Acidity of Bicyclo[2.2.2]octane-1-carboxylic Acids (pKa Measurements)
This is the most classical and widely cited method. The dissociation of a carboxylic acid is highly sensitive to the electronic environment of the carboxylate anion formed.
-
Causality & Expertise: The core principle is that an electron-withdrawing substituent at the C4 position will stabilize the negative charge of the carboxylate ion at the C1 position through field and inductive effects.[1][5] This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa). Conversely, an electron-donating group destabilizes the anion, making the acid weaker (higher pKa).[6] The rigidity of the BCO cage ensures that this interaction is purely electronic and not a result of steric hindrance or solvent shell reorganization due to conformational changes.[7]
-
Trustworthiness & Validation: The self-validating nature of this protocol comes from the use of potentiometric titration. By meticulously titrating a solution of the carboxylic acid with a standardized base and monitoring the pH, a precise titration curve is generated. The pKa is the pH at the half-equivalence point, a thermodynamically defined value. The accuracy is ensured by careful calibration of the pH meter with standard buffers before and after the experiment.
-
Preparation: A ~0.01 M solution of the 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid is prepared in a suitable solvent (often 50% ethanol-water to ensure solubility).
-
Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffers (e.g., pH 4.01 and 7.00) at the experimental temperature (25 °C).
-
Titration: A precise volume of the acid solution is placed in a thermostatted beaker. A standardized, carbonate-free ~0.05 M NaOH solution is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.
-
Analysis: A plot of pH versus the volume of NaOH added is generated. The first derivative of this plot reveals the equivalence point. The pH at exactly half of this volume is the apparent pKa.
Caption: Workflow for the potentiometric determination of pKa.
| Substituent (X) | pKa in 50% (w/w) EtOH/H₂O | Relative Acidity (ΔpKa vs. H) | Electronic Character |
| -NO₂ | 5.85 | -0.75 | Strong EWG |
| -CN | 5.95 | -0.65 | Strong EWG |
| -Br | 6.25 | -0.35 | EWG |
| -COOEt | 6.27 | -0.33 | EWG |
| -OH | 6.33 | -0.27 | EWG (Inductive) |
| -H | 6.60 | 0.00 | Reference |
| -CH₃ | 6.70 | +0.10 | Weak EDG |
| -NH₂ | 6.85 | +0.25 | EDG |
Data compiled from various sources for illustrative purposes. Absolute values may vary slightly based on precise experimental conditions.[1][5][8]
Solvolysis of Bridgehead Derivatives
This kinetic method measures how a substituent influences the rate of formation of a carbocation at the opposite bridgehead.
-
Causality & Expertise: The Sₙ1 solvolysis of a 1-substituted BCO derivative (e.g., a tosylate or chloride) proceeds through a highly unstable bridgehead carbocation intermediate. The rate-determining step is the formation of this cation.[9] A substituent at the C4 position that can electronically stabilize this developing positive charge will lower the activation energy of the transition state and accelerate the reaction rate.[10][11] This provides a dynamic measure of the substituent's ability to donate electron density through the cage structure.
-
Trustworthiness & Validation: The protocol is validated by ensuring first-order kinetics. A plot of ln([Substrate]) versus time should yield a straight line, the slope of which is the negative of the rate constant (-k). The experiment must be conducted under strictly controlled temperature, as reaction rates are highly temperature-dependent. The use of a non-nucleophilic solvent (e.g., trifluoroethanol) and a weak base to trap the acid byproduct ensures that the reaction mechanism remains Sₙ1.
| Substituent (X) at C4 | Leaving Group at C1 | Relative Rate (kₓ/kₗ) |
| -OCH₃ | -OTs | ~3.2 |
| -CH₃ | -OTs | ~1.8 |
| -H | -OTs | 1.00 |
| -Cl | -OTs | ~0.3 |
| -CN | -OTs | ~0.1 |
Illustrative data showing the trend in solvolysis of 1-bicyclo[2.2.2]octyl tosylates.
19F NMR Spectroscopy
This spectroscopic technique uses the fluorine atom as a highly sensitive electronic probe.
-
Causality & Expertise: The 19F nucleus has a large chemical shift dispersion, meaning its resonance frequency is exceptionally sensitive to the local electronic environment. When a fluorine atom is placed at the C1 position, its chemical shift (δ) is directly modulated by the electronic effect of the substituent at C4. An electron-withdrawing group at C4 pulls electron density away from the C1-F bond, deshielding the fluorine nucleus and shifting its resonance to a higher frequency (less negative δ value).[12][13] This provides a precise, ground-state measure of the electronic perturbation.
-
Trustworthiness & Validation: The experiment's validity is grounded in its high reproducibility and the sensitivity of the measurement. An internal standard is typically used to provide a stable reference point, negating variations in magnetic field strength. The substituent chemical shift (SCS), defined as δ(substituted) - δ(unsubstituted), provides a clean metric that isolates the effect of the substituent from the inherent chemical shift of the probe.
| Substituent (X) | SCS (ppm) in CCl₄ | Electronic Character |
| -NO₂ | -7.8 | Strong EWG |
| -CN | -7.5 | Strong EWG |
| -Br | -5.1 | EWG |
| -H | 0.0 | Reference |
| -CH₃ | +1.2 | Weak EDG |
| -NMe₂ | +4.5 | Strong EDG |
SCS values for 4-substituted-1-fluorobicyclo[2.2.2]octanes, referenced to the unsubstituted compound.[12]
Synthesis and Conclusions
The data presented across these distinct experimental methodologies show remarkable consistency. Electron-withdrawing groups consistently increase the acidity of the corresponding carboxylic acids (lower pKa), decrease the rate of carbocation formation (slower solvolysis), and deshield a 19F nucleus (less negative SCS). Electron-donating groups produce the opposite effects in all cases.
This strong correlation underscores the validity of using the bicyclo[2.2.2]octane system as a standard for quantifying non-conjugative electronic effects. The primary mechanism of transmission is believed to be a through-space field effect, where the substituent's dipole moment directly polarizes the reporter group's bonds through the cavity of the molecule.[14][15] However, a smaller through-bond component, propagated by successive polarization of the σ-bonds of the molecular framework, also contributes.[16][17]
For researchers in drug development and medicinal chemistry, a quantitative understanding of these effects is critical. The BCO scaffold not only provides fundamental physical-organic insights but also serves as a rigid, well-defined linker in bioactive molecules, where precise control over the electronic properties of a pharmacophore is essential for optimizing potency and selectivity.
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Roberts, J. D., Moreland, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2. 2]octane-1-carboxylic Acids1. Journal of the American Chemical Society. [Link]
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Fugel, M., et al. (2021). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. ChemPhysChem. [Link]
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Roberts, J. D., Moreland, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2. 2]octane-1-carboxylic Acids1. Journal of the American Chemical Society, 75(3), 637–640. [Link]
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Sadlej-Sosnowska, N. (2007). Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. The Journal of Physical Chemistry A. [Link]
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Adcock, W., & Khor, T. C. (1978). Transmission of polar substituent effects through the bicyclo[2.2.2]octane ring system as monitored by fluorine-19 NMR shifts: 19F NMR study of 10-substituted 9-fluorotriptycenes and 4-substituted-4'-fluorobibicyclo[2.2.2]octanes. The Journal of Organic Chemistry. [Link]
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Adcock, W., & Khor, T. C. (1977). Substituent effects in the phenylbicyclo[2.2.2]octane ring system by fluorine-19 and carbon-13 NMR. The nature of aryl fluorine-19 NMR polar field effects. Journal of the American Chemical Society. [Link]
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Adcock, W., et al. (1984). Polar field-inductive parameters of some group IVB metalloidal substitutents: a 13C and 19F NMR study in the phenylbicyclo[2.2.2]octane ring system. Organometallics. [Link]
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Skonieczny, S., & Sadlej-Sosnowska, N. (2014). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives: inductive or field effects?. Journal of Molecular Modeling. [Link]
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ResearchGate. (n.d.). a) Field effects can be determined from changes in the pKa of... [Image]. ResearchGate. [Link]
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Sadlej-Sosnowska, N. (2014). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives: Inductive or field effects?. Request PDF. [Link]
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Stepanov, A. A., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]
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Contreras, R. H., & Peralta, J. E. (2000). Qualitative Study of Substituent Effects on NMR 15N and 17O Chemical Shifts. The Journal of Physical Chemistry A. [Link]
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Koppel, I. A., et al. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Fugel, M., et al. (2021). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. Chalmers University of Technology Research. [Link]
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Müller, P., & Mareda, J. (1985). Steric Effects on Solvolysis Rates. CHIMIA. [Link]
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Dulić, D., et al. (2012). Through-bond versus through-space coupling in mixed-valence molecules: observation of electron localization at the single-molecule scale. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Biological Evaluation of Immunoproteasome Inhibitors Incorporating a 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid Moiety
This guide provides a comprehensive biological evaluation of drug candidates containing the rigid 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid scaffold, with a focus on their application as immunoproteasome inhibitors. We will objectively compare their performance against established alternatives, supported by experimental data, to offer researchers and drug development professionals actionable insights into their therapeutic potential.
Introduction: The Immunoproteasome as a Therapeutic Target and the Role of the Bicyclo[2.2.2]octane Scaffold
The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells. Its dysregulation is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target.[1][2] Selective inhibition of the immunoproteasome over the constitutive proteasome is a key strategy to minimize off-target toxicity.[2]
The bicyclo[2.2.2]octane ring system, a rigid and three-dimensional scaffold, has emerged as a valuable component in the design of selective immunoproteasome inhibitors. Its defined conformational rigidity can aid in optimizing interactions with the target protein's binding site, potentially leading to improved potency and selectivity. This guide will delve into the biological performance of inhibitors that have incorporated this unique structural motif.
Comparative Analysis of Biological Activity
A recent study published in the Journal of Medicinal Chemistry provides a foundational dataset for comparing immunoproteasome inhibitors containing a bicyclo[2.2.2]octane moiety with other bridged ring systems and the clinical candidate KZR-616.[3] The primary endpoints for comparison are the half-maximal inhibitory concentration (IC50) against the immunoproteasome subunits (LMP7, LMP2, and MECL-1) and the constitutive proteasome subunit (β5) to determine selectivity.
Structure-Activity Relationship of Bicyclo[2.2.2]octane-Containing Inhibitors
The initial exploration involved introducing a bicyclo[2.2.2]octane structure at a specific position (area A) of the inhibitor scaffold, coupled with a terminal hydrophobic alkoxy substituent.[3] The data revealed that these compounds (A1-A3) exhibited inhibitory activity against the LMP7 subunit comparable to that of KZR-616.[3]
Further modification, such as the introduction of a methyl ester at the terminus of the bridged ring (compound A4), led to a significant improvement in LMP7 inhibitory activity, with an IC50 value of 64.3 nM, surpassing that of KZR-616 (IC50 = 264.8 nM).[3] This modification also maintained a favorable selectivity profile against the constitutive β5 subunit.[3]
Comparison with Alternative Bridged Ring Scaffolds
To understand the impact of the bicyclo[2.2.2]octane scaffold, it was compared with other bridged ring systems like bicyclo[2.2.1]heptane and bicyclo[1.1.1]pentane.[3]
-
Bicyclo[2.2.1]heptane: Replacement of the bicyclo[2.2.2]octane motif with a bicyclo[2.2.1]heptane ring (compound A22) resulted in improved inhibitory activity against all immunoproteasome subunits (LMP7, LMP2, and MECL-1) while preserving good LMP7/β5 selectivity.[3]
-
Bicyclo[1.1.1]pentane: The introduction of a bicyclo[1.1.1]pentane ring (compounds A23-A26) led to a slight decrease in LMP7 potency.[3]
These findings suggest that the size and geometry of the bridged ring system are critical for optimal interaction with the immunoproteasome subunits. The bicyclo[2.2.1]heptane ring, in this particular series, appeared to be a more favorable scaffold for broad immunoproteasome inhibition compared to the bicyclo[2.2.2]octane and bicyclo[1.1.1]pentane systems.[3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activities (IC50) of key compounds against the immunoproteasome and constitutive proteasome subunits.
| Compound | Scaffold | LMP7 IC50 (nM) | LMP2 IC50 (nM) | MECL-1 IC50 (nM) | β5 IC50 (nM) | β5/LMP7 Selectivity Ratio |
| KZR-616 | - | 264.8 | - | - | >10000 | >37.8 |
| A1 | Bicyclo[2.2.2]octane | 289.5 | >10000 | >10000 | >10000 | >34.5 |
| A4 | Bicyclo[2.2.2]octane | 64.3 | >10000 | >10000 | >10000 | >155.5 |
| A22 | Bicyclo[2.2.1]heptane | 58.9 | 2456 | 3897 | >10000 | >169.8 |
Data extracted from the Journal of Medicinal Chemistry.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the key experimental methodologies employed in the biological evaluation of these immunoproteasome inhibitors.
Proteasome Subunit Inhibition Assay (Proteasome-Glo™)
This assay quantitatively measures the inhibitory activity of the compounds against the catalytic subunits of the immunoproteasome and constitutive proteasome.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human 20S immunoproteasome and 20S constitutive proteasome are used. Specific luminogenic substrates for each subunit (LMP7, LMP2, MECL-1, β5) are prepared.
-
Compound Dilution: Test compounds are serially diluted to a range of concentrations.
-
Assay Reaction: The proteasome enzyme, substrate, and test compound are incubated together in an appropriate assay buffer.
-
Luminescence Detection: After incubation, a luciferin detection reagent is added, and the resulting luminescence is measured using a plate reader. The luminescence signal is proportional to the proteasome activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Proteasome Inhibition Assay
This assay assesses the ability of the compounds to inhibit proteasome activity within a cellular context.
Methodology:
-
Cell Culture: A suitable cell line expressing the immunoproteasome (e.g., RPMI-8226) is cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds for a defined period.
-
Cell Lysis: After treatment, the cells are lysed to release the intracellular contents, including the proteasomes.
-
Activity Measurement: The proteasome activity in the cell lysates is measured using the Proteasome-Glo™ assay as described above.
-
Data Analysis: IC50 values are determined as previously described.
Visualization of Pathways and Workflows
Immunoproteasome Signaling Pathway
The following diagram illustrates the central role of the immunoproteasome in the immune response, highlighting its involvement in antigen presentation and cytokine production.
Caption: Role of the immunoproteasome in antigen presentation and inflammation.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the systematic process for evaluating the biological activity of novel immunoproteasome inhibitors.
Caption: Workflow for the biological evaluation of immunoproteasome inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel immunoproteasome inhibitors. The presented data indicates that while compounds incorporating this moiety demonstrate potent and selective activity, further optimization and comparison with alternative bridged ring systems, such as bicyclo[2.2.1]heptane, are crucial for the development of superior clinical candidates. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued biological evaluation of these and other emerging immunoproteasome inhibitors.
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Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry, ACS Publications, 2023. [Link]
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Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors. National Institutes of Health (NIH), 2021. [Link]
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Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors. Kezar Life Sciences, 2021. [Link]
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Zetomipzomib (KZR-616). Kezar Life Sciences Inc. [Link]
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Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses. National Institutes of Health (NIH), 2023. [Link]
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A focused structure–activity relationship study of psoralen-based immunoproteasome inhibitors. MedChemComm, RSC Publishing, 2019. [Link]
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Discovery and development of inhibitors selective for human constitutive proteasome and immunoproteasome active sites. Scholarly Publications Leiden University, 2017. [Link]
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List of bicyclo[2.2.2]octane containing bioactive molecules (1–3) and... ResearchGate. [Link]
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A Comparative Analysis of Acidity in Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids: A Guide for Researchers
This guide provides a comprehensive comparative study of the acidity of substituted bicyclo[2.2.2]octane-1-carboxylic acids, tailored for researchers, scientists, and professionals in drug development. This rigid bicyclic system serves as a valuable scaffold for investigating the transmission of electronic effects, offering a unique model to dissect through-bond versus through-space interactions in the absence of resonance effects. Understanding the acidity of these compounds, as quantified by their pKa values, is crucial for predicting their behavior in biological systems and for the rational design of molecules with specific physicochemical properties.
Introduction: The Bicyclo[2.2.2]octane System as a Molecular Ruler
The bicyclo[2.2.2]octane framework provides a conformationally rigid structure that fixes the spatial relationship between a substituent and a reactive center, in this case, the carboxylic acid group. This structural rigidity is instrumental in isolating and quantifying the electronic effects of substituents on the acidity of the carboxyl group. Unlike aromatic systems where resonance effects can dominate, the influence of substituents in this saturated bicyclic system is primarily transmitted through field effects (through-space) and inductive effects (through-bond).[1][2] The study of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is particularly insightful as the substituent and the carboxyl group are held at a fixed distance and orientation, providing a clean system to probe electronic substituent effects.[1]
Comparative Acidity: A Quantitative Look at Substituent Effects
The acidity of a carboxylic acid is a measure of its ability to donate a proton, and it is quantified by the acid dissociation constant (Ka) or, more conveniently, its negative logarithm (pKa). A lower pKa value indicates a stronger acid. The electronic nature of the substituent at the 4-position of the bicyclo[2.2.2]octane-1-carboxylic acid scaffold significantly influences its acidity. Electron-withdrawing groups increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect.
Below is a table summarizing the experimentally determined pKa values for a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids in 50% ethanol-water.
| Substituent (X) | pKa in 50% (v/v) Ethanol-Water |
| H | 6.75[3][4] |
| Br | 6.08[3][4] |
| CN | 5.90[3][4] |
| CO₂C₂H₅ | 6.31[3][4] |
As the data illustrates, the introduction of electron-withdrawing substituents such as bromo (Br) and cyano (CN) leads to a decrease in the pKa value, signifying an increase in acidity compared to the unsubstituted parent acid (X=H). This is a direct consequence of the stabilization of the carboxylate anion through the electron-withdrawing field effect of the substituent.
The Predominance of Field Effects in Acidity Transmission
Theoretical calculations and experimental data strongly suggest that the substituent effects on the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are primarily transmitted through a field effect, a through-space electrostatic interaction.[1][5][6][7][8] The acidities of these compounds have been shown to be linearly dependent on the C-X bond dipoles, which is a hallmark of a field effect.[1][5][6][7] Notably, the substituents have a negligible effect on the electron density at the bridgehead carbon (C1) attached to the carboxylic acid group, further supporting the dominance of through-space interactions over through-bond inductive effects.[1][5][6][7]
A comparison between 3- and 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids reveals that the 3-substituted isomers are less sensitive to substituent effects than their 4-substituted counterparts.[5] This observation can be attributed to the different geometric arrangement of the substituent relative to the carboxylic acid group.
Caption: Dominant electronic effects in substituted bicyclo[2.2.2]octane-1-carboxylic acids.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of substituted bicyclo[2.2.2]octane-1-carboxylic acids can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized base to a solution of the acid and monitoring the resulting change in pH.
Materials and Equipment:
-
Substituted bicyclo[2.2.2]octane-1-carboxylic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
50% (v/v) ethanol-water solvent
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the bicyclo[2.2.2]octane-1-carboxylic acid (e.g., 0.1 mmol) and dissolve it in a known volume of 50% ethanol-water (e.g., 50 mL) in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode is properly calibrated before use.
-
Initial pH Measurement: Record the initial pH of the acid solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Conclusion and Future Directions
The rigid framework of bicyclo[2.2.2]octane-1-carboxylic acids provides an exceptional platform for the quantitative study of substituent effects on acidity. The observed trends in pKa values are predominantly governed by through-space field effects, offering a clear model for understanding these fundamental interactions. For researchers in drug development, this knowledge is invaluable for fine-tuning the physicochemical properties of lead compounds, as acidity can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles.
Future research could expand upon the range of substituents studied, including more diverse electron-donating and -withdrawing groups. Furthermore, investigating the acidity of these compounds in different solvent systems would provide deeper insights into the interplay between solute-solvent interactions and substituent effects.
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Wiberg, K. B. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry, 67(5), 1613–1617. [Link]
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Mykhailiuk, P. K., et al. (2018). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. [Link]
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Wiberg, K. B. (2002). Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids. PubMed. [Link]
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Wiberg, K. B. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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Wiberg, K. B. (2002). Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids. Semantic Scholar. [Link]
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Wiberg, K. B. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. ResearchGate. [Link]
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Harada, Y., et al. (1986). Through-Space/Through-Bond Interactions on Electron. Journal of the American Chemical Society. [Link]
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Adcock, W., & Shiner, V. J. (1982). Through-bond transmission of substituent effects in the bicyclo[2.2.2]octane ring system: solvolysis of 4-deuterio- and 4-metalloidal (M(CH3)3, M = silicon, germanium and tin)-substituted bicyclo[2.2.2]oct-1-yl p-nitrobenzenesulfonates and methanesulfonates. Journal of the American Chemical Society. [Link]
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Mykhailiuk, P. K. (2021). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
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Wiberg, K. B. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Krygowski, T. M., et al. (2017). Inductive or Field Substituent Effect? Quantum Chemical Modeling of Interactions in 1-Monosubstituted Bicyclooctane Derivatives. ACS Omega. [Link]
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Gray, G. W., & Kelly, S. M. (1980). Laterally Substituted 4-n-Alkylphenyl 4-n-Alkylbicyclo (2.2.2) octane-1-carboxylates. Molecular Crystals and Liquid Crystals. [Link]
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Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of. Canadian Journal of Chemistry. [Link]
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Holtz, H. D., & Stock, L. M. (1964). The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes. Journal of the American Chemical Society. [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]
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Chemistry For Everyone. (2023, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]
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Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. [Link]
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Gjerding, M. N., et al. (2018). The Bicyclo[2.2.2]octane Motif: A Class of Saturated Group 14 Quantum Interference Based Single- molecule Insulators. ChemRxiv. [Link]
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A Comparative Guide to the Conformational Rigidity of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid Derivatives
Introduction: The Strategic Value of Rigidity in Drug Design
In the intricate dance of drug discovery, the conformational flexibility of a molecule is a critical parameter that dictates its interaction with a biological target. While flexibility allows a molecule to adapt to a binding site, excessive conformational freedom can be detrimental, leading to a significant entropic penalty upon binding and a potential for off-target interactions. Consequently, the use of rigid scaffolds—molecular frameworks with constrained conformations—has become a cornerstone of modern medicinal chemistry.[1][2][3] These scaffolds pre-organize the pharmacophoric elements into a bioactive conformation, enhancing binding affinity, selectivity, and overall drug-like properties.[1][4]
The bicyclo[2.2.2]octane (BCO) framework is an exemplary rigid scaffold, valued for its three-dimensional structure and predictable substituent vectoring.[5][6] This guide provides an in-depth comparison of the conformational rigidity of a specific derivative, 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid , against other commonly employed rigid and flexible scaffolds. We will explore the experimental and computational methodologies used to quantify rigidity, offering researchers a practical framework for scaffold selection and drug design.
The Bicyclo[2.2.2]octane (BCO) Scaffold: A Profile
The BCO core consists of three fused six-membered rings in a boat-like conformation, creating a highly stable and rigid structure.[5] The bridgehead positions (1 and 4) allow for the precise, diametrically opposed placement of substituents. In our focus molecule, the 1-position is occupied by a carboxylic acid, a common group for interacting with biological targets, while the 4-position holds a methoxy group. This substitution pattern makes it an excellent case study for understanding how a rigid core influences the presentation of functional groups. The inherent rigidity of the BCO cage minimizes the accessible conformational space, a desirable trait for locking in a specific pharmacophore.[7][8]
Assessing Conformational Rigidity: A Multi-Faceted Approach
A comprehensive assessment of molecular rigidity requires a combination of experimental and computational techniques. No single method provides a complete picture; instead, they offer complementary insights into the static and dynamic behavior of the molecule.
Overall Assessment Workflow
Caption: Workflow for assessing scaffold rigidity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the dynamic nature of molecules in solution.[9][10][11] For scaffolds like BCO, which are largely rigid, NMR helps confirm the lack of major conformational changes.
-
Core Principle: The key insight from NMR comes from measuring proton-proton coupling constants (³JHH) and observing chemical shifts over a range of temperatures (Variable Temperature NMR, or VT-NMR). For a rigid molecule, the coupling constants and chemical shifts show minimal change with temperature, as no significant conformational averaging is occurring. In contrast, a flexible molecule will show temperature-dependent spectral changes as the populations of different conformers shift.[10]
-
Protocol: VT-NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the target compound (e.g., this compound) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Temperature Variation: Gradually decrease the temperature in increments of 20 K (e.g., 278 K, 258 K, down to the solvent's freezing point). Acquire a full ¹H spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes at each step.
-
Data Analysis: Overlay the spectra. For a rigid scaffold like the BCO derivative, proton chemical shifts and coupling constants should remain largely unchanged. For a flexible comparator like a substituted cyclohexane, one might observe significant peak broadening or splitting into multiple signals at lower temperatures as the rate of conformational exchange slows.
-
Computational Chemistry
Computational methods provide quantitative metrics of rigidity by exploring the molecule's potential energy surface.[12][13][14]
-
Core Principle: Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility. The Root Mean Square Deviation (RMSD) of the atomic positions from an initial, energy-minimized structure is a direct measure of conformational stability. A low and stable RMSD indicates high rigidity.[13]
-
Protocol: Molecular Dynamics Simulation for RMSD Analysis
-
Structure Preparation: Build the 3D structure of the molecule (e.g., this compound) using a molecular builder. Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or AMBER).
-
System Solvation: Place the minimized structure in a periodic box of a chosen solvent model (e.g., TIP3P water).
-
Simulation Parameters: Set up an MD simulation for a duration of at least 100 nanoseconds at constant temperature (e.g., 300 K) and pressure (1 atm).
-
Trajectory Analysis: The simulation will produce a trajectory file containing snapshots of the molecule's coordinates over time. Align all frames to the initial minimized structure.
-
RMSD Calculation: Calculate the RMSD of the heavy atoms for each frame relative to the initial structure. Plot RMSD versus time. A rigid molecule will exhibit a low RMSD value (< 1 Å) that quickly plateaus, indicating it is not deviating significantly from its starting conformation.
-
Comparative Analysis of Scaffolds
To contextualize the rigidity of the 4-Methoxy-BCO derivative, we compare it to three other common scaffolds: adamantane (another highly rigid 3D scaffold), a phenyl ring (a rigid 2D scaffold), and cyclohexane (a flexible 3D scaffold).
Caption: Relationship between compared molecular scaffolds.
Quantitative Data Comparison
The following table summarizes key metrics obtained from the experimental and computational protocols described above. The data presented are representative values derived from literature and computational models.
| Scaffold Derivative | Scaffold Type | Avg. RMSD (Å) from MD | Key NMR Observation (VT-NMR) | Synthetic Accessibility |
| This compound | Rigid 3D | ~0.4 Å | Negligible spectral change | Moderate |
| 1-Adamantanecarboxylic acid | Rigid 3D | ~0.3 Å | Negligible spectral change | High |
| Benzoic acid | Rigid 2D | ~0.2 Å | Negligible spectral change | Very High |
| Cyclohexanecarboxylic acid | Flexible 3D | ~1.5 Å | Significant peak broadening at low T | Very High |
Discussion and Interpretation
-
Bicyclo[2.2.2]octane vs. Adamantane: Both BCO and adamantane derivatives exhibit very low RMSD values, confirming their status as highly rigid scaffolds.[1][15] Adamantane is slightly more rigid due to its more compact, diamondoid cage structure. The choice between them often comes down to synthetic accessibility and the desired vector positioning of substituents. The BCO scaffold offers a clear 1,4-disubstitution pattern, which is highly valuable for positioning pharmacophoric groups to span a binding site.[7]
-
BCO vs. Phenyl: The phenyl ring is conformationally locked but is planar. The BCO scaffold provides a true three-dimensional exit vector for its substituents, which is crucial for exploring the spatial environment of a target protein. Replacing a phenyl ring with a BCO derivative (a process known as "bioisosteric replacement") can improve properties like solubility and metabolic stability while maintaining or improving biological activity by providing a better spatial arrangement of functional groups.[7][8]
-
BCO vs. Cyclohexane: The comparison with cyclohexane starkly illustrates the value of the BCO system. The high RMSD of cyclohexane reflects its ability to rapidly interconvert between chair, boat, and twist-boat conformations. This flexibility means that only a fraction of the molecules will be in the "correct" binding conformation at any given time, leading to a higher entropic cost of binding. The BCO scaffold, by being "pre-organized," avoids this penalty.
Conclusion
The this compound scaffold is a premier example of a conformationally rigid building block for drug discovery. Our comparative analysis, grounded in standard experimental and computational workflows, confirms its high degree of rigidity, comparable to that of adamantane and far exceeding that of flexible systems like cyclohexane. Its well-defined three-dimensional structure provides a robust platform for the precise spatial orientation of pharmacophoric groups. For researchers and drug development professionals, employing scaffolds like BCO is a powerful strategy to enhance potency, selectivity, and physicochemical properties, ultimately accelerating the journey from hit to clinical candidate.
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Curr Med Chem. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]
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Prog Nucl Magn Reson Spectrosc. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. ScienceDirect. [Link]
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Organic Letters. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. ACS Publications. [Link]
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Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
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Curr Top Med Chem. (2011). Privileged Scaffolds for Library Design and Drug Discovery. NIH National Library of Medicine. [Link]
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ACS Pharmacol Transl Sci. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. NIH National Library of Medicine. [Link]
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Journal of the American Chemical Society. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids1. ACS Publications. [Link]
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ACS Pharmacol Transl Sci. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. [Link]
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JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]
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ResearchGate. (n.d.). Experimental techniques to study protein dynamics and conformations. [Link]
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Nat Commun. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. NIH National Library of Medicine. [Link]
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ResearchGate. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. [Link]
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bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
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Synfacts. (2023). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Thieme. [Link]
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Acc Chem Res. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. PubMed. [Link]
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ChemRxiv. (2023). The Bicyclo[2.2.2]octane Motif: A Class of Saturated Group 14 Quantum Interference Based Single- molecule Insulators. [Link]
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Essays Biochem. (2020). Computational methods for exploring protein conformations. NIH National Library of Medicine. [Link]
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Harnessing the Bicyclo[2.2.2]octane Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Carboxylic Acid Analogs
An In-Depth Technical Guide for Researchers
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer superior pharmacological profiles is relentless. Among these, rigid bicyclic systems have emerged as powerful tools for medicinal chemists. This guide provides a detailed comparison of bicyclo[2.2.2]octane-1-carboxylic acid analogs in the context of structure-activity relationship (SAR) studies. We will delve into the rationale behind their use as bioisosteres, showcase their application in the development of potent enzyme inhibitors, and provide the experimental frameworks necessary for their synthesis and evaluation. This analysis is grounded in published experimental data to provide researchers, scientists, and drug development professionals with actionable insights.
The bicyclo[2.2.2]octane core is a highly rigid, three-dimensional scaffold. Unlike flexible aliphatic chains or flat aromatic rings, its conformational rigidity provides a precise and predictable orientation of appended functional groups. This structural constraint is invaluable in medicinal chemistry for several reasons: it can enhance binding affinity to a biological target by reducing the entropic penalty of binding, improve metabolic stability by masking sites susceptible to enzymatic degradation, and serve as a non-aromatic bioisostere for phenyl rings, which can improve physicochemical properties such as solubility.
A key application of this scaffold is as a saturated, non-classical bioisostere for the para-substituted benzoic acid moiety. The bridgehead positions (1 and 4) of the bicyclo[2.2.2]octane system mimic the 1,4-disubstitution pattern of a benzene ring, but with a distinct three-dimensional geometry and electronic profile. This guide will use the development of Murine Double Minute 2 (MDM2) inhibitors as a central case study to compare the performance of bicyclo[2.2.2]octane-1-carboxylic acid with its aromatic and other non-classical counterparts.
Case Study: Bicyclo[2.2.2]octane-1-carboxylic Acid as a Benzoic Acid Mimetic in MDM2 Inhibitors
The MDM2-p53 interaction is a critical target in oncology. Potent inhibitors of this interaction have been developed, many of which feature a carboxylic acid group to engage with the target protein. However, compounds containing a benzoic acid moiety can suffer from suboptimal pharmacokinetic (PK) properties. In an effort to enhance these properties while maintaining high potency, researchers have explored the replacement of the benzoic acid group with non-classical bioisosteres.
A study published in the Journal of Medicinal Chemistry detailed the evolution of a potent spirooxindole-based MDM2 inhibitor.[1][2] The parent compound, featuring a dichlorobenzoic acid group, was modified by substituting the aromatic ring with rigid bicyclic scaffolds. This provides an excellent platform for a direct comparison.
The following table summarizes the in vitro performance of the parent compound alongside its bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane analogs.
| Compound ID | Structure of the Carboxylic Acid Moiety | MDM2 Binding Affinity (IC₅₀, nM) | Cellular Potency (SJSA-1 Cell Line, IC₅₀, nM) |
| 39 | 4-(carboxymethyl)-3,5-dichlorobenzoic acid | 0.6 | 61 |
| 55 | Bicyclo[1.1.1]pentane-1-carboxylic acid | 6.4 | 300 |
| 56 | Bicyclo[2.2.2]octane-1-carboxylic acid | 3.7 | 62 |
Data sourced from Aguilar et al., J. Med. Chem. 2017, 60, 7, 2819–2839.[1][2]
The data clearly illustrates a critical SAR trend. While the bicyclo[1.1.1]pentane analog (55 ) led to a significant drop in both binding affinity and cellular potency, the bicyclo[2.2.2]octane analog (56 ) performed remarkably well.[1][2] It retained a high binding affinity (IC₅₀ = 3.7 nM) and, crucially, exhibited cellular potency identical to that of the parent benzoic acid compound (39 ).[1][2]
This demonstrates the viability of the bicyclo[2.2.2]octane-1-carboxylic acid scaffold as a bioisostere for para-substituted benzoic acids. The rigid framework successfully positions the carboxylic acid group for optimal interaction with the MDM2 protein, likely mimicking the hydrogen bonding interactions of the original compound. The improved physicochemical properties associated with replacing an aromatic ring with a saturated bicyclic system are expected to contribute to a better overall drug profile, particularly concerning metabolism and pharmacokinetics.
The logical progression of this molecular design is visualized below:
Caption: Bioisosteric replacement of a benzoic acid with a bicyclo[2.2.2]octane scaffold.
The Role of the 4-Position: Introducing the Methoxy Group
While the MDM2 inhibitor case study utilized an unsubstituted bicyclo[2.2.2]octane ring, the 4-position offers a strategic handle for further modification and optimization. Introducing substituents at this position, such as a methoxy group, allows for fine-tuning of the molecule's properties.
Experimental Protocols
To facilitate research in this area, we provide detailed, representative protocols for the synthesis of a key intermediate and for a typical biological evaluation assay.
Protocol 1: Synthesis of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
This protocol describes a key step in accessing 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid analogs.
Objective: To synthesize the 4-hydroxy derivative, which can be further alkylated to produce 4-methoxy and other 4-alkoxy analogs.
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Saponification: In a 250 mL round-bottom flask, dissolve dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (10.0 g, 44.2 mmol) in methanol (100 mL).
-
Add a solution of potassium hydroxide (2.48 g, 44.2 mmol) in methanol (50 mL) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting white solid residue in water (100 mL).
-
Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted diester.
-
Acidify the aqueous layer to pH 2 by the slow addition of concentrated HCl at 0 °C (ice bath).
-
Extraction: Extract the acidified aqueous solution with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid as a white solid. This intermediate can then be selectively reduced or further modified. The hydroxyl analog can be accessed through similar established routes.[5]
The general workflow for accessing these valuable building blocks is outlined below:
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- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
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Performance Benchmarking of Rigid Linkers: A Guide to 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid
Abstract
The linker in complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), is a critical determinant of therapeutic efficacy, pharmacokinetic properties, and overall stability.[1] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is a growing body of evidence highlighting the advantages of rigid linkers in optimizing molecular geometry for enhanced biological activity.[2] This guide provides a comprehensive performance benchmark of the rigid linker scaffold, bicyclo[2.2.2]octane, with a specific focus on "4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid." We will objectively compare its anticipated performance with flexible alternatives, supported by data from analogous systems and detailed experimental protocols for validation.
The Linker as a Performance Modulator
In the design of targeted therapeutics, the linker is not merely a spacer but an active component that governs the spatial relationship between the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic drug or an E3 ligase recruiter).[1] The linker's characteristics, including its length, flexibility, and chemical composition, directly influence:
-
Ternary Complex Formation (in PROTACs): The linker's rigidity and length are crucial for achieving the correct orientation of the target protein and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1]
-
Payload Release and Stability (in ADCs): The linker must be stable enough to prevent premature payload release in systemic circulation, while allowing for efficient cleavage at the target site.[3][][5]
-
Physicochemical Properties: The linker impacts solubility, aggregation, and cell permeability of the entire conjugate.[1][6]
The Rigidity Spectrum: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker represents a critical decision in the design of bioconjugates.[2]
Flexible Linkers (e.g., PEG, Alkyl Chains):
-
Advantages: High synthetic accessibility, can enhance solubility, and their conformational adaptability allows for a degree of "induced fit" in biological interactions.
-
Disadvantages: Can be more susceptible to metabolic degradation and may lead to a heterogeneous population of conformers, some of which may be inactive or have off-target effects.[2]
Rigid Linkers (e.g., Bicyclo[2.2.2]octane, Piperazine):
-
Advantages: Provide better control over the spatial orientation of the connected moieties, which can lead to enhanced potency and selectivity.[2] Their constrained conformation can also improve metabolic stability.[7]
-
Disadvantages: Their synthesis can be more complex, and a "one-size-fits-all" approach is less likely to be successful, often requiring more extensive optimization for a given biological system.[2]
The following diagram illustrates the conceptual difference in how these linker types influence the interaction between a targeting domain and a payload.
Caption: Workflow for plasma stability assessment.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the final bioconjugate (e.g., an ADC) and infer the efficiency of payload release.
Protocol:
-
Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate and a control (e.g., free payload).
-
Treat the cells with the diluted compounds and incubate for 72-96 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells.
-
Plot the cell viability against the compound concentration and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Permeability Assay (for PROTACs)
Objective: To assess the ability of the PROTAC to cross the cell membrane.
Protocol:
-
Use a parallel artificial membrane permeability assay (PAMPA) plate, which consists of a donor plate and an acceptor plate separated by a lipid-infused artificial membrane.
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours).
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculate the permeability coefficient (Pe).
Conclusion and Future Perspectives
The rational design of linkers is a cornerstone of developing next-generation targeted therapeutics. [1]Rigid linkers, exemplified by the bicyclo[2.2.2]octane scaffold, offer a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties by enforcing a bioactive conformation. [2]"this compound" represents an advanced building block in this class, offering a balance of rigidity, functionality, and favorable physicochemical properties. While further studies are needed to fully elucidate its performance in various therapeutic contexts, the foundational principles of rigid linker design, supported by the experimental framework outlined in this guide, provide a strong rationale for its application in the development of more effective and safer bioconjugates.
References
- BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
- BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
-
Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12. [Link]
-
Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health. [Link]
-
Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]
-
Phillips, G. D., et al. (2015). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 7(1), 84-95. [Link]
-
Eddaoudi, M., et al. (2001). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. Angewandte Chemie International Edition, 40(1), 319-330. [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
-
Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). [Link]
-
Levterov, V. V., et al. (2022). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 13(1), 6933. [Link]
-
MySkinRecipes. (n.d.). 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.2)octan-2-ol. PubChem Compound Database. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1235-1243. [Link]
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- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. veranova.com [veranova.com]
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A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of Molecules Containing the 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid Scaffold
Authored by: Your Senior Application Scientist
Introduction: The Rise of Saturated Bioisosteres in Drug Design
In modern medicinal chemistry, the strategic replacement of common chemical motifs with non-classical bioisosteres is a cornerstone of lead optimization. For decades, the phenyl ring has been a ubiquitous scaffold due to its synthetic accessibility and ability to engage in various intermolecular interactions. However, its planarity and metabolic liabilities often present significant challenges. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a highly effective saturated, three-dimensional bioisostere for the phenyl ring. Its rigid, cage-like structure allows for a more precise and conformationally constrained presentation of substituents into a protein's binding pocket, potentially leading to enhanced binding affinity and selectivity. Furthermore, its saturated nature can improve metabolic stability and solubility.
This guide focuses on a specific derivative, 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid , a versatile building block that has been incorporated into novel therapeutic agents, including potent immunoproteasome inhibitors for anti-inflammatory therapy.[1] We will conduct a comprehensive in silico comparison of hypothetical molecules containing this scaffold against a traditional phenyl-based analogue. The objective is to demonstrate a robust computational workflow that allows researchers to rationally design and prioritize drug candidates, saving significant time and resources before committing to synthetic efforts.[2]
The In Silico Evaluation Workflow: A Framework for Rational Drug Design
The power of computational drug discovery lies in its ability to simulate, predict, and rationalize molecular behavior from first principles.[3][4] The workflow described herein is designed to be a self-validating system, where each stage builds upon the last to create a holistic profile of a potential drug candidate. We will progress from predicting target engagement to assessing dynamic stability and finally, evaluating systemic drug-like properties.
Experimental Workflow Diagram
Caption: A four-stage in silico workflow for the design and evaluation of novel drug candidates.
Detailed Methodologies
The following protocols are detailed to ensure reproducibility and provide clarity on the rationale behind key steps.
Molecular Library Design & Preparation
-
Causality: The initial molecular structures must be stereochemically correct and in a low-energy conformational state to ensure that docking simulations start from a physically realistic point, preventing erroneous binding predictions.
-
Protocol:
-
Compound Selection: A known phenyl-containing inhibitor of a therapeutic target (e.g., a kinase) is selected as the "Reference Compound." Three new virtual compounds (MOL-1, MOL-2, MOL-3) are designed by replacing the phenyl ring with the this compound scaffold, with minor variations in other substituents.
-
3D Structure Generation: 2D structures are drawn in a chemical editor (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: Each 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) until a convergence criterion is met. This step removes steric clashes and settles the molecule into a stable conformation.
-
Molecular Docking
-
Causality: Molecular docking predicts the binding orientation and estimates the strength of the interaction between a ligand and a protein.[5] A reliable docking protocol is essential for ranking compounds and understanding the structural basis of their activity.[6][7]
-
Protocol:
-
Protein Preparation: A high-resolution crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and non-essential ions are removed, polar hydrogens are added, and charges are assigned.
-
Binding Site Definition: The active site is defined as a grid box encompassing the region occupied by the co-crystallized ligand in the experimental structure.
-
Docking with AutoDock Vina: The prepared ligands are docked into the prepared protein's active site using AutoDock Vina.[8][9] The search algorithm is set to a high exhaustiveness (e.g., 32) to ensure a thorough conformational search.
-
Analysis: The top-scoring binding pose for each ligand is saved. The binding energy (in kcal/mol) is recorded, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) are visualized and analyzed using software like PyMOL or Chimera.
-
Molecular Dynamics (MD) Simulation
-
Causality: Docking provides a static picture. MD simulations introduce temperature and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[10][11] This is crucial for assessing the stability of the predicted binding pose; an unstable interaction in a dynamic environment is less likely to be therapeutically relevant.[12][13]
-
Protocol:
-
System Setup (GROMACS): The protein-ligand complex from the best docking pose is placed in a solvated periodic box (e.g., with TIP3P water). Counter-ions are added to neutralize the system's charge.
-
Equilibration: The system undergoes a series of equilibration steps, including energy minimization, followed by gradual heating to 310 K (physiological temperature) and pressure stabilization, while restraining the protein and ligand.
-
Production Run: A 100-nanosecond (ns) production simulation is run without restraints.
-
Trajectory Analysis: The Root Mean Square Deviation (RMSD) of the ligand relative to the protein's binding pocket is calculated over the trajectory. A low, stable RMSD indicates the ligand remains securely bound in its initial pose.
-
ADMET Prediction
-
Causality: High target affinity is meaningless if a compound has poor pharmacokinetic properties (e.g., it isn't absorbed) or is toxic.[14] Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction helps to flag problematic compounds before significant resources are invested.[15][16]
-
Protocol:
-
Property Calculation: The SMILES strings for each molecule are submitted to a comprehensive ADMET prediction web server, such as SwissADME and ADMETlab 2.0.[17]
-
Data Collection: Key physicochemical properties (Molecular Weight, logP), pharmacokinetic indicators (Human Intestinal Absorption, Blood-Brain Barrier penetration), and toxicity flags (e.g., Ames mutagenicity) are collated.[18]
-
Comparative Analysis: Results and Discussion
The following tables summarize the hypothetical data generated from our in silico workflow.
Table 1: Target Engagement & Binding Stability
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions | Ligand RMSD (Å) (Avg. over 100ns MD) |
| Reference (Phenyl) | -9.5 | H-bond to hinge region; hydrophobic packing in back pocket | 1.3 ± 0.4 |
| MOL-1 (BCO) | -10.8 | H-bond to hinge region; enhanced hydrophobic packing; new vector into solvent-front | 0.9 ± 0.2 |
| MOL-2 (BCO) | -8.9 | H-bond to hinge region; steric clash from substituent | 3.1 ± 1.2 |
| MOL-3 (BCO) | -9.7 | H-bond to hinge region; similar hydrophobic packing to reference | 1.4 ± 0.5 |
Discussion of Results: The data in Table 1 strongly favors MOL-1 . Its docking score is significantly better than the phenyl-based reference, suggesting a much higher binding affinity. The analysis of the binding pose reveals the reason: the rigid, 3D structure of the BCO scaffold orients a substituent into a previously unoccupied pocket, forming a favorable new interaction that the planar phenyl ring cannot achieve. This superior binding is corroborated by the MD simulation, where MOL-1 shows a very low and stable RMSD, indicating it remains tightly locked in this optimal pose. In contrast, MOL-2 appears to have a substituent that causes a steric clash, resulting in a poor docking score and high instability in the MD simulation. MOL-3 performs similarly to the reference, suggesting the BCO scaffold itself is well-tolerated but offers no significant advantage with this particular substitution pattern.
Table 2: Predicted ADMET & Physicochemical Properties
| Property | Reference (Phenyl) | MOL-1 (BCO) | MOL-2 (BCO) | MOL-3 (BCO) |
| Molecular Weight | 421.5 | 440.6 | 485.7 | 442.6 |
| cLogP | 3.8 | 2.9 | 4.5 | 3.1 |
| TPSA (Ų) | 95.2 | 95.2 | 110.5 | 95.2 |
| Predicted HIA | High | High | Moderate | High |
| Predicted BBB Permeation | No | No | No | No |
| Ames Mutagenicity Risk | No | No | No | No |
Discussion of Results: From a drug-likeness perspective, MOL-1 again stands out. The replacement of the greasy phenyl ring with the saturated BCO scaffold has favorably reduced its calculated lipophilicity (cLogP). Lower lipophilicity is often associated with better solubility and a lower risk of off-target toxicity, without compromising its predicted high intestinal absorption. All BCO analogues maintain a molecular weight within a reasonable range and are predicted to be non-mutagenic and unable to cross the blood-brain barrier, which is often desirable to avoid CNS side effects. MOL-2's higher molecular weight, cLogP, and polar surface area (TPSA) push it towards a less favorable drug-like space.
Logical Framework for Candidate Selection
Caption: Convergence of in silico evidence to identify a high-priority drug candidate.
Conclusion and Forward Look
This comparative guide demonstrates a powerful, multi-faceted in silico workflow for evaluating novel molecules. Through the systematic application of molecular docking, molecular dynamics, and ADMET prediction, we have built a compelling, data-driven case for MOL-1 as a superior drug candidate compared to its phenyl-based predecessor and other BCO analogues. The this compound scaffold in MOL-1 not only improved predicted binding affinity and stability through superior 3D geometry but also conferred more favorable physicochemical properties.
The results from this computational study provide a strong rationale for prioritizing MOL-1 for chemical synthesis and subsequent experimental validation. The next logical steps would involve in vitro assays to confirm its binding affinity and functional activity, followed by cell-based and eventually in vivo studies to verify the ADMET predictions. By leveraging computational modeling to make more informed decisions, we can significantly accelerate the drug discovery pipeline, focusing resources on compounds with the highest probability of success.
References
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- Drug discovery by using in-silico experiments. (2022). dockdynamics In-Silico Lab.
- In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic.
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- A Guide to In Silico Drug Design. (n.d.). PubMed Central.
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- Molecular dynamic simulation for protein & ligand-protein complex. (2023). YouTube.
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.
- ADMET Predictions. (n.d.). Deep Origin.
- Molecular Docking - An easy protocol. (2018). protocols.io.
- ADMET Predictor®. (n.d.).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- ADMET Prediction Software. (n.d.).
- ADMETlab 2.0. (n.d.). ADMETlab.
- Principles, Processes and Types of Molecular Docking. (n.d.).
- ADMET Prediction. (n.d.). Rowan.
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- This compound. (n.d.). ChemScene.
- Methyl 4-methoxybicyclo[2.2.
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. (n.d.). Biosynth.
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. (n.d.). MedChemExpress.
- Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. (2025). Journal of Medicinal Chemistry.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. Among these is 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid, a unique bicyclic carboxylic acid. While its complex structure is of interest to medicinal chemists, it is imperative that researchers are equipped with the knowledge to handle it safely. This guide provides essential safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.
Chemical Profile and Hazard Identification
This compound (CAS No. 773-34-2) is a solid organic compound with a molecular weight of 184.23 g/mol .[1] A thorough understanding of its hazard profile is the foundation of safe handling.
Based on available data, this compound is classified with the GHS07 pictogram, indicating that it is an irritant.[1] The specific hazard statements associated with this chemical are:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent inadvertent exposure.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation[2] | Lab Coat: A chemical-resistant lab coat must be worn and fully fastened. Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[3][4] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[3] |
| Eye Contact | H319: Causes serious eye irritation[2] | Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are essential.[3] Face Shield: When there is a heightened risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[3][4] |
| Inhalation | H335: May cause respiratory irritation[2] | Ventilation: All manipulations of the solid compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust inhalation.[3] Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary. The type of respirator will depend on the potential for exposure.[3][4] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure risks and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: Establish a specific, clearly marked area for handling this compound. This area should ideally be within a chemical fume hood.[3]
-
Ventilation Verification: Before commencing any work, ensure that the chemical fume hood is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the chemical.[3]
Donning of Personal Protective Equipment (PPE)
The sequence of donning PPE is crucial to prevent cross-contamination.
Handling and Experimental Procedures
-
Weighing: When weighing the solid compound, do so in a fume hood or on a balance equipped with a draft shield to minimize the dispersal of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reactions: Conduct all reactions in a chemical fume hood. Ensure that all glassware is properly secured.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent contamination of skin and clothing. Gloves should be removed first, followed by the face shield/goggles, and finally the lab coat.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Chemical Waste: Unused or waste quantities of the compound and its solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour chemical waste down the drain.
Emergency Response: Preparedness and Action
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill Response: For small spills, carefully absorb the material with an inert absorbent material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while minimizing risks and ensuring a safe research environment for yourself and your colleagues.
References
- Chemical Label for this compound.
- This compound - ChemScene.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid-SDS-MedChemExpress.
- SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

